Product packaging for FMOC-D-TYR(ME)-OH(Cat. No.:CAS No. 201335-88-8)

FMOC-D-TYR(ME)-OH

Cat. No.: B557605
CAS No.: 201335-88-8
M. Wt: 417.5 g/mol
InChI Key: JYQODLWFOPCSCS-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FMOC-D-TYR(ME)-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO5 B557605 FMOC-D-TYR(ME)-OH CAS No. 201335-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQODLWFOPCSCS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427180
Record name Fmoc-O-Methyl-D-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201335-88-8
Record name Fmoc-O-Methyl-D-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Tyr(Me)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fmoc-D-Tyr(Me)-OH, with the systematic name N-(9-fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine, is a chemically modified, non-proteinogenic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of O-methylated D-tyrosine residues into peptide sequences. The incorporation of this unnatural amino acid can significantly influence the pharmacological properties of synthetic peptides, including their bioactivity, receptor affinity and selectivity, and enzymatic stability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in peptide synthesis, and its application in drug discovery, particularly in the context of G protein-coupled receptor (GPCR) ligands.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number 201335-88-8[1][2]
Molecular Formula C25H23NO5[1][2]
Molecular Weight 417.45 g/mol [1]
Appearance White to off-white solid/powder
Purity >98.0% (typically determined by HPLC)
Solubility Soluble in DMSO, DMF, chloroform, dichloromethane, ethyl acetate, and acetone.
Storage Powder: -20°C for up to 3 years; 4°C for up to 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The O-methyl group on the tyrosine side chain is stable under the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage, thus not requiring additional side-chain protection.

General Workflow of Fmoc-SPPS

The following diagram illustrates the general workflow for the incorporation of an amino acid, such as this compound, into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with free amine Coupling Coupling: This compound + Coupling Reagents Resin->Coupling Add amino acid and activators Wash1 Wash (DMF) Coupling->Wash1 Remove excess reagents Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Expose N-terminal amine Wash2 Wash (DMF) Deprotection->Wash2 Remove piperidine and fulvene adduct Next_Cycle Ready for next coupling cycle Wash2->Next_Cycle Elongated peptide

Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Methodologies

The following protocols provide detailed steps for the key stages of incorporating this compound into a peptide sequence. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.

2.2.1. Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a solid-phase synthesis vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF from the vessel.

2.2.2. Fmoc Deprotection

  • To the swelled resin with the N-terminal Fmoc-protected peptide, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

2.2.3. Coupling of this compound

Several coupling reagents can be utilized for the activation of the carboxylic acid of this compound. The choice of reagent can depend on the steric hindrance of the coupling partners and the desired reaction kinetics.

Protocol using HBTU/HATU:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU or HATU (3-5 equivalents), and HOBt or HOAt (3-5 equivalents) in a minimal amount of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and vortex briefly to pre-activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • After complete coupling, wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol using DIC/HOBt:

  • Suspend the deprotected peptide-resin in DMF or a mixture of DMF/DCM.

  • In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Add this solution to the resin suspension.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction mixture.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • Wash the resin as described above.

2.2.4. Final Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.

2.2.5. Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Applications in Drug Discovery and Signaling Pathways

The incorporation of O-methyl-D-tyrosine into peptides is a strategic modification in drug discovery, particularly for developing ligands that target G protein-coupled receptors (GPCRs). The O-methylation prevents the formation of a hydrogen bond by the phenolic hydroxyl group, which can alter the binding affinity and selectivity for the target receptor. The D-configuration of the amino acid enhances the peptide's resistance to enzymatic degradation by proteases, thereby increasing its in vivo half-life.

Opioid Receptor Ligands

A significant area of application for O-methylated tyrosine derivatives is in the development of opioid receptor ligands. The N-terminal tyrosine residue of endogenous opioid peptides is crucial for their interaction with opioid receptors. Modification of this residue, such as by O-methylation and the use of the D-isomer, can modulate the pharmacological profile of the resulting peptide, influencing its affinity and selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptors.

G Protein-Coupled Receptor (GPCR) Signaling

Peptides containing O-methyl-D-tyrosine can act as agonists or antagonists at various GPCRs. The general mechanism of GPCR activation by an agonist ligand involves a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Peptide Ligand (with O-methyl-D-Tyr) Ligand->GPCR Binds to receptor Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Figure 2: A simplified representation of a GPCR signaling pathway initiated by a peptide ligand.

The binding of a peptide containing O-methyl-D-tyrosine to its target GPCR can initiate a cascade of events, such as the modulation of adenylyl cyclase activity and changes in intracellular cyclic AMP (cAMP) levels. This signaling ultimately leads to a specific cellular response, which is the basis of the peptide's therapeutic or physiological effect. The unique structural features of O-methyl-D-tyrosine can fine-tune this interaction, leading to the development of more potent and selective drug candidates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced pharmacological properties. Its straightforward incorporation using standard Fmoc-SPPS protocols, combined with the significant impact of O-methylation and D-configuration on peptide stability and bioactivity, makes it an important tool for researchers, scientists, and drug development professionals. The strategic use of this compound in the design of peptide-based therapeutics, particularly those targeting GPCRs, holds great promise for the development of novel drugs with improved efficacy and pharmacokinetic profiles.

References

N-Fmoc-O-methyl-D-tyrosine: A Technical Guide to its Function and Significance in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-O-methyl-D-tyrosine is a pivotal building block in modern peptide synthesis, offering a strategic advantage in the design and development of novel peptide therapeutics. This unnatural amino acid derivative, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS) and a methyl ether on the tyrosine side chain, confers enhanced enzymatic stability, improved pharmacokinetic profiles, and modulated receptor binding affinities to synthetic peptides. This technical guide provides an in-depth exploration of the function and significance of N-Fmoc-O-methyl-D-tyrosine, detailing its physicochemical properties, experimental protocols for its incorporation into peptides, and its role in influencing signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of peptide-based drug discovery and development.

Introduction

Peptide-based therapeutics have garnered significant attention due to their high specificity, potency, and lower toxicity compared to small molecule drugs. However, their clinical application is often hampered by poor metabolic stability, rapid clearance, and low oral bioavailability. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. N-Fmoc-O-methyl-D-tyrosine is a prime example of such a modified amino acid, designed to enhance the therapeutic potential of peptides.

The O-methylation of the tyrosine hydroxyl group prevents phosphorylation, a key step in many signaling pathways, and can also influence hydrogen bonding interactions at the receptor binding site. Furthermore, the D-configuration of the amino acid provides steric hindrance to proteases, significantly increasing the peptide's resistance to enzymatic degradation. This guide will delve into the technical aspects of utilizing this valuable synthetic tool.

Physicochemical Properties

The unique structural features of N-Fmoc-O-methyl-D-tyrosine and its L-enantiomer contribute to their specific applications in peptide synthesis. A summary of their key physicochemical properties is presented in Table 1.

PropertyN-Fmoc-O-methyl-D-tyrosineN-Fmoc-O-methyl-L-tyrosine
Synonyms Fmoc-D-Tyr(Me)-OH, Fmoc-p-methoxy-D-Phe-OHFmoc-L-Tyr(Me)-OH, Fmoc-p-methoxy-L-Phe-OH, Fmoc-Tyr(Me)-OH
CAS Number 201335-88-877128-72-4
Molecular Formula C₂₅H₂₃NO₅C₂₅H₂₃NO₅
Molecular Weight 417.47 g/mol 417.47 g/mol
Appearance White to off-white powderWhite to off-white powder
Melting Point 158 - 165 °C155 - 165 °C
Optical Rotation [a]D20 = -7 ± 2 º (c=1 in EtOAc)[a]D20 = 8 ± 2 º (c=1 in EtOAc)
Purity ≥ 99.5% (Chiral HPLC)≥ 99.5% (Chiral HPLC)
Storage Conditions 0 - 8 °C0 - 8 °C

Function and Significance in Drug Development

The incorporation of N-Fmoc-O-methyl-D-tyrosine into peptide sequences offers several strategic advantages in drug design:

  • Enhanced Enzymatic Stability: The D-amino acid configuration provides significant resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic.[1][2]

  • Modulation of Receptor Binding and Selectivity: The O-methyl group alters the electronic and steric properties of the tyrosine side chain. This modification can influence the binding affinity and selectivity of the peptide for its target receptor, potentially leading to more potent and specific drugs. The methylation prevents the formation of a hydrogen bond that might be crucial for binding to some receptors while potentially enhancing hydrophobic interactions with others.

  • Improved Physicochemical Properties: O-methylation can increase the lipophilicity of the peptide, which may enhance its ability to cross cellular membranes. It can also improve the solubility of the peptide in certain solvents, facilitating its synthesis and formulation.

  • Probing Structure-Activity Relationships (SAR): By systematically replacing L-tyrosine or other aromatic amino acids with O-methyl-D-tyrosine, researchers can gain valuable insights into the specific interactions required for receptor binding and activation.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of N-Fmoc-O-methyl-D-tyrosine into peptides and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) of an O-methyl-D-tyrosine Containing Peptide

This protocol outlines the manual Fmoc-SPPS for synthesizing a generic peptide containing an O-methyl-D-tyrosine residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N-Fmoc-O-methyl-D-tyrosine

  • Other required N-Fmoc protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail (e.g., Reagent B: TFA/Phenol/Water/TIS - 88:5:5:2)[3]

  • Cold diethyl ether

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the N-Fmoc-amino acid (including N-Fmoc-O-methyl-D-tyrosine) with a 3.9-fold molar excess of HBTU/HOBt in DMF.

    • Add a 6-fold molar excess of DIPEA to the activated amino acid solution and add it to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

  • Peptide Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Peptide Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4]

    • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide.

SPPS_Workflow Resin Fmoc-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for all amino acids Wash2->Repeat Deprotect2 Final Fmoc Deprotection Repeat->Deprotect1 Wash3 Final Wash & Dry Deprotect2->Wash3 Cleave Cleavage & Deprotection (TFA Cocktail) Wash3->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize FinalPeptide Pure Peptide Lyophilize->FinalPeptide

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

In Vitro Serum Stability Assay

This protocol describes a general method to assess the stability of a peptide containing O-methyl-D-tyrosine in human serum.

Materials:

  • Purified peptide containing O-methyl-D-tyrosine

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC system

Protocol:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: To stop the enzymatic reaction, add an equal volume of ACN containing 1% TFA to the aliquot. Vortex vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining peptide versus time to determine the peptide's half-life (t₁/₂) in serum.

Serum_Stability_Workflow Peptide Peptide Stock (1 mg/mL) Incubate Incubate at 37°C Peptide->Incubate Serum Human Serum Serum->Incubate TimePoints Collect Aliquots (0, 1, 2, 4, 8, 24h) Incubate->TimePoints Precipitate Protein Precipitation (ACN/TFA) TimePoints->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze RP-HPLC Analysis Centrifuge->Analyze Calculate Calculate % Remaining & Half-life (t½) Analyze->Calculate

Figure 2: Workflow for in vitro serum stability assay.

Impact on Signaling Pathways

While specific signaling pathways directly and uniquely modulated by peptides containing O-methyl-D-tyrosine are not extensively documented, the incorporation of this residue is expected to influence signaling primarily through its interaction with G-protein coupled receptors (GPCRs). Many endogenous peptides that are targets for modification with unnatural amino acids, such as opioids, somatostatins, and melanocortins, act through GPCRs.

The O-methylation of the tyrosine residue can alter the ligand-receptor interaction, potentially leading to:

  • Altered G-protein Coupling: The modified peptide may favor coupling to a different G-protein subtype (e.g., Gs, Gi/o, or Gq) compared to the native peptide, leading to a different downstream signaling cascade.

  • Biased Agonism: The O-methylated peptide might act as a biased agonist, preferentially activating one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).

  • Antagonism: The modification could convert an agonist peptide into an antagonist by preventing the conformational changes required for receptor activation.

General GPCR Signaling Pathways

The diagram below illustrates the two major downstream signaling pathways activated by GPCRs, which can be modulated by ligands such as peptides containing O-methyl-D-tyrosine.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide Ligand (with O-methyl-D-tyrosine) GPCR GPCR Peptide->GPCR Gs Gs GPCR->Gs Gs activation Gi Gi GPCR->Gi Gi inhibition Gq Gq GPCR->Gq Gq activation AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Downstream Downstream Cellular Responses (Gene expression, etc.) PKA->Downstream PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Downstream PKC->Downstream

References

physical characteristics of Fmoc-D-Tyr(Me)-OH powder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Characteristics of Fmoc-D-Tyr(Me)-OH Powder

Introduction

N-α-Fmoc-O-methyl-D-tyrosine, commonly referred to as this compound, is a chemically modified amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for a base-labile deprotection strategy, which is a cornerstone of modern peptide chemistry. The methylation of the tyrosine hydroxyl group prevents unwanted side reactions during peptide synthesis. This guide provides a comprehensive overview of the key , detailed experimental protocols for their determination, and workflows relevant to its application for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The physical properties of this compound are critical for its storage, handling, and effective use in synthesis protocols. The following table summarizes its key characteristics.

PropertyValueReferences
Appearance White to off-white or slight yellow to beige powder/solid.[1][2]
Molecular Formula C₂₅H₂₃NO₅[1]
Molecular Weight 417.45 g/mol
CAS Number 201335-88-8
Purity (Typical)
   HPLC Assay≥98.0%
   TLC≥98%
   Enantiomeric Purity≥99.5%
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

Experimental Protocols

Accurate determination of the physical characteristics of this compound is essential for quality control and ensuring reproducibility in research and manufacturing. The following are detailed methodologies for key experiments.

Melting Point Determination via Capillary Method

The melting point is a crucial indicator of purity. Impurities typically cause a depression and broadening of the melting range.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of liquefaction to complete melting is recorded.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound powder is completely dry. Place a small amount of the powder on a clean, dry surface and finely grind it using a mortar and pestle if necessary.

  • Loading the Capillary Tube: Gently press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-4 mm in height is achieved.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to get an estimate.

    • For an accurate measurement, use a fresh sample and set the starting temperature to about 10-20 °C below the estimated melting point.

    • Set the heating ramp rate to a slow value, typically 1-2 °C/min, to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1 - T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Dry this compound Powder prep2 Grind to Fine Powder prep1->prep2 prep3 Pack 2-4 mm into Capillary Tube prep2->prep3 measure1 Place Tube in Apparatus prep3->measure1 Load Sample measure2 Set Start Temp & Slow Ramp Rate (1-2°C/min) measure1->measure2 measure3 Observe Sample measure2->measure3 record1 Record T1 (First Liquid Drop) measure3->record1 Melting Begins record2 Record T2 (All Liquid) measure3->record2 Melting Complete record1->record2 record3 Report Melting Range (T1 - T2) record2->record3 SPPS_Workflow start Start: Resin with Linker & First Amino Acid deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (this compound + Activator) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat Continue Chain cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) wash2->cleavage Final Cycle peptide Purified Peptide cleavage->peptide

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Purpose of the Fmoc Protecting Group in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides for research, therapeutic, and diagnostic applications.[1][2] Its widespread adoption is due to its unique chemical properties that allow for a mild, efficient, and versatile approach to constructing peptide chains. This guide provides a detailed examination of the Fmoc group's function, the chemistry underpinning its use, and practical protocols for its application in the laboratory.

Core Principles of Fmoc Protection

The primary purpose of any protecting group in peptide synthesis is to temporarily block the reactive α-amino group of an amino acid.[2] This prevents the amino acid from reacting with itself or other activated amino acids, ensuring that peptide bonds are formed in a controlled, sequential manner.[1][2] The Fmoc group is a base-labile urethane-type protecting group, meaning it is stable under various conditions but can be selectively removed with a mild base.

Key Characteristics of the Fmoc Group:

  • Base-Lability: The Fmoc group is readily cleaved by weak bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This is its most significant feature.

  • Acid Stability: It is stable to acidic conditions, which is crucial for the principle of orthogonality in SPPS.

  • UV Absorbance: The fluorenyl ring system possesses strong UV absorbance at approximately 300 nm, which allows for real-time, quantitative monitoring of the deprotection step during automated synthesis.

Figure 1. General structure of an Fmoc-protected amino acid.

The Orthogonal Strategy in Fmoc-SPPS

The success of Fmoc chemistry lies in its implementation of an "orthogonal" protection scheme. In this strategy, the temporary Nα-amino protecting group (Fmoc) and the permanent side-chain protecting groups are removed under completely different and non-interfering chemical conditions.

  • Nα-Fmoc Group: Removed at every cycle with a mild base (e.g., 20% piperidine in DMF).

  • Side-Chain Protecting Groups: Typically acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt), tert-butyloxycarbonyl (Boc)) that remain intact during the base-mediated Fmoc removal. They are removed only at the final step of synthesis, concurrently with cleavage of the peptide from the resin, using a strong acid cocktail, often containing trifluoroacetic acid (TFA).

This orthogonality prevents the premature loss of side-chain protection during the iterative cycles of peptide chain elongation, which was a notable drawback of the older Boc-based strategy.

Amino AcidSide-Chain Functional GroupCommon Protecting GroupCleavage Condition
Aspartic Acid (Asp)CarboxyltBu (tert-butyl)Acid-labile
Glutamic Acid (Glu)CarboxyltBu (tert-butyl)Acid-labile
Serine (Ser)HydroxyltBu (tert-butyl)Acid-labile
Threonine (Thr)HydroxyltBu (tert-butyl)Acid-labile
Tyrosine (Tyr)Phenolic HydroxyltBu (tert-butyl)Acid-labile
Lysine (Lys)AmineBoc (tert-butyloxycarbonyl)Acid-labile
Arginine (Arg)GuanidiniumPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Acid-labile
Histidine (His)ImidazoleTrt (Trityl)Acid-labile
Cysteine (Cys)ThiolTrt (Trityl)Acid-labile
Asparagine (Asn)AmideTrt (Trityl)Acid-labile
Glutamine (Gln)AmideTrt (Trityl)Acid-labile
Table 1. Common acid-labile side-chain protecting groups used in Fmoc-SPPS.

The Fmoc-SPPS Cycle: Mechanism and Workflow

Fmoc-SPPS is a cyclical process performed on a solid support (resin). Each cycle adds one amino acid to the growing peptide chain and consists of three main steps: deprotection, activation/coupling, and washing.

SPPS_Workflow Figure 2. Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: Resin with Fmoc-AA attached Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Cycle Start Wash1 2. Washing (Remove piperidine and dibenzofulvene adduct) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated Fmoc-AA + Coupling Reagents) Wash1->Coupling Wash2 4. Washing (Remove excess reagents) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection n-1 times Final Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Final After last AA

Figure 2. Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

The removal of the Fmoc group is a β-elimination reaction. A base, typically the secondary amine piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and a carbamic acid, which spontaneously decarboxylates to release the free α-amino group of the peptide. The reactive DBF electrophile is trapped by excess piperidine to form a stable adduct, preventing side reactions.

Deprotection_Mechanism Figure 3. Mechanism of Fmoc Deprotection by Piperidine cluster_0 Fmoc-Protected Peptide cluster_2 Products FmocPeptide Fmoc-NH-Peptide-Resin FreeAmine H₂N-Peptide-Resin (Free Amine) FmocPeptide->FreeAmine 2. β-Elimination & Decarboxylation DBF_Adduct Dibenzofulvene-Piperidine Adduct CO2 CO₂ Proton H+ Piperidine Piperidine Piperidine->Proton 1. Proton Abstraction

Figure 3. Logical flow of the Fmoc deprotection mechanism.

Quantitative Data on Fmoc Deprotection

The rate of Fmoc deprotection can be influenced by the specific amino acid residue, the surrounding peptide sequence, and the reaction conditions. While a standard 20% piperidine in DMF solution is widely used, the time required for complete deprotection can vary. Incomplete deprotection is a major cause of deletion sequences in the final peptide product.

Recent studies have explored the kinetics of Fmoc removal from different amino acids. For example, deprotection from arginine can be slower than from leucine, likely due to steric hindrance and electronic effects from the bulky side-chain protecting group.

Deprotection ReagentAmino Acid ModelTime (min)Deprotection Efficiency (%)
20% Piperidine/DMFFmoc-L-Leucine-OH3~80%
20% Piperidine/DMFFmoc-L-Leucine-OH7>95%
20% Piperidine/DMFFmoc-L-Arginine(Pbf)-OH3~60%
20% Piperidine/DMFFmoc-L-Arginine(Pbf)-OH10>95%
5% Piperidine/DMFFmoc-Val-OH3>99%
0.25 M NaOH (aq)Fmoc-Arg(Pbf)-OH20~100%
Table 2. Representative deprotection kinetics for model Fmoc-amino acids under various conditions. Data compiled from multiple sources.

Experimental Protocols

This protocol outlines a single cycle of amino acid addition.

Materials:

  • Fmoc-protected amino acid (0.5 mmol, 5 equiv.)

  • Coupling reagent (e.g., HATU, 0.45 mmol, 4.5 equiv.)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, 1.0 mmol, 10 equiv.)

  • Deprotection solution: 20% (v/v) piperidine in DMF.

  • Solvents: DMF, Dichloromethane (DCM).

  • Resin: 0.1 mmol pre-loaded resin in a reaction vessel.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes. Drain.

    • Add another 5 mL of 20% piperidine/DMF solution. Agitate for 10-15 minutes. Drain.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene adduct. Perform washes in the following sequence:

    • DMF (5 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (5 equiv.) and HATU (4.5 equiv.) in ~3 mL of DMF.

    • Add DIPEA (10 equiv.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin to remove excess activated amino acid and coupling byproducts:

    • DMF (5 x 5 mL)

    • DCM (3 x 5 mL)

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction. A yellow/colorless result indicates successful coupling. An intense blue color indicates incomplete coupling, and the coupling step should be repeated.

  • Cycle Repetition: Return to step 2 to begin the cycle for the next amino acid.

This protocol is typically performed using an automated peptide synthesizer equipped with a flow-through UV detector.

Procedure:

  • Set the UV spectrophotometer to monitor absorbance at ~301 nm, the characteristic wavelength of the dibenzofulvene-piperidine adduct.

  • During the Fmoc deprotection step, continuously pass the effluent from the reaction vessel through the detector's flow cell.

  • Record the UV absorbance over time. A sharp increase in absorbance will be observed as the adduct is formed and washed from the resin.

  • The reaction is considered complete when the absorbance returns to the baseline, indicating that no more Fmoc group is being cleaved. The integrated area under the curve can be used to quantify the amount of Fmoc group removed, confirming the efficiency of the previous coupling step.

Conclusion

The Fmoc protecting group is integral to the success and prevalence of modern solid-phase peptide synthesis. Its key advantage is its base-lability, which allows for mild deprotection conditions that are compatible with a wide range of sensitive amino acids and post-translational modifications. This property forms the basis of an orthogonal synthesis strategy, where acid-labile side-chain protecting groups remain stable throughout the iterative chain elongation process. The ability to monitor deprotection via UV spectroscopy further enhances its utility, making Fmoc chemistry highly amenable to automation and the reliable production of high-purity peptides for advanced research and pharmaceutical development.

References

role of O-methylation on the tyrosine side chain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of O-methylation on the Tyrosine Side Chain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tyrosine residue, with its phenolic hydroxyl group, is a cornerstone of protein function, acting as a primary site for reversible phosphorylation, a critical event in cellular signaling. O-methylation of this hydroxyl group to form O-methyltyrosine provides a chemically stable, non-phosphorylatable mimic of tyrosine. This modification serves as an invaluable tool in chemical biology and drug development to dissect the importance of specific tyrosine phosphorylation events, modulate peptide stability, and inhibit key enzymatic pathways. This guide details the biochemical role of O-methyltyrosine, its impact on signaling pathways, its applications in research, and the experimental protocols used to study and utilize this modification.

Introduction: The Significance of the Tyrosine Side Chain

Tyrosine (Tyr, Y) is an aromatic amino acid central to numerous biological processes. Its defining feature is the phenolic hydroxyl group, which can:

  • Undergo Phosphorylation: Protein tyrosine kinases (PTKs) catalyze the transfer of a phosphate group to this hydroxyl moiety. This post-translational modification is a fundamental switch that controls protein activity, localization, and interaction with other proteins, particularly those containing SH2 domains.[1]

  • Act as a Hydrogen Bond Donor/Acceptor: The hydroxyl group can participate in hydrogen bonding networks, contributing to protein folding, stability, and enzyme-substrate interactions.

  • Serve as a Precursor: Tyrosine is the metabolic precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1]

O-methylation converts the reactive hydroxyl group (-OH) into a chemically inert methoxy group (-OCH₃).[2][3] This seemingly subtle change has profound functional consequences by physically blocking phosphorylation and removing the side chain's hydrogen-bond-donating capability.

Biochemical Role and Mechanism of Action

The primary role of O-methyltyrosine in a biological context is not as a common natural post-translational modification but as a synthetic tool used for specific interrogation of biological systems.

A Non-Phosphorylatable Tyrosine Analog

The most critical application of O-methyltyrosine is to serve as a structural analog of tyrosine that cannot be phosphorylated. By substituting a specific tyrosine residue with O-methyltyrosine within a peptide or protein, researchers can definitively test the hypothesis that phosphorylation at that particular site is necessary for a given biological function. If the O-methylated protein fails to elicit a downstream effect that the wild-type protein does, it provides strong evidence for the essential role of that phosphorylation event.

Inhibition of Tyrosine Hydroxylase

O-methyl-L-tyrosine acts as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthesis pathway.[4] TH catalyzes the conversion of L-tyrosine to L-DOPA. By competing with the natural substrate, O-methyl-L-tyrosine can modulate the levels of downstream neurotransmitters, making it a valuable compound for neuroscience research, particularly in studies related to Parkinson's disease.

Context in Broader Methylation Pathways: Catechol-O-Methyltransferase (COMT)

While a specific enzyme for direct tyrosine O-methylation is not a common component of signaling, the enzyme Catechol-O-methyltransferase (COMT) highlights the importance of O-methylation in related pathways. COMT transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups of catechols, including the tyrosine metabolites dopamine and norepinephrine. This action is critical for the degradation and inactivation of these neurotransmitters. The kinetic mechanism of COMT is an ordered sequential process where SAM binds first, followed by the catechol substrate.

Impact on Signaling and Metabolic Pathways

Blockade of Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that, upon binding to a ligand (e.g., a growth factor), dimerize and autophosphorylate tyrosine residues in their cytoplasmic tails. These phosphotyrosine sites then act as docking stations for intracellular signaling proteins, initiating cascades like the Ras-MAPK pathway that regulate cell proliferation and differentiation. Replacing a critical tyrosine in this cascade with O-methyltyrosine would prevent phosphorylation, thereby breaking the signaling chain and inhibiting the downstream cellular response.

RTK_Pathway_Block cluster_out Extracellular cluster_mem Plasma Membrane cluster_in Intracellular Ligand Ligand RTK_inactive RTK (Inactive) Ligand->RTK_inactive 1. Binding & Dimerization RTK_active RTK-Tyr-P (Active) RTK_inactive->RTK_active 2. Autophosphorylation RTK_methyl RTK-Tyr-OMe (Inactive) RTK_inactive->RTK_methyl Substitution with O-Methyltyrosine SH2_Protein SH2 Domain Protein RTK_active->SH2_Protein 3. Docking Block X RTK_methyl->Block Downstream Downstream Signaling (e.g., Ras-MAPK) SH2_Protein->Downstream 4. Activation Response Cellular Response Downstream->Response Block->SH2_Protein

Caption: O-Methylation blocks RTK signaling by preventing phosphorylation.
Inhibition of Catecholamine Biosynthesis

The synthesis of dopamine and norepinephrine begins with tyrosine. O-methyltyrosine directly inhibits the first and rate-limiting step, while COMT acts downstream to methylate and inactivate the final products. This illustrates two distinct roles for O-methylation in the same overall metabolic process.

Catecholamine_Pathway Tyr L-Tyrosine LDOPA L-DOPA Tyr->LDOPA hydroxylation TH Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine decarboxylation DDC DDC NE Norepinephrine Dopamine->NE hydroxylation DBH DBH Methoxytyramine 3-Methoxytyramine Dopamine->Methoxytyramine O-methylation Normetanephrine Normetanephrine NE->Normetanephrine O-methylation OMT O-Methyl-L-Tyrosine Block Inhibition OMT->Block Block->TH COMT COMT SPPS_Workflow start Start: Select Peptide Sequence and Target Tyr Residue resin 1. Swell Resin (e.g., Wang or Rink Amide) start->resin load 2. Load First Amino Acid (C-terminal residue) onto resin resin->load deprotect1 3. Fmoc Deprotection (20% Piperidine in DMF) load->deprotect1 wash1 4. Wash (DMF) deprotect1->wash1 couple 5. Couple Next Fmoc-AA (HCTU/DCC activation) wash1->couple wash2 6. Wash (DMF) couple->wash2 substitute couple->substitute loop Repeat Steps 3-6 for each amino acid wash2->loop loop->deprotect1 Yes cleave 7. Final Deprotection & Cleavage (e.g., TFA cocktail) loop->cleave No (Sequence Complete) purify 8. Purify Peptide (HPLC) & Characterize (Mass Spec) cleave->purify end End: Functionally Assay WT vs O-Me-Tyr Peptide purify->end SDM_Workflow start Start: Identify Target Tyr Codon in Plasmid DNA primers 1. Design Primers Containing Tyr -> Phe Codon Change start->primers pcr 2. PCR Amplification Amplify entire plasmid using mutagenic primers and a high-fidelity polymerase primers->pcr dpni 3. DpnI Digestion Selectively digest methylated parental (WT) DNA template pcr->dpni transform 4. Transformation Transform nicked, mutated plasmid into competent E. coli cells dpni->transform culture 5. Culture & Plasmid Prep Select colonies and grow culture. Isolate mutated plasmid DNA. transform->culture sequence 6. Sequence Verification Confirm presence of the desired mutation via Sanger sequencing culture->sequence express 7. Protein Expression & Purification Express mutant protein from verified plasmid sequence->express end End: Functionally Assay WT vs. Tyr->Phe Mutant Protein express->end

References

The Unseen Half: An In-depth Technical Guide to the Importance of D-Configuration in Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered biological outliers, D-amino acids are emerging from the shadow of their L-enantiomeric counterparts to reveal critical roles in a host of physiological and pathological processes. This technical guide provides a comprehensive exploration of the significance of the D-configuration in amino acids, offering insights into their function in both prokaryotic and eukaryotic systems. With a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways, this document serves as an essential resource for researchers and professionals in drug development and the broader life sciences. We delve into the therapeutic potential of D-amino acids and their derivatives, from novel antibiotics to modulators of neurotransmission, underscoring the importance of chirality in the design of next-generation therapeutics.

Introduction: Beyond the L-World

The central dogma of molecular biology has long emphasized the exclusive use of L-amino acids in ribosomal protein synthesis, relegating D-amino acids to the periphery of biological significance. However, accumulating evidence has painted a far more complex and fascinating picture. D-amino acids are not merely biological curiosities but are key players in a variety of fundamental processes, from the structural integrity of bacterial cell walls to the fine-tuning of neuronal communication in the mammalian brain.

This guide will illuminate the multifaceted roles of D-amino acids, providing a technical overview of their importance in:

  • Bacterial Physiology and Pathogenesis: Exploring their essential role in peptidoglycan synthesis, biofilm formation, and as targets for novel antimicrobial agents.

  • Mammalian Neurobiology: Detailing their function as neuromodulators, particularly in the context of the N-methyl-D-aspartate (NMDA) receptor, and their implications for neurological disorders such as schizophrenia and Alzheimer's disease.

  • Therapeutic Development: Highlighting the advantages of incorporating D-amino acids into peptide-based drugs to enhance stability, bioavailability, and efficacy.

By presenting quantitative data in a structured format, offering detailed experimental protocols, and visualizing complex biological pathways, this guide aims to equip researchers with the knowledge to further unravel the intricate world of D-amino acids and harness their potential for therapeutic innovation.

Data Presentation: A Quantitative Look at D-Amino Acids

A thorough understanding of the importance of D-amino acids necessitates a quantitative approach. The following tables summarize key data on the concentration, enzymatic activity, and therapeutic efficacy of these molecules.

Table 1: Concentration of D-Amino Acids in Mammalian Tissues

D-Amino AcidTissueSpeciesConcentrationReference
D-SerineFrontal CortexHuman1.2 ± 0.3 nmol/mg protein[1]
D-SerineHippocampusHuman0.9 ± 0.2 nmol/mg protein[1]
D-SerineCerebrospinal Fluid (Schizophrenia)HumanDecreased by 25% vs. control[1]
D-SerineCerebrospinal Fluid (Alzheimer's)HumanIncreased levels vs. control[2]
D-AspartatePituitary GlandRatHigh levels[3]
D-AspartateTestisRatHigh levels
D-AspartateHippocampus (Neonatal)RatHigh density
D-AlaninePituitary GlandRatRelatively abundant
D-AlaninePancreasRatRelatively abundant

Table 2: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO)

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference
D-Serine1.815.58,611
D-Alanine0.717.525,000
D-Tyrosine0.222.0110,000
D-Phenylalanine0.320.066,667
D-Cysteine0.138.0380,000

Table 3: Efficacy of D-Serine as an Adjunctive Therapy in Schizophrenia

StudyDoseDurationOutcome MeasureResultReference
Heresco-Levy et al.30 mg/kg/day6 weeksPANSS Negative SymptomsSignificant improvement
Kantrowitz et al.60 mg/kg/day4 weeksMATRICS Composite ScoreSignificant improvement (large effect size)
Tsai et al.100 mg/kg/day (D-Ala)6 weeksPANSS Negative Symptoms17% reduction

Table 4: D-Amino Acids in Bacterial Biofilm Regulation

D-Amino Acid(s)BacteriumConcentrationEffectReference
D-Leu, D-Met, D-Tyr, D-Trp (mixture)Bacillus subtilis10 nMPrevents biofilm formation, triggers disassembly
D-TyrosineBacillus subtilis3 µMInhibits biofilm formation
D-TyrosinePseudomonas aeruginosa5 nM - 200 µMInhibits biofilm formation
D-Tyr, D-Pro, D-Phe (mixture)Staphylococcus aureus<100 µMInhibits biofilm formation

Signaling Pathways and Biological Processes

D-amino acids are integral components of various signaling pathways and biological processes. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the most critical of these.

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_astro Astrocyte Process PreSynNeuron Presynaptic Neuron Glutamate_Vesicle Glutamate Vesicle PreSynNeuron->Glutamate_Vesicle Action Potential PostSynNeuron Postsynaptic Neuron Astrocyte Astrocyte L_Serine L-Serine NMDAR NMDA Receptor (NR1/NR2) Glutamate_Vesicle->NMDAR Glutamate Release Ca_Channel Ca²⁺ Channel NMDAR->Ca_Channel Activation CaMKII CaMKII Ca_Channel->CaMKII Ca²⁺ Influx LTP Long-Term Potentiation (LTP) CaMKII->LTP Phosphorylation Cascade SerineRacemase Serine Racemase (SR) D_Serine D-Serine SerineRacemase->D_Serine Conversion L_Serine->SerineRacemase D_Serine->NMDAR Co-agonist Binding

Caption: D-Serine signaling at the glutamatergic synapse.

D_Aspartate_Neurogenesis NPC Neural Progenitor Cell (NPC) L_Aspartate L-Aspartate AspartateRacemase Aspartate Racemase D_Aspartate D-Aspartate AspartateRacemase->D_Aspartate Conversion L_Aspartate->AspartateRacemase NMDAR_NPC NMDA Receptor on NPC D_Aspartate->NMDAR_NPC Autocrine/Paracrine Signaling Proliferation Proliferation NMDAR_NPC->Proliferation Activation Differentiation Neuronal Differentiation NMDAR_NPC->Differentiation NewNeuron Newborn Neuron Differentiation->NewNeuron

Caption: Role of D-Aspartate in adult neurogenesis.

DAAO_Metabolism D_AminoAcid D-Amino Acid (e.g., D-Serine) DAAO D-Amino Acid Oxidase (DAAO) D_AminoAcid->DAAO FADH2 FADH₂ DAAO->FADH2 IminoAcid α-Imino Acid DAAO->IminoAcid Oxidation FAD FAD FAD->DAAO FADH2->FAD Reoxidation H2O2 H₂O₂ FADH2->H2O2 O2 O₂ O2->FADH2 KetoAcid α-Keto Acid IminoAcid->KetoAcid Hydrolysis NH3 NH₃ IminoAcid->NH3 H2O H₂O H2O->IminoAcid

Caption: Enzymatic degradation of D-amino acids by D-Amino Acid Oxidase (DAAO).

Experimental Protocols

The accurate detection and quantification of D-amino acids, as well as the characterization of their metabolic enzymes, are crucial for advancing research in this field. This section provides detailed methodologies for key experiments.

Chiral Separation and Quantification of D-Amino Acids by HPLC

This protocol describes the indirect method for chiral separation of D-amino acids using pre-column derivatization with a chiral reagent, followed by analysis on a standard reverse-phase HPLC system.

Materials:

  • Amino acid standards (D- and L-enantiomers)

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 2 M Hydrochloric acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • For biological samples (e.g., tissue homogenates, plasma), deproteinize by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Dry a known volume of the sample or standard solution under a stream of nitrogen.

  • Derivatization:

    • To the dried sample, add 100 µL of 1 M NaHCO₃ and 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

    • After incubation, cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen.

    • Reconstitute the sample in 500 µL of the initial mobile phase.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be from 10% to 60% B over 30 minutes, followed by a wash and re-equilibration. The exact gradient should be optimized for the specific amino acids of interest.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Generate a standard curve for each D- and L-amino acid of interest using known concentrations.

    • Calculate the concentration of each enantiomer in the unknown samples by comparing their peak areas to the standard curve.

HPLC_Workflow SamplePrep Sample Preparation (Deproteinization, Drying) Derivatization Derivatization (Marfey's Reagent) SamplePrep->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection UV Detection (340 nm) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification Result D/L Amino Acid Concentrations Quantification->Result

Caption: Experimental workflow for chiral HPLC analysis of D-amino acids.

D-Amino Acid Oxidase (DAAO) Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the activity of DAAO by measuring the production of hydrogen peroxide (H₂O₂) in a coupled reaction with horseradish peroxidase (HRP).

Materials:

  • Purified DAAO enzyme or tissue homogenate

  • D-amino acid substrate (e.g., D-Alanine, D-Serine)

  • 100 mM Sodium pyrophosphate buffer, pH 8.5

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Spectrophotometer capable of reading at 505 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the D-amino acid substrate in the pyrophosphate buffer. The final concentration in the assay should be approximately 10-fold the Km value.

    • Prepare a 15 mM solution of 4-AAP in water (prepare fresh daily).

    • Prepare a 200 mM solution of phenol in water.

    • Prepare a 250 U/mL solution of HRP in pyrophosphate buffer.

  • Assay Mixture:

    • In a 1 mL cuvette, prepare the following reaction mixture (final concentrations):

      • 75 mM Sodium pyrophosphate buffer, pH 8.5

      • 1.5 mM 4-AAP

      • 2 mM Phenol

      • 2.5 U/mL HRP

      • D-amino acid substrate at the desired concentration

  • Enzyme Reaction:

    • Equilibrate the cuvette containing the assay mixture to 25°C in the spectrophotometer.

    • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the DAAO enzyme preparation.

    • Immediately start monitoring the increase in absorbance at 505 nm for 3-5 minutes. The rate of absorbance change should be linear during the initial phase of the reaction.

  • Calculation of Activity:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • The DAAO activity (in U/mL) can be calculated using the molar extinction coefficient of the colored product (quinoneimine dye), which is 6,580 M⁻¹cm⁻¹.

    • One unit (U) of DAAO activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.

Solid-Phase Synthesis of D-Amino Acid-Containing Peptides

This protocol outlines the general steps for the manual solid-phase synthesis of a peptide containing a D-amino acid using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected L- and D-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (L- or D-enantiomer, 3 equivalents relative to resin substitution) in DMF.

    • Add DIC (3 eq.) and OxymaPure (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times). A Kaiser test can be performed to ensure complete coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide. .

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification and Analysis:

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Therapeutic Implications and Future Directions

The growing understanding of the roles of D-amino acids is opening up new avenues for therapeutic intervention.

  • Neurological and Psychiatric Disorders: The modulation of D-serine levels through the inhibition of DAAO is a promising strategy for the treatment of schizophrenia. Further research into D-aspartate's role in neurogenesis could lead to novel therapies for neurodegenerative diseases.

  • Infectious Diseases: The unique presence of D-amino acids in bacterial peptidoglycan makes the enzymes involved in their synthesis and incorporation attractive targets for new antibiotics. Furthermore, the use of D-amino acids to disrupt biofilms represents a novel anti-virulence strategy.

  • Peptide Drug Development: The incorporation of D-amino acids into peptide therapeutics is a well-established method to increase their proteolytic stability and in vivo half-life. This "retro-inverso" approach, where the sequence is reversed and all L-amino acids are replaced with D-amino acids, can sometimes retain biological activity while conferring significant resistance to degradation.

The field of D-amino acid research is rapidly evolving. Future studies will likely uncover new roles for these fascinating molecules in health and disease, leading to the development of innovative diagnostic and therapeutic strategies. The continued development of sensitive analytical techniques will be paramount to these endeavors.

Conclusion

The D-configuration in amino acids is no longer a footnote in biochemistry textbooks but a central theme in our understanding of life's molecular diversity and complexity. From the structural resilience of bacteria to the intricate signaling in the human brain, D-amino acids play indispensable roles. This technical guide has provided a comprehensive overview of their importance, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals, stimulating further investigation into the "unseen half" of the amino acid world and unlocking its vast therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(Me)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of a D-amino acid to increase peptide stability against enzymatic degradation. The integrity of this reagent is paramount for the successful synthesis of pure, high-quality peptides. This technical guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, and recommended storage and handling conditions to ensure its optimal performance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 201335-88-8
Molecular Formula C₂₅H₂₃NO₅
Molecular Weight 417.47 g/mol
Appearance White to off-white powder
Melting Point 158 - 165 °C

Recommended Storage Conditions and Stability

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationAtmosphereNotes
Long-term Storage -20°C[1][2][3][4]Up to 3 years[1]Inert gas (e.g., Argon, Nitrogen), desiccatedTo prevent degradation from moisture and atmospheric components.
Short-term Storage 4°C or 0-8°CUp to 2 yearsDesiccatedFor frequently used material.
Room Temperature 2-30°CWeeks to monthsTightly sealed, away from light and moistureNot recommended for extended periods.

For solutions of this compound, typically dissolved in solvents like DMSO for stock solutions, the recommended storage is even more stringent to prevent solvent-mediated degradation.

Table 2: Recommended Storage Conditions for this compound in Solution

TemperatureDurationNotes
-80°C Up to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°C Up to 1 monthAliquot to avoid freeze-thaw cycles.

Potential Degradation Pathways

The primary points of instability in the this compound molecule are the Fmoc protecting group and, to a lesser extent, the amino acid backbone. The O-methyl ether on the tyrosine side chain is generally stable under typical storage conditions.

Cleavage of the Fmoc Group

The most significant degradation pathway is the cleavage of the base-labile Fmoc group. This occurs via a β-elimination mechanism, particularly in the presence of trace amounts of bases, including primary and secondary amines. This reaction yields dibenzofulvene (DBF) and the free amino acid. While this reaction is intentionally triggered during SPPS with piperidine, slow degradation can occur during storage if the material is exposed to basic impurities or moisture.

Hydrolysis

Although Fmoc-amino acids are generally stable in the solid state, the presence of moisture can lead to slow hydrolysis of the carbamate linkage over extended periods, especially at elevated temperatures.

Photodegradation

The fluorenyl group in the Fmoc moiety has a strong UV absorbance, which makes it susceptible to degradation upon exposure to light. Therefore, it is crucial to store the compound in the dark.

Thermal Degradation

As with most complex organic molecules, elevated temperatures can accelerate degradation. Studies have shown that thermal cleavage of the Fmoc group can occur at temperatures as high as 120°C, even in the absence of a base. While not a concern under recommended storage conditions, it highlights the importance of avoiding high temperatures.

Visualizing Degradation and Handling

To better understand the chemical stability and proper handling of this compound, the following diagrams are provided.

Caption: Chemical structure and primary degradation pathway of this compound.

cluster_receiving Receiving and Initial Storage cluster_handling Handling and Dispensing cluster_storage Storage Receive Receive Product Inspect Inspect for Intact Seal Receive->Inspect Equilibrate Equilibrate to Room Temperature in a Desiccator Inspect->Equilibrate Seal Intact Contact Supplier Contact Supplier Inspect->Contact Supplier Seal Broken Open Open Container Equilibrate->Open Weigh Weigh Required Amount Quickly Open->Weigh Purge Purge with Inert Gas (e.g., Argon) Weigh->Purge Seal Reseal Tightly Purge->Seal LongTerm Long-Term Storage (-20°C, Dark, Desiccated) Seal->LongTerm Infrequent Use ShortTerm Short-Term/In-Use (2-8°C, Dark, Desiccated) Seal->ShortTerm Frequent Use

Caption: Recommended workflow for handling and storing this compound.

Experimental Protocols for Stability Assessment

A crucial aspect of quality control is the ability to assess the purity and stability of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Objective

To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method to separate this compound from its potential degradation products, primarily the free amino acid D-Tyr(Me)-OH and dibenzofulvene.

Methodology
  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • This compound reference standard

    • D-Tyr(Me)-OH reference standard (for peak identification)

  • Chromatographic Conditions (Representative):

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelengths: 265 nm (for Fmoc-containing compounds) and 301 nm (for dibenzofulvene-piperidine adduct if piperidine is used in forced degradation). DAD allows for full spectral analysis to aid in peak identification.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

    • For stability testing, store aliquots of the solid material or solution under the desired stress conditions (e.g., elevated temperature, high humidity, light exposure, acidic/basic conditions).

    • At specified time points, dissolve or dilute the samples to the working concentration for HPLC analysis.

  • Forced Degradation Studies (for method validation):

    • Acidic: Incubate the sample in 0.1 M HCl at 60°C.

    • Basic: Incubate the sample in 0.01 M NaOH at room temperature (expect rapid degradation of the Fmoc group).

    • Oxidative: Incubate the sample in 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid sample at a specified temperature (e.g., 80°C).

    • Photolytic: Expose the sample to UV light.

    Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak, thus demonstrating the stability-indicating nature of the method.

Conclusion

Ensuring the stability of this compound is essential for the reliable synthesis of high-quality peptides. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can minimize degradation and maximize the shelf-life of this critical reagent. Proper storage in a cold, dark, and dry environment, preferably under an inert atmosphere, is paramount. For quality control and stability studies, a validated stability-indicating HPLC method is the recommended analytical approach.

References

Spectroscopic Data Interpretation for Fmoc-D-Tyr(Me)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine (Fmoc-D-Tyr(Me)-OH). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with similar Fmoc-protected amino acids. It also outlines the standard experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural formula of this compound is C₂₅H₂₃NO₅, with a molecular weight of 417.45 g/mol . The key functional groups amenable to spectroscopic analysis are the fluorenylmethoxycarbonyl (Fmoc) group, the aromatic rings of tyrosine and fluorene, the carboxylic acid, the secondary amine (amide), and the methyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the Fmoc group, the D-tyrosine moiety, and the O-methyl group. The predicted chemical shifts (δ) in a common NMR solvent like deuterochloroform (CDCl₃) are summarized below.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
Fmoc Aromatic Protons7.75 - 7.80d2H~7.5
Fmoc Aromatic Protons7.55 - 7.65d or t2H~7.4
Fmoc Aromatic Protons7.35 - 7.45t2H~7.4
Fmoc Aromatic Protons7.25 - 7.35t2H~7.4
Tyr Aromatic Protons7.05 - 7.15d2H~8.5
Tyr Aromatic Protons6.80 - 6.90d2H~8.5
NH (Amide)5.20 - 5.40d1H~8.0
α-CH4.60 - 4.70q1H~7.0
Fmoc CH₂4.35 - 4.50m2H-
Fmoc CH4.15 - 4.25t1H~7.0
O-CH₃3.75 - 3.85s3H-
β-CH₂3.10 - 3.20m2H-
COOH10.0 - 12.0br s1H-

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are detailed in the table below.

Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)175 - 178
C=O (Urethane)155 - 157
Tyr C-O (Aromatic)158 - 160
Fmoc C (Aromatic, Quaternary)143 - 145
Fmoc C (Aromatic, Quaternary)141 - 142
Tyr C (Aromatic, Quaternary)129 - 131
Fmoc CH (Aromatic)127 - 128
Tyr CH (Aromatic)130 - 131
Fmoc CH (Aromatic)126 - 127
Fmoc CH (Aromatic)124 - 125
Tyr CH (Aromatic)114 - 115
Fmoc CH (Aromatic)119 - 121
Fmoc CH₂66 - 68
O-CH₃55 - 56
α-CH54 - 56
Fmoc CH46 - 48
β-CH₂37 - 39
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While some vendors state that the material "passes test" for IR identity, specific public domain spectra are scarce. The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3300 - 2500 (broad)O-HCarboxylic Acid Stretch
~3300N-HAmide Stretch
3100 - 3000C-HAromatic Stretch
2950 - 2850C-HAliphatic Stretch
~1760C=OUrethane Carbonyl Stretch
~1710C=OCarboxylic Acid Carbonyl Stretch
1600, 1580, 1480, 1450C=CAromatic Ring Stretch
~1520N-HAmide II Bend
~1250C-OEther Stretch
~1230C-OCarboxylic Acid Stretch
Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (exact mass: 417.1576), electrospray ionization (ESI) is a common technique.

Ion Formula Predicted m/z
[M+H]⁺[C₂₅H₂₄NO₅]⁺418.16
[M+Na]⁺[C₂₅H₂₃NNaO₅]⁺440.14
[M-H]⁻[C₂₅H₂₂NO₅]⁻416.15

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be coupled with a liquid chromatography system (LC-MS) for separation prior to analysis.[1]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the structural relationships within this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Structure Confirmation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution->NMR HNMR 1H NMR Spectrum NMR->HNMR CNMR 13C NMR Spectrum NMR->CNMR IRSpec IR Spectrum IR->IRSpec MSSpec Mass Spectrum MS->MSSpec Structure Structure Elucidation HNMR->Structure CNMR->Structure IRSpec->Structure MSSpec->Structure Confirmation Confirmation of This compound Structure->Confirmation

Caption: Workflow for Spectroscopic Data Interpretation.

Molecular_Structure cluster_fmoc Fmoc Group cluster_tyr D-Tyrosine Moiety FmocDTyr This compound Fluorene Fluorene Rings FmocDTyr->Fluorene contains Urethane Urethane Linkage FmocDTyr->Urethane contains Aromatic Methylated Phenol FmocDTyr->Aromatic contains Backbone Amino Acid Backbone FmocDTyr->Backbone contains Backbone->Urethane linked to

Caption: Structural Components of this compound.

References

An In-depth Technical Guide to Fmoc-Protected Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivatives, essential building blocks in modern solid-phase peptide synthesis (SPPS). A thorough understanding of their properties, synthesis, and application is critical for the successful generation of high-purity peptides for research, diagnostics, and therapeutic development.

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc SPPS is the most widely used method for synthesizing peptides due to its mild reaction conditions and versatility. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin). The fundamental principles of this methodology are:

  • Nα-Fmoc Protection: The α-amino group of each amino acid is protected by the base-labile Fmoc group. This prevents unwanted reactions during the coupling step, ensuring the sequential addition of amino acids in the desired order.

  • Side-Chain Protection: Reactive side chains of certain amino acids are protected by acid-labile groups to prevent their interference during peptide synthesis. These protecting groups are designed to be stable under the basic conditions used for Fmoc group removal.

  • Solid Support (Resin): The synthesis starts with an inert solid support, typically polystyrene beads functionalized with a linker. The choice of resin dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.

  • Orthogonality: The Fmoc strategy employs an orthogonal protection scheme. The temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups are cleaved at the end of the synthesis using a strong acid (e.g., trifluoroacetic acid - TFA).

Physicochemical Properties of Fmoc-Amino Acids

The physical and chemical properties of Fmoc-protected amino acids are crucial for their handling, storage, and reactivity during peptide synthesis.

Fmoc-Amino AcidMolecular Weight ( g/mol )Melting Point (°C)
Fmoc-Ala-OH311.34143-146
Fmoc-Arg(Pbf)-OH648.78130-135
Fmoc-Asn(Trt)-OH596.68175-180
Fmoc-Asp(OtBu)-OH411.46148-152
Fmoc-Cys(Trt)-OH585.72170-175
Fmoc-Gln(Trt)-OH610.71185-190
Fmoc-Glu(OtBu)-OH425.49145-149
Fmoc-Gly-OH297.31172-176
Fmoc-His(Trt)-OH619.71155-160
Fmoc-Ile-OH353.42143-147
Fmoc-Leu-OH353.42133-137
Fmoc-Lys(Boc)-OH468.55120-125
Fmoc-Met-OH371.45128-132
Fmoc-Phe-OH387.44182-186
Fmoc-Pro-OH337.38112-

The Biological Significance of Methylated Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible post-translational modification of amino acids through methylation is a fundamental regulatory mechanism underpinning a vast array of cellular processes. This technical guide provides a comprehensive exploration of the biological relevance of methylated amino acids, with a focus on arginine, lysine, and histidine methylation. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways.

Core Concepts in Amino Acid Methylation

Protein methylation involves the transfer of a methyl group from S-adenosylmethionine (SAM) to specific amino acid residues, a reaction catalyzed by a class of enzymes known as methyltransferases. This seemingly simple modification can have profound effects on a protein's function by altering its charge, hydrophobicity, and three-dimensional structure. These changes, in turn, can modulate protein-protein interactions, protein-nucleic acid interactions, protein stability, and subcellular localization. The methylation status of a protein is dynamically regulated by the opposing actions of methyltransferases and demethylases.

The Functional Diversity of Methylated Amino Acids

Arginine Methylation: A Key Regulator of RNA Metabolism and Signal Transduction

Arginine methylation, catalyzed by protein arginine methyltransferases (PRMTs), is a prevalent modification involved in a multitude of cellular functions. There are three main types of arginine methylation: monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA).[1][2]

Biological Roles:

  • RNA Processing: Arginine methylation is particularly prominent in RNA-binding proteins, where it influences pre-mRNA splicing, mRNA stability, and translation.

  • Transcriptional Regulation: Methylation of histones and other transcriptional co-regulators can either activate or repress gene expression.

  • Signal Transduction: Arginine methylation plays a crucial role in various signaling pathways, including the Toll-like receptor (TLR) and interferon (IFN) pathways, by modulating the activity of key signaling proteins.[3][4][5]

  • DNA Damage Response: Arginine methylation is involved in the cellular response to DNA damage, influencing the recruitment of repair factors to sites of DNA lesions.

  • Protein Stability: Arginine methylation can influence protein stability, with some studies showing it can protect proteins from degradation. For instance, arginine methylation of HIV-1 Tat by PRMT6 increases its half-life by 4.7-fold, protecting it from a proteasome-dependent degradation pathway.

Lysine Methylation: A Cornerstone of Epigenetic Regulation and Beyond

Lysine methylation, occurring as mono-, di-, or trimethylation on the ε-amino group of lysine residues, is a hallmark of histone modification and a key player in epigenetic regulation. However, a growing body of evidence highlights the importance of lysine methylation on non-histone proteins in a wide range of cellular processes.

Biological Roles:

  • Chromatin Remodeling and Gene Expression: The methylation state of specific lysine residues on histone tails is a critical determinant of chromatin structure and accessibility, thereby regulating gene transcription.

  • Protein-Protein Interactions: Methylated lysine residues can create binding sites for "reader" domains, such as chromodomains, Tudor domains, and PWWP domains, facilitating the assembly of protein complexes.

  • Protein Stability: Lysine methylation can either promote or inhibit protein degradation by influencing ubiquitination.

  • Signal Transduction: Lysine methylation is implicated in signaling pathways such as the Wnt pathway, where it can regulate the stability and activity of key components.

Histidine Methylation: An Emerging Player in Cellular Regulation

Histidine methylation is a less-studied but increasingly recognized post-translational modification with important functional consequences. It can occur on either the N1 (π) or N3 (τ) nitrogen of the imidazole ring.

Biological Roles:

  • Regulation of Zinc Finger Proteins: Histidine methylation has been shown to stabilize the structure of C3H1 zinc finger domains, suggesting a role in regulating the function of this large class of proteins.

  • Splicing Regulation: Histidine methylation of the splicing factor U2AF1 has been shown to be crucial for its function in pre-mRNA splicing.

  • Metal Ion Chelation: The methylation of histidine residues can affect their ability to coordinate metal ions, which is critical for the function of many metalloproteins.

Quantitative Insights into the Effects of Amino Acid Methylation

The functional consequences of amino acid methylation can be quantified through various experimental approaches. The following tables summarize key quantitative data on the effects of methylation on enzyme kinetics, protein-protein interactions, and the potency of methyltransferase inhibitors.

EnzymeSubstrate/InhibitorKm (µM)kcat (s-1)IC50 (nM)Reference(s)
PRMT1 AcH4-21 peptide---
METTL9 SLC39A766-7415.1144.27 x 10-3-
G9a A-366--3.3
G9a UNC0642--<2.5
G9a BIX-01294--2700
GLP RK-701--53
PRMT5 Compound 9--11
PRMT5 Compound 10--19.5
PRMT5 GSK3326595--6.2
PRMT5 Cpd 166--0.59
SMYD2 AZ505---

Table 1: Kinetic Parameters and Inhibitor Potency of Methyltransferases. This table provides a summary of Michaelis-Menten constants (Km), catalytic rates (kcat), and half-maximal inhibitory concentrations (IC50) for selected methyltransferases and their inhibitors.

Interacting ProteinsMethylation EventChange in AffinityReference(s)
TRAF6Arginine methylation by PRMT1Inhibition of self-ubiquitination and downstream signaling
Hsp90Lysine methylation at K616 by Smyd2Regulates interaction with titin
SMYD3Binding of F258 of MAP3K2 to P-2 hydrophobic pocketBinding free energy of -9.64 kcal/mol

Table 2: Quantitative Effects of Methylation on Protein-Protein Interactions. This table highlights examples of how amino acid methylation can modulate the affinity of protein-protein interactions.

Experimental Protocols for Studying Methylated Amino Acids

This section provides detailed methodologies for key experiments used to investigate protein methylation.

Mass Spectrometry for Identification and Quantification of Methylation

Mass spectrometry is a powerful tool for identifying and quantifying protein methylation sites with high sensitivity and accuracy.

4.1.1. In-Gel Digestion of Proteins for Mass Spectrometry

This protocol describes the preparation of protein samples from polyacrylamide gels for mass spectrometric analysis.

Materials:

  • Acetonitrile (ACN)

  • Ammonium bicarbonate (NH4HCO3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • LC-MS grade water

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the Coomassie or silver-stained gel using a clean scalpel. Cut the gel piece into small cubes (~1 mm3) and place them in a microcentrifuge tube. Destain the gel pieces by washing with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate until the gel pieces are colorless.

  • Reduction and Alkylation: Reduce the disulfide bonds by incubating the gel pieces in 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour. After cooling to room temperature, alkylate the free cysteine residues by incubating in 55 mM iodoacetamide in 100 mM ammonium bicarbonate for 45 minutes in the dark.

  • Digestion: Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with acetonitrile. Rehydrate the gel pieces in a solution containing trypsin (typically 10-20 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces by sequential incubation with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile/5% formic acid). Pool the extracts and dry them down in a vacuum centrifuge.

  • Sample Cleanup: Resuspend the dried peptides in a small volume of 0.1% formic acid or TFA and desalt using a C18 ZipTip or equivalent before mass spectrometry analysis.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the general procedure for analyzing digested peptide samples by LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Orbitrap, Q-TOF)

Procedure:

  • Chromatographic Separation: Load the desalted peptide sample onto a reverse-phase HPLC column (e.g., C18). Separate the peptides using a gradient of increasing acetonitrile concentration in the mobile phase containing 0.1% formic acid.

  • Mass Spectrometry Analysis: The eluting peptides are ionized (typically by electrospray ionization) and introduced into the mass spectrometer. The instrument operates in a data-dependent acquisition mode, where it cycles between a full MS scan to detect peptide precursor ions and a series of MS/MS scans to fragment selected precursor ions.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using software such as Mascot, Sequest, or MaxQuant to identify the peptide sequences and any post-translational modifications, including methylation. Quantitative analysis can be performed using label-free methods or by incorporating stable isotopes (e.g., SILAC).

Chromatin Immunoprecipitation (ChIP) for Histone Methylation Analysis

ChIP is a powerful technique used to investigate the association of specific proteins, including modified histones, with specific genomic regions in vivo.

Materials:

  • Formaldehyde

  • Glycine

  • Cell lysis buffer

  • Sonication buffer

  • Antibody specific to the histone modification of interest

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone methylation mark of interest overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis: The enriched DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Signaling Pathways Regulated by Amino Acid Methylation

Amino acid methylation plays a pivotal role in regulating a multitude of signaling pathways. The following diagrams, generated using the DOT language, illustrate the involvement of arginine and lysine methylation in key cellular signaling cascades.

TLR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TRAF6 TRAF6 TLR4->TRAF6 activates LPS LPS LPS->TLR4 binds IKK IKK Complex TRAF6->IKK activates via polyubiquitination PRMT1 PRMT1 PRMT1->TRAF6 methylates (R) inhibits activity JMJD6 JMJD6 JMJD6->TRAF6 demethylates (R) restores activity Ub Ubiquitin IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates IkB->NFkB_p65_p50 releases Gene Inflammatory Genes NFkB_p65_p50_nuc->Gene activates transcription

Figure 1: Arginine methylation in Toll-like receptor 4 (TLR4) signaling.

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 binds Dvl Dishevelled Frizzled->Dvl activates Axin Axin LRP5_6->Axin recruits GSK3b GSK3β Dvl->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin phosphorylates for degradation Axin->bCatenin APC APC APC->bCatenin Ub_Proteasome Ubiquitin/ Proteasome bCatenin->Ub_Proteasome degradation bCatenin_nuc β-catenin bCatenin->bCatenin_nuc accumulates and translocates KMT Lysine Methyltransferase KMT->bCatenin methylates (K) stabilizes TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF binds TargetGenes Target Genes TCF_LEF->TargetGenes activates transcription

Figure 2: Lysine methylation in Wnt signaling pathway.

Conclusion and Future Directions

The study of methylated amino acids has unveiled a complex and dynamic regulatory layer that governs virtually all aspects of cellular function. From the epigenetic control of gene expression to the fine-tuning of signal transduction pathways, protein methylation is a critical post-translational modification with profound implications for human health and disease. The development of advanced analytical techniques, particularly mass spectrometry-based proteomics, has been instrumental in expanding our understanding of the "methylome."

For researchers and drug development professionals, a deep understanding of the biological relevance of methylated amino acids is paramount. The targeted inhibition of methyltransferases has emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory disorders. As our knowledge of the enzymes that write, read, and erase these methyl marks continues to grow, so too will the opportunities for developing novel and highly specific therapeutic interventions.

Future research will undoubtedly focus on elucidating the intricate crosstalk between methylation and other post-translational modifications, mapping the complete landscape of protein methylation in various physiological and pathological states, and developing next-generation inhibitors with improved potency and selectivity. The continued exploration of this fascinating field holds immense promise for advancing our understanding of fundamental biology and for the development of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for Standard Coupling of Fmoc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-D-Tyr(Me)-OH is an N-α-Fmoc protected D-amino acid derivative commonly utilized in Solid-Phase Peptide Synthesis (SPPS). The incorporation of D-amino acids can significantly enhance the proteolytic stability of synthetic peptides, a desirable trait for therapeutic candidates. The O-methyl ether on the tyrosine side chain serves as a permanent protecting group, stable to the standard acidic cleavage conditions (e.g., trifluoroacetic acid) used in Fmoc-SPPS. Therefore, it remains on the final peptide, which can be useful for modulating receptor binding or other biological activities.

This document provides detailed protocols for the efficient coupling of this compound using common activation strategies in Fmoc-SPPS.

Core Principle: The SPPS Coupling Cycle

The addition of each amino acid in Fmoc-SPPS follows a cyclical process.[1] The fundamental steps involve the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the activation and subsequent coupling of the incoming Fmoc-amino acid.[2] Excess reagents are then removed by thorough washing, preparing the peptide-resin for the next cycle.[1]

Diagram: Standard Fmoc-SPPS Cycle

SPPS_Cycle Start Start: Peptide-Resin with N-terminal Fmoc Group Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling Step 3: Coupling (Activated AA added to Resin) Wash_1->Coupling Activation Step 2: Amino Acid Activation (this compound + Coupling Reagents) Activation->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 End End: Peptide-Resin with newly added this compound Wash_2->End

References

Application Notes and Protocols for the Efficient Incorporation of Fmoc-D-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-D-Tyr(Me)-OH, into peptide sequences is a valuable strategy in medicinal chemistry for enhancing pharmacokinetic properties. N-methylation can increase metabolic stability, improve cell permeability, and constrain peptide conformation, potentially leading to higher potency and selectivity. However, the coupling of N-methylated amino acids presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary obstacle is the steric hindrance caused by the N-methyl group, which reduces the nucleophilicity of the secondary amine and sterically shields the reaction center. This leads to slower reaction kinetics and often incomplete couplings, resulting in the formation of deletion sequences.[1]

Standard coupling reagents like HBTU and TBTU are often inefficient for these challenging couplings. Therefore, more potent coupling reagents are required to achieve high yields and purity. This document provides a comparative analysis of the most effective coupling reagents for the incorporation of this compound and detailed protocols for their use.

Comparative Analysis of Recommended Coupling Reagents

For the efficient incorporation of sterically hindered N-methylated amino acids like this compound, uronium/aminium salt-based coupling reagents are highly recommended. HATU, HCTU, and COMU have demonstrated superior performance over traditional reagents.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Aminium SaltVery High- Highly effective for sterically hindered couplings. - Generally low racemization, especially with hindered bases.[2] - Well-established for N-methylated amino acids.[3][4]- Higher cost compared to other reagents. - Can cause guanidinylation of the N-terminus if used in excess.
HCTU Aminium SaltHigh- High coupling efficiency, often comparable to HATU.[5] - More cost-effective than HATU. - Reported to be less allergenic.- May be less effective than HATU for the most challenging couplings.
COMU Uronium SaltVery High- Coupling efficiency comparable to or exceeding HATU. - Based on OxymaPure, which is safer (non-explosive) than HOBt/HOAt. - Excellent solubility and reduced allergenic potential.- Can still lead to side reactions if not used with the correct stoichiometry.

Experimental Protocols

The following are detailed protocols for the solid-phase coupling of this compound using the recommended reagents. It is crucial to monitor the completion of the coupling reaction, as standard ninhydrin-based tests (Kaiser test) are unreliable for secondary amines. The bromophenol blue test is a suitable alternative.

Protocol for Coupling using HATU

HATU is a highly effective reagent for coupling sterically hindered amino acids. The use of a hindered base such as 2,4,6-collidine is recommended to minimize racemization.

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for 30 minutes. Perform the Fmoc deprotection of the N-terminal amine using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF or NMP.

  • Coupling Reaction: Add DIPEA or 2,4,6-collidine (6-8 equivalents) to the activation solution and vortex briefly. Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction Time: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C), though this may increase the risk of racemization.

  • Monitoring and Washing: Monitor the reaction for completion using the bromophenol blue test. Once complete, drain the coupling solution and wash the resin extensively with DMF.

Protocol for Coupling using HCTU

HCTU is a cost-effective alternative to HATU with comparable efficiency in many cases.

Materials:

  • This compound

  • HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in the HATU protocol.

  • Activation and Coupling: In a single pot, add the this compound (3-5 equivalents), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) to the resin suspended in DMF.

  • Reaction Time: Allow the coupling reaction to proceed for 1-3 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction using the bromophenol blue test. After completion, drain the reaction mixture and wash the resin thoroughly with DMF.

Protocol for Coupling using COMU

COMU is a third-generation uronium reagent known for its high efficiency and safety profile.

Materials:

  • This compound

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in the HATU protocol.

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the reaction mixture at room temperature for 1-3 hours.

  • Monitoring and Washing: Monitor the reaction completion with the bromophenol blue test. Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF.

Visualization of Workflows and Mechanisms

General Mechanism of Amide Bond Formation

The following diagram illustrates the general mechanism of carboxylic acid activation by a uronium/aminium salt coupling reagent, followed by nucleophilic attack from the peptide's N-terminal amine to form the amide bond.

G Fmoc_AA This compound Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (HATU, HCTU, COMU) Coupling_Reagent->Activated_Ester Base Base (DIPEA, Collidine) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->Peptide_Bond Coupled_Peptide Coupled Peptide-Resin Peptide_Bond->Coupled_Peptide Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General mechanism of amide bond formation using uronium/aminium coupling reagents.

Workflow for Selecting a Coupling Reagent

This diagram provides a decision-making workflow for selecting the most appropriate coupling reagent for incorporating this compound.

G Start Start: Couple This compound Check_Difficulty Assess Coupling Difficulty Start->Check_Difficulty High_Difficulty High Steric Hindrance (e.g., N-Me to N-Me) Check_Difficulty->High_Difficulty High Standard_Hindrance Standard N-Methyl Coupling Check_Difficulty->Standard_Hindrance Standard Choose_HATU Use HATU (Highest Reactivity) High_Difficulty->Choose_HATU Consider_Cost Consider Cost and Safety Standard_Hindrance->Consider_Cost Perform_Coupling Perform Coupling (Double Couple if needed) Choose_HATU->Perform_Coupling Choose_HCTU Use HCTU (Cost-Effective) Consider_Cost->Choose_HCTU Cost is a factor Choose_COMU Use COMU (Enhanced Safety) Consider_Cost->Choose_COMU Safety is a priority Choose_HCTU->Perform_Coupling Choose_COMU->Perform_Coupling Monitor Monitor with Bromophenol Blue Test Perform_Coupling->Monitor End End: Proceed to Next Cycle Monitor->End

Caption: Decision workflow for selecting a coupling reagent for this compound.

Troubleshooting and Key Considerations

  • Double Coupling: For particularly challenging couplings, such as coupling onto an N-methylated residue, performing a second coupling (double coupling) is often recommended to drive the reaction to completion and minimize deletion sequences.

  • Racemization: While HATU, HCTU, and COMU generally exhibit low racemization potential, the risk increases with prolonged reaction times, elevated temperatures, and the choice of base. Using a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA can help to suppress epimerization.

  • Solvent Choice: DMF and NMP are the most common solvents for SPPS. In cases of on-resin aggregation, which can be exacerbated by sterically hindered residues, the use of NMP or the addition of chaotropic agents may be beneficial.

  • Monitoring: As emphasized, the Kaiser test is not suitable for monitoring the coupling to a secondary amine. The bromophenol blue test provides a reliable colorimetric method to assess the presence of unreacted secondary amines. A color change from blue/green (incomplete) to yellow (complete) indicates a successful coupling.

References

Application Notes and Protocols: Fmoc Deprotection of O-Methylated Tyrosine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful Fmoc deprotection of O-methylated tyrosine (Tyr(Me)) residues during solid-phase peptide synthesis (SPPS). The O-methyl group on the tyrosine side chain is a stable ether linkage that does not require protection during standard Fmoc-SPPS. Consequently, the deprotection of the Nα-Fmoc group on a Tyr(Me) residue can be achieved efficiently using standard protocols.

Introduction

O-methylated tyrosine is a valuable unnatural amino acid incorporated into peptides to probe the functional role of the native tyrosine hydroxyl group. By blocking the site of potential phosphorylation, Tyr(Me) allows researchers to investigate the significance of this post-translational modification in signaling pathways and protein-protein interactions. The chemical stability of the methyl ether makes it compatible with the reagents commonly used in Fmoc-SPPS.

Fmoc Deprotection Conditions

The standard and optimized conditions for Fmoc deprotection are generally applicable to peptides containing O-methylated tyrosine residues. The O-methyl group is stable to the basic conditions required for Fmoc removal.

Table 1: Recommended Fmoc Deprotection Conditions for Tyr(Me)-Containing Peptides

ParameterConditionConcentrationDurationRemarks
Reagent Piperidine in DMF20% (v/v)2 x 5-10 minutesThe most common and reliable condition for routine synthesis.
Piperidine in NMP20% (v/v)2 x 5-10 minutesN-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF, particularly for complex or aggregation-prone sequences.
4-Methylpiperidine in DMF20% (v/v)2 x 7-15 minutesA less volatile and less toxic alternative to piperidine.[1]
DBU/Piperidine in DMF2% DBU / 2% Piperidine (v/v)2 x 5 minutesA faster deprotection cocktail, useful for sterically hindered amino acids. Caution is advised as DBU is a stronger, non-nucleophilic base.

Experimental Protocol: Fmoc Deprotection of a Tyr(Me) Residue in SPPS

This protocol outlines the manual Fmoc deprotection of an N-terminal Fmoc-Tyr(Me) residue on a resin-bound peptide.

Materials:

  • Peptide-resin with N-terminal Fmoc-Tyr(Me)

  • 20% (v/v) Piperidine in high-purity Dimethylformamide (DMF)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Solvent Removal: Drain the DMF from the vessel.

  • First Deprotection:

    • Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged.

    • Agitate the mixture for 5-10 minutes at room temperature using a shaker or gentle nitrogen bubbling.[2]

    • Drain the deprotection solution.

  • Second Deprotection:

    • Add a fresh portion of the 20% piperidine/DMF solution to the resin.

    • Agitate for another 5-10 minutes.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • Wash the resin with DCM (3 times) to prepare for the subsequent coupling step.

    • Finally, wash with DMF (3 times) if the next coupling will be performed in DMF.

  • Confirmation of Deprotection (Optional): Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the presence of a free primary amine. A positive result indicates successful Fmoc deprotection.

Potential Side Reactions and Troubleshooting

While the O-methyl group of Tyr(Me) is highly stable, general SPPS-related side reactions can still occur.

  • Incomplete Deprotection: If the deprotection is incomplete, which can be indicated by a weak positive or negative Kaiser test, extend the deprotection time or switch to a stronger deprotection solution (e.g., with DBU). Incomplete deprotection can be caused by peptide aggregation.

  • Aspartimide Formation: For sequences containing Asp residues, the use of piperidine can promote aspartimide formation.[1] To minimize this, consider adding 0.1 M HOBt to the piperidine solution or using alternative deprotection reagents like piperazine.

  • Diketopiperazine Formation: At the dipeptide stage, especially with Pro or Gly in the C-terminal position, cyclization to form a diketopiperazine can occur after Fmoc removal. To mitigate this, couple the third amino acid immediately after deprotection.

Visualizations

experimental_workflow start Start: Peptide-Resin with N-terminal Fmoc-Tyr(Me) swell 1. Swell Resin in DMF start->swell drain1 2. Drain DMF swell->drain1 deprotect1 3. Add 20% Piperidine/DMF (5-10 min agitation) drain1->deprotect1 drain2 4. Drain deprotect1->drain2 deprotect2 5. Add fresh 20% Piperidine/DMF (5-10 min agitation) drain2->deprotect2 drain3 6. Drain deprotect2->drain3 wash_dmf 7. Wash with DMF (5-7x) drain3->wash_dmf wash_dcm 8. Wash with DCM (3x) wash_dmf->wash_dcm kaiser_test 9. Optional: Kaiser Test wash_dcm->kaiser_test kaiser_test->deprotect1 Negative couple 10. Proceed to Next Amino Acid Coupling kaiser_test->couple Positive

Caption: Experimental Workflow for Fmoc Deprotection of Tyr(Me).

phosphorylation_blocking cluster_tyrosine Unmodified Tyrosine cluster_tyr_me O-Methylated Tyrosine Tyr Tyrosine Residue (-OH group) Kinase Kinase Tyr->Kinase ADP ADP Kinase->ADP pTyr Phosphorylated Tyrosine (-OPO3^2- group) Kinase->pTyr Phosphorylation ATP ATP ATP->Kinase TyrMe O-Methylated Tyrosine (-OCH3 group) Kinase2 Kinase TyrMe->Kinase2 NoReaction No Phosphorylation Kinase2->NoReaction Blocked ATP2 ATP ATP2->Kinase2

Caption: O-Methylation of Tyrosine Blocks Kinase-Mediated Phosphorylation.

References

Application Notes and Protocols for the Acylation of Fmoc-D-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the efficient acylation of N-α-Fmoc-O-methyl-D-tyrosine (Fmoc-D-Tyr(Me)-OH) in solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to facilitate the incorporation of this modified amino acid into peptide sequences, a key step in the development of novel peptide-based therapeutics and research tools.

Introduction

O-methylation of tyrosine residues in peptides can significantly impact their conformational properties, receptor binding affinity, and metabolic stability. The incorporation of this compound into a peptide sequence requires optimized coupling conditions to ensure high yields and purity, mitigating potential steric hindrance from the O-methyl group. This guide offers a comprehensive overview of the recommended procedures and reagents for the successful acylation of this valuable building block.

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency in the acylation step. While specific data for this compound is not extensively published, the following table summarizes the expected performance of commonly used coupling reagents based on their known reactivity with sterically hindered and modified amino acids.[1][2]

Coupling ReagentReagent TypeRelative ReactivityRecommended ForPotential Side Reactions
HATU Uronium/AminiumVery HighSterically hindered couplings, rapid reactions.[1]Guanidinylation of the N-terminus if used in excess.[2]
HBTU Uronium/AminiumHighStandard and moderately difficult couplings.[1]Guanidinylation of the N-terminus if used in excess.
PyBOP PhosphoniumHighMinimizing guanidinylation, good for standard couplings.Can be less effective for extremely difficult couplings.
DIC/HOBt CarbodiimideModerateCost-effective standard couplings.Formation of insoluble DCU byproduct (with DCC). Racemization risk can be higher.

Experimental Protocols

The following protocols outline the key steps for the manual solid-phase synthesis involving the acylation of this compound. These procedures can be adapted for automated peptide synthesizers.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU, PyBOP)

  • Hydroxybenzotriazole (HOBt) or OxymaPure® as an additive for carbodiimide-mediated coupling

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Kaiser test kit

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle of amino acid addition, including the coupling of this compound.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution and repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Acylation (Coupling) of this compound:

Activation with HATU/HBTU:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU or HBTU (2.9 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid mixture to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.

Activation with PyBOP:

  • In a separate vial, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the solution.
  • Immediately add the mixture to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.

Activation with DIC/HOBt:

  • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
  • Add DIC (3 equivalents) to the solution and allow to pre-activate for 10-15 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.

4. Monitoring and Washing:

  • After the coupling reaction, perform a Kaiser test to confirm the absence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.
  • If the Kaiser test is positive, a second coupling may be necessary.
  • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
  • Wash the resin with DMF and DCM.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide and wash with cold ether.
  • Dry the crude peptide and purify by HPLC.

Visualizations

Experimental Workflow for this compound Acylation

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus Peptide Peptide with D-Tyr(Me) Receptor Receptor Kinase Peptide->Receptor Binding & Activation Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation Response Response Gene->Response Cellular Response

References

Application Notes and Protocols for Peptides Containing O-Methyl-D-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as receptor affinity, selectivity, and metabolic stability. O-methyl-D-tyrosine is a modified amino acid that, when incorporated into peptides, can influence their interaction with biological targets. While specific and extensive data on peptides containing O-methyl-D-tyrosine are limited in publicly available literature, existing research and a wealth of data on closely related methylated tyrosine analogs, such as 2',6'-dimethyl-L-tyrosine (Dmt), provide a strong framework for understanding their potential applications, particularly in the development of novel therapeutics targeting G protein-coupled receptors (GPCRs) like the opioid receptors.

These application notes will detail the known applications of peptides containing methylated tyrosine derivatives, with a specific focus on their role as opioid receptor modulators. We will present available quantitative data for these peptides and provide detailed protocols for their synthesis and pharmacological characterization.

Application Note 1: Modulation of Opioid Receptor Activity

The primary application of peptides containing methylated tyrosine derivatives is the development of potent and selective ligands for opioid receptors (mu, delta, and kappa). The N-terminal tyrosine residue is a critical pharmacophore for the activity of many endogenous opioid peptides, such as enkephalins and dermorphins. Modification of this residue can significantly alter the peptide's binding affinity, efficacy (agonist vs. antagonist), and selectivity.

O-Methyl-Tyrosine in Dermorphin Analogs

Dermorphin is a potent and selective mu-opioid receptor agonist.[1] Early structure-activity relationship studies explored the effect of modifying the N-terminal tyrosine. A study by Darłak et al. (1983) synthesized a dermorphin analog with O-methyltyrosine in the first position.[2] This analog demonstrated a moderate affinity for opiate receptor sites in radioreceptor studies and showed pharmacological activity in both in vitro (guinea pig ileum assay) and in vivo (hot plate test) models, though its activity was less pronounced than that of the parent dermorphin peptide.[2] This highlights that O-methylation is a viable strategy for creating active opioid peptides, although it may reduce potency compared to the natural tyrosine.

2',6'-Dimethyl-L-Tyrosine (Dmt) as a Powerful Tool for Opioid Ligand Design

A more extensively studied modification is the incorporation of 2',6'-dimethyl-L-tyrosine (Dmt). The addition of two methyl groups to the aromatic ring of tyrosine has been shown to significantly increase the bioactivity, affinity, and selectivity of synthetic opioid peptides.[3] This modification is thought to provide steric hindrance that favors a bioactive conformation and may enhance hydrophobic interactions with the receptor binding pocket.[4]

Peptides incorporating the Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore have yielded some of the most potent and selective delta-opioid receptor antagonists. Furthermore, the substitution of Dmt for tyrosine in dermorphin analogs, such as in [Dmt¹]DALDA, has produced extraordinarily potent and systemically active mu-opioid receptor agonists with analgesic properties far exceeding those of morphine.

Quantitative Data on Methylated Tyrosine-Containing Peptides

The following tables summarize the binding affinities and functional activities of various peptides containing methylated tyrosine derivatives, primarily focusing on the well-documented Dmt-containing ligands to illustrate the impact of this type of modification.

Table 1: Opioid Receptor Binding Affinities of Dmt-Containing Peptides

Peptide/CompoundReceptorBinding Affinity (Ki, nM)Reference
H-Dmt-Tic-OHDelta (δ)0.022
Mu (μ)3300
N,N-Me₂-Dmt-Tic-OHDelta (δ)0.12
Mu (μ)2400
[Dmt¹]DALDAMu (μ)0.18
Delta (δ)>1000
Deltorphin BDelta (δ)0.53
[Dmt¹]Deltorphin BDelta (δ)0.32
Mu (μ)2.5

Table 2: In Vitro Functional Activity of Dmt-Containing Peptides

Peptide/CompoundAssayReceptorActivity (pA₂, Kₑ, or IC₅₀, nM)Reference
H-Dmt-Tic-OHMouse Vas Deferens (MVD)Delta (δ) AntagonistpA₂ = 8.2 (Kₑ = 5.7)
N,N-Me₂-Dmt-Tic-OHMouse Vas Deferens (MVD)Delta (δ) AntagonistpA₂ = 9.4 (Kₑ = 0.28)
H-Dmt-Tic-Asp-BidMouse Vas Deferens (MVD)Delta (δ) AgonistIC₅₀ = 0.12
H-Tyr-Tic-Asp-BidMouse Vas Deferens (MVD)Delta (δ) AntagonistpA₂ = 8.85

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing O-Methyl-D-Tyrosine

This protocol describes the manual synthesis of a peptide containing O-methyl-D-tyrosine using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-O-methyl-D-tyrosine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin in the reaction vessel. Wash the resin with DMF (3x) and DCM (3x), then swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and allow to activate for 2 minutes.

    • Add the activated amino acid mixture to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-O-methyl-D-tyrosine at the desired position.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G Resin Fmoc-NH-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (DIC/HOBt) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-O-Me-D-Tyr-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Cleavage Cleavage (TFA/TIS/H2O) Wash2->Cleavage ...repeat cycles... Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide H₂N-Peptide-CONH₂ Purification->FinalPeptide

Workflow for Solid-Phase Peptide Synthesis.

Protocol 2: Radioligand Displacement Binding Assay for Opioid Receptors

This protocol determines the binding affinity (Ki) of a test peptide by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Receptor source: Cell membranes from CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptor.

  • Radioligand: [³H]DAMGO (for mu), [³H]DPDPE (for delta), or [³H]U-69,593 (for kappa).

  • Test peptide (e.g., containing O-methyl-D-tyrosine) at various concentrations.

  • Non-specific binding control: Naloxone or another high-affinity non-selective opioid antagonist.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • Total Binding: 50 µL radioligand, 50 µL binding buffer, 100 µL membrane preparation.

    • Non-specific Binding: 50 µL radioligand, 50 µL non-specific antagonist (e.g., 10 µM naloxone), 100 µL membrane preparation.

    • Competition: 50 µL radioligand, 50 µL of test peptide at varying concentrations, 100 µL membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold binding buffer (3x).

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Determine the IC₅₀ value (concentration of test peptide that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation Membranes Receptor Membranes Total Total Binding (Membranes + [³H]L) Membranes->Total NSB Non-Specific Binding (Membranes + [³H]L + Cold Ligand) Membranes->NSB Competition Competition (Membranes + [³H]L + P) Membranes->Competition Radioligand Radioligand ([³H]L) Radioligand->Total Radioligand->NSB Radioligand->Competition TestPeptide Test Peptide (P) TestPeptide->Competition Filtration Rapid Filtration (Separates Bound/Free) Total->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting (Measures Bound [³H]L) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

Workflow for Radioligand Displacement Assay.

Protocol 3: cAMP Accumulation Functional Assay

This assay measures the ability of a peptide to act as an agonist or antagonist at Gs- or Gi-coupled opioid receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the opioid receptor of interest.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (for Gi-coupled receptors).

  • Test peptide at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Seeding: Seed the cells in a 384-well plate and grow to confluence.

  • Compound Addition:

    • For Gs-coupled receptors (e.g., some splice variants of mu-opioid receptor): Add varying concentrations of the test peptide to the cells and incubate for 30 minutes at room temperature.

    • For Gi-coupled receptors (mu, delta, kappa):

      • First, add varying concentrations of the test peptide.

      • Then, add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except basal control) to stimulate adenylyl cyclase.

      • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit to each well according to the manufacturer's instructions.

  • Data Acquisition: Incubate as required by the kit (typically 60 minutes), then read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • For agonists (Gs): Plot cAMP concentration vs. log[peptide] to determine EC₅₀ and Emax.

    • For agonists (Gi): Plot the inhibition of forskolin-stimulated cAMP production vs. log[peptide] to determine IC₅₀ and Emax.

    • For antagonists: Co-incubate a fixed concentration of a known agonist with varying concentrations of the test peptide to determine the antagonist's potency (pA₂ or IC₅₀).

Protocol 4: β-Arrestin Recruitment Assay

This assay measures G protein-independent signaling by quantifying the recruitment of β-arrestin to the activated opioid receptor.

Materials:

  • Cells engineered for β-arrestin recruitment assays (e.g., PathHunter from Eurofins DiscoverX), expressing the opioid receptor of interest fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

  • Cell culture medium.

  • Test peptide at various concentrations.

  • Detection reagents from the assay kit.

  • Chemiluminescent plate reader.

Procedure:

  • Cell Seeding: Seed the PathHunter cells in a 384-well white, clear-bottom plate according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test peptide to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagents to each well as per the kit's instructions.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the test peptide. Determine the EC₅₀ and Emax values using non-linear regression to quantify the peptide's potency and efficacy in recruiting β-arrestin.

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist Opioid Agonist (e.g., O-Me-D-Tyr Peptide) GPCR Opioid Receptor (GPCR) Agonist->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates GRK GRK GPCR->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channel Modulation G_protein->IonChannel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA P_GPCR Phosphorylated GPCR GRK->P_GPCR Phosphorylates Arrestin β-Arrestin P_GPCR->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Arrestin->MAPK

General Signaling Pathway for a Gi-Coupled Opioid Receptor.

References

Application Notes and Protocols for Synthesizing Therapeutic Peptides with Fmoc-D-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. These modifications can significantly enhance pharmacological properties, including increased resistance to enzymatic degradation, improved receptor affinity and selectivity, and altered bioavailability. Fmoc-D-Tyr(Me)-OH, an O-methylated D-tyrosine derivative, is a valuable building block in solid-phase peptide synthesis (SPPS) for achieving these enhancements. The O-methylation of the tyrosine phenol group prevents potential side reactions such as oxidation and phosphorylation, while the D-configuration of the amino acid provides steric hindrance to proteases, thereby increasing the peptide's in vivo half-life.

These application notes provide a comprehensive guide to the synthesis of therapeutic peptides incorporating this compound, with a focus on opioid receptor agonists as a relevant therapeutic class. Detailed protocols for manual and automated SPPS, cleavage, and purification are provided, along with data on the impact of such modifications on receptor binding and bioactivity.

Data Presentation: Impact of Tyrosine Modification on Opioid Receptor Affinity

The substitution of the N-terminal tyrosine in opioid peptides with modified analogs like D-tyrosine derivatives can significantly influence their binding affinity and selectivity for opioid receptors. The following table summarizes the in vitro opioid receptor binding affinities of synthetic analogs of DALDA (H-Tyr-D-Arg-Phe-Lys-NH2), a well-characterized mu (µ)-opioid receptor agonist. The data is derived from studies on dermorphin and its analogs, which often feature N-terminal tyrosine modifications.[1][2][3]

Compound/Analogµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
DALDA (Parent Peptide)1.1412.83450
[Dmt¹, Lys⁴]DALDA0.0815.62100
[Tmt¹, Lys⁴]DALDA0.1511.21580
[Emt¹, Lys⁴]DALDA0.1813.51860
[Imt¹, Lys⁴]DALDA0.4525.12890
[Det¹, Lys⁴]DALDA0.4821.72540

Dmt = 2',6'-dimethyltyrosine; Tmt = 2',4',6'-trimethyltyrosine; Emt = 2'-ethyl-6'-methyltyrosine; Imt = 2'-isopropyl-6'-methyltyrosine; Det = 2',6'-diethyltyrosine.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic therapeutic peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry.

1. Resin Swelling:

  • Place 200 mg of Rink Amide resin (loading ~0.5 mmol/g) in a fritted syringe reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

  • Swell the resin in 5 mL of DMF for 30-60 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.

3. Amino Acid Coupling (this compound):

  • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, 167 mg) and a coupling agent such as HBTU (3.9 equivalents, 0.39 mmol, 148 mg) in 2 mL of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 140 µL) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance of the D-amino acid and the methyl group.

  • To monitor coupling completion, a small sample of the resin can be taken for a Kaiser test.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Peptide Cleavage and Deprotection

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and methanol (3 x 5 mL).

  • Dry the resin thoroughly under vacuum for at least 1 hour.

2. Cleavage Reaction:

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).

  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Characterization

1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight.[4][5]

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (this compound + HBTU/DIPEA) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Chain_Elongation Repeat for Each Amino Acid Washing->Chain_Elongation Chain_Elongation->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Mu_Opioid_Signaling cluster_membrane Cell Membrane GPCR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Ligand Peptide Agonist (e.g., Dermorphin Analog) Ligand->GPCR Binds Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Analgesia

Caption: General signaling pathway of a µ-opioid receptor agonist.

Conclusion

The use of this compound in solid-phase peptide synthesis is a powerful strategy for the development of novel therapeutic peptides with enhanced stability and potency. The provided protocols offer a robust framework for the synthesis, purification, and characterization of these modified peptides. The data on DALDA analogs clearly demonstrates the significant impact that N-terminal tyrosine modifications can have on receptor affinity, highlighting the potential of this approach in drug discovery. The visualization of the synthetic workflow and the canonical opioid receptor signaling pathway provides a clear conceptual framework for researchers in this field.

References

Application Notes and Protocols for Fmoc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(Me)-OH, N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine, is a commonly utilized amino acid derivative in solid-phase peptide synthesis (SPPS). The incorporation of this D-amino acid can enhance the enzymatic stability of the resulting peptide, a desirable characteristic for therapeutic peptide development. The O-methyl group on the tyrosine side chain prevents potential side reactions such as phosphorylation and provides a stable, non-reactive modification. A critical parameter for the successful incorporation of any amino acid derivative in SPPS is its solubility in the solvents used for coupling reactions. This document provides a detailed overview of the solubility of this compound in standard SPPS solvents, along with protocols for its use.

Solubility of this compound

The solubility of Fmoc-protected amino acids is a crucial factor for efficient coupling in SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. The primary solvents for the coupling step in Fmoc-SPPS are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and to a lesser extent, Dichloromethane (DCM), often used in combination with DMF.

While comprehensive quantitative solubility data for this compound across all common SPPS solvents is not extensively published, the available information and general observations are summarized below.

Quantitative Solubility Data
SolventMolar Mass ( g/mol )Concentration (M)Concentration (mg/mL)Notes
N,N-Dimethylformamide (DMF) 417.460.5 208.7 A solution of 1 mmole in 2 mL of DMF is reported to be "clearly soluble".
Dimethyl sulfoxide (DMSO) 417.46~0.48 200 While not a standard coupling solvent, this indicates high solubility in polar aprotic solvents.[1]
N-Methyl-2-pyrrolidone (NMP) 417.46Not ReportedNot ReportedGenerally, Fmoc-amino acids exhibit high solubility in NMP.[2]
Dichloromethane (DCM) 417.46Not ReportedNot ReportedOften used in combination with DMF; solubility in pure DCM may be limited for some derivatives.[2][3]

Experimental Protocols

Protocol 1: Determination of Solubility

For solvents where quantitative data is not available, the following protocol can be used to determine the approximate solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., NMP, DCM)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Weigh out a precise amount of this compound (e.g., 41.7 mg for a potential 0.1 M solution in 1 mL).

  • Add a small, measured volume of the solvent to the solid.

  • Vortex or stir the mixture vigorously for 2-3 minutes.

  • Observe for complete dissolution.

  • If the solid dissolves completely, incrementally add more pre-weighed this compound until a saturated solution (presence of undissolved solid) is achieved.

  • If the initial amount does not dissolve, incrementally add more solvent until complete dissolution is observed.

  • Calculate the solubility based on the mass of the dissolved solid and the final volume of the solvent.

Protocol 2: Standard Coupling of this compound in SPPS

This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, 2,4,6-Collidine)

  • DMF or NMP

  • DCM (for washing)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit (or other method for monitoring coupling completion)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. A typical procedure involves two treatments: one for 1-2 minutes and a second for 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times), followed by a final wash with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in a minimal amount of DMF or NMP.

    • Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.

Troubleshooting Potential Solubility Issues

While this compound is generally soluble in DMF, issues can arise, particularly at high concentrations or with specific peptide sequences that may aggregate.

  • Incomplete Dissolution: If this compound does not fully dissolve in the desired volume of solvent, gentle warming or sonication can be applied. However, prolonged heating should be avoided to prevent potential degradation.

  • Precipitation During Activation: If precipitation occurs upon addition of the base, it may be necessary to increase the solvent volume. Using a more polar solvent like NMP can also be beneficial.

  • Peptide Aggregation: For sequences prone to aggregation, which can hinder coupling efficiency, the use of chaotropic salts, higher coupling temperatures (with caution), or switching to a more effective solvent system like NMP or a DMF/DCM mixture may be necessary.[4] In some cases, the addition of DMSO to the coupling solvent can help disrupt aggregation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation and coupling of this compound in a standard SPPS workflow.

SPPS_Workflow cluster_prep Solution Preparation cluster_spps Solid-Phase Synthesis AA This compound Activation Activated Amino Acid Solution AA->Activation Dissolve Solvent DMF or NMP Solvent->Activation CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Add to activate Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction Activation->Coupling Resin->Coupling Washing Washing Coupling->Washing CoupledResin Coupled Peptide-Resin Washing->CoupledResin

Caption: Workflow for this compound coupling in SPPS.

The diagram below illustrates the decision-making process when encountering solubility issues.

Troubleshooting_Workflow Start Dissolve this compound in chosen solvent CheckSolubility Is the solution clear? Start->CheckSolubility Proceed Proceed to Activation and Coupling CheckSolubility->Proceed Yes Troubleshoot Troubleshooting Options CheckSolubility->Troubleshoot No Option1 Apply gentle warming or sonication Troubleshoot->Option1 Option2 Increase solvent volume Troubleshoot->Option2 Option3 Switch to a more polar solvent (e.g., NMP) Troubleshoot->Option3 Recheck Re-evaluate solubility Option1->Recheck Option2->Recheck Option3->Recheck Recheck->Proceed Resolved Recheck->Troubleshoot Unresolved

Caption: Decision tree for addressing solubility challenges.

References

Application Note: HPLC Purification of Peptides Containing O-methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The incorporation of unnatural amino acids, such as O-methyl-D-tyrosine, into peptide sequences is a critical strategy in modern drug discovery and development. This modification enhances peptide stability, increases resistance to enzymatic degradation, and can improve pharmacokinetic properties. O-methylation of the tyrosine side chain significantly increases the hydrophobicity of the peptide. The purification of these modified peptides from crude synthetic mixtures presents a unique challenge that can be effectively addressed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This application note provides detailed protocols for the analytical and preparative purification of peptides containing O-methyl-D-tyrosine.

Reversed-phase HPLC is the standard and most effective method for purifying synthetic peptides.[1][2] The separation is based on the hydrophobic interaction between the peptide and the stationary phase, typically a silica support modified with C18 alkyl chains.[1] Peptides are loaded onto the column in a polar mobile phase and eluted by gradually increasing the concentration of an organic solvent, such as acetonitrile.[2] The addition of an ion-pairing agent like trifluoroacetic acid (TFA) is crucial for improving peak shape and resolution.[3]

The presence of O-methyl-D-tyrosine will increase the retention time of the peptide on a C18 column compared to its non-methylated counterpart due to the increased hydrophobicity of the O-methyl group. The general principles of peptide purification by RP-HPLC are well-established and can be adapted for this specific application.

Data Presentation: Typical HPLC Parameters

The following tables summarize typical starting parameters for the analytical and preparative HPLC purification of peptides containing O-methyl-D-tyrosine. These parameters may require optimization depending on the specific peptide sequence and its overall hydrophobicity.

Table 1: Analytical RP-HPLC Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 250 mm, 5 µm, 100-300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 40 minutes (scouting)
Optimized shallow gradient (e.g., 1%/min)
Flow Rate 1.0 mL/min
Detection 210-220 nm
Injection Volume 20 µL
Column Temperature 35-40°C

Table 2: Preparative RP-HPLC Parameters

ParameterRecommended Conditions
Column C18, 21.2 x 250 mm, 10 µm, 100-300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized based on analytical run
Flow Rate 20 mL/min
Detection 210-220 nm
Sample Loading 50-150 mg, depending on purity

Experimental Protocols

The following are detailed protocols for the analytical method development and preparative purification of a crude synthetic peptide containing O-methyl-D-tyrosine.

Protocol 1: Analytical RP-HPLC Method Development

  • Sample Preparation: Dissolve approximately 1-2 mg of the crude, lyophilized peptide in 1 mL of Mobile Phase A. If solubility is an issue, a minimal amount of acetonitrile or DMSO can be added. Vortex the sample and centrifuge to pellet any insoluble material.

  • System Equilibration: Equilibrate the analytical C18 column (4.6 x 250 mm) with 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes, or until a stable baseline is achieved.

  • Scouting Gradient: Inject 20 µL of the prepared sample. Run a broad scouting gradient of 5% to 95% Mobile Phase B over 40 minutes to determine the approximate elution percentage of the target peptide.

  • Gradient Optimization: Based on the scouting run, create a shallower, optimized gradient around the elution point of the target peptide. A typical starting point for optimization is a 1% per minute gradient (e.g., if the peptide elutes at 40% B in the scouting run, an optimized gradient could be 20-60% B over 40 minutes).

  • Peak Identification: Identify the main product peak. The peptide containing O-methyl-D-tyrosine is expected to have a longer retention time than its non-methylated analogue. The identity of the target peak should be confirmed using mass spectrometry (LC-MS).

Protocol 2: Preparative RP-HPLC Purification

  • Sample Preparation and Loading: Dissolve the crude peptide (50-150 mg) in a minimal volume of Mobile Phase A. Ensure the sample is fully dissolved to prevent column clogging. Filter the sample through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column (21.2 x 250 mm) with the starting percentage of Mobile Phase B determined from the optimized analytical run at a flow rate of 20 mL/min until the baseline is stable.

  • Gradient Elution and Fraction Collection: Inject the sample and begin the optimized preparative gradient. Collect fractions across the entire elution profile of the target peptide.

  • Purity Assessment: Analyze each collected fraction using the optimized analytical HPLC method described in Protocol 1 to determine the purity of each fraction.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (typically >95% or >98%). Freeze the pooled fractions at -80 °C and lyophilize to obtain the purified peptide as a powder.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure relevant to the purification of O-methyl-D-tyrosine peptides.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product crude Crude Peptide dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject gradient Gradient Elution (Preparative Column) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_peptide Purified Peptide lyophilize->pure_peptide

Caption: General workflow for the HPLC purification of synthetic peptides.

Caption: Comparison of D-Tyrosine and O-methyl-D-tyrosine structures.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the mass spectrometry (MS) analysis of synthetic peptides incorporating the unnatural amino acid Fmoc-D-Tyr(Me)-OH. The inclusion of O-methylated D-tyrosine and the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group present unique considerations for analytical characterization. This application note details optimized protocols for sample preparation, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, and tandem mass spectrometry (MS/MS) for sequence verification and impurity profiling. The methodologies outlined herein are designed to ensure accurate molecular weight determination, confident sequence confirmation, and precise quantification of peptides containing this modified residue, which are crucial for quality control in research and drug development.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as proteolytic stability, receptor affinity, and in vivo half-life. This compound is a valuable building block in solid-phase peptide synthesis (SPPS), introducing both a D-amino acid for enzymatic resistance and an O-methylated phenol side chain which can alter binding interactions and solubility. Accurate and detailed characterization of peptides containing this modification is essential to confirm the fidelity of the synthesis and to identify any potential impurities. Mass spectrometry, coupled with high-performance liquid chromatography (HPLC), is the primary analytical tool for this purpose.[1][2] This note provides detailed protocols and data interpretation guidelines for the MS analysis of such peptides.

Experimental Protocols

Sample Preparation from Solid-Phase Synthesis

This protocol outlines the cleavage and deprotection of a peptide synthesized on a solid support, followed by preparation for LC-MS analysis.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[3]

  • Cold diethyl ether

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • 0.1% Formic acid (FA) in water (Mobile Phase A)

  • 0.1% Formic acid (FA) in acetonitrile (Mobile Phase B)

Procedure:

  • Cleavage and Deprotection:

    • Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Sample Solubilization for LC-MS:

    • Dissolve the dried crude or purified peptide in an appropriate solvent. For most peptides, a solution of 50:50 acetonitrile:water with 0.1% formic acid is suitable.[4]

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]

    • Dilute the sample to a final concentration of 1-10 µM for direct infusion or LC-MS analysis.

LC-MS/MS Analysis

This protocol describes a general method for the analysis of peptides containing this compound using a standard LC-MS/MS system.

Instrumentation and Columns:

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, capable of MS/MS.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of synthetic peptides and their impurities.

LC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes. This may require optimization based on the hydrophobicity of the peptide.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 Scan Range: m/z 300-2000

  • Data-Dependent Acquisition (DDA): Configure the instrument to perform MS/MS on the top 3-5 most intense precursor ions from the MS1 scan.

  • Collision Energy: Use stepped or optimized collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy (e.g., 25-35 arbitrary units) to induce fragmentation.

  • Dynamic Exclusion: Set a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.

Data Presentation and Interpretation

Molecular Weight Confirmation

The initial step in data analysis is to confirm the molecular weight of the target peptide. The presence of the Fmoc group (C15H11O2-, mass = 223.08 Da) and the O-methylation of tyrosine (+14.02 Da compared to standard tyrosine) must be accounted for in the theoretical mass calculation. The ESI-MS spectrum will typically show a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolution of this charge state envelope should yield the monoisotopic mass of the peptide.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

MS/MS analysis provides fragment ions that confirm the amino acid sequence. In CID, peptides typically fragment along the peptide backbone, producing b- and y-type ions.

  • Expected Fragmentation: The presence of the D-Tyr(Me) residue will result in a mass shift of +177.09 Da (C10H11NO2) in the b- or y-ion series compared to an unmodified peptide.

  • Side Chain Fragmentation: The O-methylated tyrosine side chain is generally stable under CID conditions. A characteristic fragment ion for the Tyr(Me) immonium ion may be observed at m/z 150.09. A neutral loss of the entire Tyr(Me) side chain (p-methyl-benzyl group) is less common but possible at higher collision energies.

  • Fmoc Group Fragmentation: If the N-terminal Fmoc group is present, it can influence fragmentation. A characteristic neutral loss of the fluorenylmethoxy group or a prominent ion corresponding to the Fmoc cation (m/z 179.08) may be observed.

Quantitative Analysis

For quantitative studies, such as determining the concentration of a peptide solution or assessing purity, a calibration curve can be generated using a purified standard of the peptide. Alternatively, for relative quantification of impurities, the peak area of the impurity can be compared to the peak area of the main peptide peak in the LC-UV chromatogram or the total ion chromatogram (TIC).

Table 1: Example Quantitative Data for Purity Assessment of a Synthetic Peptide

CompoundRetention Time (min)Observed [M+H]⁺ (m/z)Theoretical [M+H]⁺ (m/z)Peak Area (%)Identity
Main Product15.21254.621254.6296.5Target Peptide
Impurity 114.81153.551153.562.1Deletion of one residue
Impurity 216.11272.621272.611.4Oxidation (+16 Da)

Table 2: Example MS/MS Fragment Ion Data for a Hypothetical Peptide Ac-Ala-D-Tyr(Me)-Gly-NH₂

Fragment IonTheoretical m/zObserved m/zMass Accuracy (ppm)
b₁114.06114.060.8
b₂291.15291.151.0
y₁75.0575.050.9
y₂252.14252.141.1

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation spps Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin (TFA Cocktail) spps->cleavage Crude Peptidyl-Resin precipitation Precipitation (Cold Ether) cleavage->precipitation dissolution Dissolution & Filtration (ACN/H2O/FA) precipitation->dissolution lc_separation Reversed-Phase HPLC (C18 Column) dissolution->lc_separation Prepared Sample ms1_scan MS1 Scan (Molecular Weight ID) lc_separation->ms1_scan ms2_scan Data-Dependent MS/MS (Sequence Confirmation) ms1_scan->ms2_scan Select Precursors deconvolution Deconvolution (Determine MW) ms1_scan->deconvolution fragment_analysis Fragment Ion Analysis (Confirm Sequence) ms2_scan->fragment_analysis quantification Quantification (Purity & Concentration) fragment_analysis->quantification

Caption: Experimental workflow for the MS analysis of synthetic peptides.

fragmentation_pathway precursor [M+nH]ⁿ⁺ Precursor Ion cid CID/HCD precursor->cid b_ions b-ions (N-terminal fragments) cid->b_ions y_ions y-ions (C-terminal fragments) cid->y_ions immonium Immonium Ions (Tyr(Me) at m/z 150.09) cid->immonium neutral_loss Neutral Loss (e.g., H₂O, NH₃) cid->neutral_loss

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-D-Tyr(Me)-OH, an O-methylated derivative of D-tyrosine, is a valuable building block for solid-phase peptide synthesis (SPPS). The O-methylation of the tyrosine hydroxyl group can enhance metabolic stability by preventing phosphorylation and can influence receptor binding affinity and selectivity. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

These application notes provide detailed protocols for the efficient incorporation of this compound into synthetic peptides, covering coupling strategies, cleavage, and purification. Additionally, we discuss the impact of this modification on peptide structure and function, with a focus on its application in the synthesis of opioid receptor modulators like dermorphin analogues.

Physicochemical Properties of this compound

PropertyValue
CAS Number 201335-88-8
Molecular Formula C25H23NO5
Molecular Weight 417.45 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and DCM with catalytic amounts of DMF

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Base (e.g., DIPEA, Collidine)

  • Kaiser test kit

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, recouple for another hour.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (5 x 1 min), DCM (5 x 1 min), and methanol (3 x 1 min), then dry the resin under vacuum.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Continue Sequence Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection End of Sequence Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Opioid_Signaling cluster_cell Neuron MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia Peptide D-Tyr(Me)-containing Peptide (e.g., Dermorphin Analogue) Peptide->MOR binds to

Application Notes: Enhancing Peptide Metabolic Stability with Fmoc-D-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of modified amino acids to enhance metabolic stability. This application note details the use of Fmoc-D-Tyr(Me)-OH, a modified amino acid derivative, in the synthesis of metabolically stable peptides. The incorporation of a D-amino acid sterically hinders recognition by proteases, which are stereospecific for L-amino acids.[1] Furthermore, the O-methylation of the tyrosine side chain can also contribute to improved stability and may modulate biological activity.

Advantages of Incorporating this compound

The introduction of D-amino acids into a peptide sequence disrupts the stereospecific recognition by proteases, rendering the adjacent peptide bonds more resistant to cleavage.[1] This steric hindrance is a fundamental principle for enhancing peptide stability. Peptides containing D-amino acids are generally more resistant to degradation by proteases and peptidases.[1] This increased stability can lead to a significantly longer biological half-life.

Quantitative Data on Peptide Stability

The metabolic stability of peptides can be assessed by measuring their half-life in various biological media, such as human plasma or serum, or in the presence of specific proteases. The data presented below are representative examples illustrating the impact of D-amino acid substitution on peptide stability.

Peptide SequenceModificationMatrixHalf-life (t½)
L-Peptide (hypothetical)None (all L-amino acids)Human Plasma~10 - 100 min[2]
D-Peptide (hypothetical)D-amino acid substitutionHuman Plasma>10,000 min[2]
KSL (KKVVFKVKFK)NoneNot specifiedShorter half-life
KSL7 (kKVVFKVKFk)Two D-amino acid substitutionsNot specifiedLonger half-life
Lcf1 (RRWQWR)NoneNot specifiedShorter half-life
Lcf3 (CH₃CO-RRWQWR)N-terminal acetylationNot specifiedLonger half-life
Lcf4 (CH₃CO-RRWQWR-NH₂)N- and C-terminal modificationsNot specifiedLonger half-life

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Tyr(Me)

This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Ala-D-Tyr(Me)-Gly) using Fmoc chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • This compound

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Coupling of Fmoc-Ala-OH:

    • Repeat the Fmoc deprotection steps as described in step 2.

    • Prepare the activated Fmoc-Ala-OH solution as in step 3 and couple to the resin.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection steps as described in step 2 to remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple_DTyr Couple this compound Wash1->Couple_DTyr Wash2 Wash (DMF, DCM) Couple_DTyr->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_Ala Couple Fmoc-Ala-OH Wash3->Couple_Ala Wash4 Wash Couple_Ala->Wash4 Deprotect_Final Final Fmoc Deprotection Wash4->Deprotect_Final Wash5 Wash and Dry Deprotect_Final->Wash5 Cleave Cleavage from Resin (TFA Cocktail) Wash5->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Workflow for the solid-phase synthesis of a peptide containing D-Tyr(Me).

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a peptide in human plasma.

Materials:

  • Test peptide (e.g., from Protocol 1)

  • Control peptide (e.g., the L-amino acid counterpart)

  • Pooled human plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide and control peptide in an appropriate solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing 2 volumes of cold ACN with 1% TFA to precipitate plasma proteins and quench enzymatic activity.

    • Vortex vigorously and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a defined volume onto the RP-HPLC system.

    • Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN) to separate the intact peptide from its degradation products.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (determined from a standard).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.

Workflow for In Vitro Peptide Stability Assay

Stability_Assay_Workflow Start Peptide in Human Plasma Incubate Incubate at 37°C Start->Incubate Time_Points Collect Aliquots at Time Intervals Incubate->Time_Points Precipitate Protein Precipitation (ACN/TFA) Time_Points->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Data Quantify Peak Area and Calculate Half-life Analyze->Data

Caption: Workflow for determining the metabolic stability of a peptide in human plasma.

Signaling Pathways and Metabolic Degradation

The metabolic stability of a peptide directly influences its ability to reach its target receptor and initiate a signaling cascade. Peptides with low metabolic stability are rapidly degraded by proteases, preventing them from effectively engaging with their receptors. By incorporating this compound, the resulting peptide exhibits enhanced resistance to proteolysis, leading to a longer circulating half-life and increased bioavailability. This allows for sustained receptor engagement and downstream signaling.

Logical Relationship of Peptide Stability and Activity

Signaling_Pathway cluster_0 Standard Peptide (L-amino acids) cluster_1 Stabilized Peptide Peptide_L Peptide (L-Tyr) Degradation Rapid Proteolytic Degradation Peptide_L->Degradation Low_Bioavailability Low Bioavailability Degradation->Low_Bioavailability Reduced_Signaling Reduced Receptor Binding & Signaling Low_Bioavailability->Reduced_Signaling Peptide_D Peptide (D-Tyr(Me)) Stability Enhanced Metabolic Stability Peptide_D->Stability High_Bioavailability Increased Bioavailability Stability->High_Bioavailability Sustained_Signaling Sustained Receptor Binding & Signaling High_Bioavailability->Sustained_Signaling

Caption: Impact of D-Tyr(Me) incorporation on peptide stability and signaling.

Conclusion

The use of this compound in peptide synthesis is a highly effective strategy for creating metabolically stable peptide therapeutics. The incorporation of this modified amino acid confers resistance to enzymatic degradation, thereby prolonging the in vivo half-life and enhancing the bioavailability of the peptide. The protocols provided herein offer a framework for the synthesis and stability assessment of such modified peptides, which are crucial steps in the development of novel and effective peptide-based drugs.

References

Troubleshooting & Optimization

how to prevent racemization of Fmoc-D-Tyr(Me)-OH during activation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Peptide Synthesis

Topic: Strategies to Prevent Racemization of Fmoc-D-Tyr(Me)-OH During Carboxyl Group Activation

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the racemization of this compound during the critical activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to racemization during activation?

A1: Like many other N-protected amino acids, this compound is prone to racemization when its carboxyl group is activated for peptide bond formation. The activation process increases the acidity of the alpha-proton (the hydrogen on the chiral center). In the presence of a base, this proton can be abstracted, leading to a temporary loss of stereochemistry and the potential for inversion to the L-isomer upon reprotonation or reaction.[1][2]

Q2: What is the primary chemical mechanism behind this racemization?

A2: The dominant mechanism for racemization in Fmoc-amino acid activation is the formation of a 5(4H)-oxazolone intermediate.[1][3] The activated carboxylic acid of the Fmoc-amino acid can cyclize to form this oxazolone. The proton at the C4 position (the original α-carbon) of this ring is highly acidic and is easily removed by a base.[1] This results in a planar, achiral intermediate. Subsequent reaction with the amine component of the peptide chain can occur from either face of this planar ring, leading to a mixture of both D- and L-isomers in the final peptide. A secondary pathway is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid without forming a ring.

Q3: What are the key factors that I can control to prevent racemization?

A3: Several factors in your experimental setup can be optimized to suppress racemization significantly. These include:

  • Choice of Coupling Reagent and Additive: Using racemization-suppressing additives is crucial.

  • Type and Amount of Base: The strength, steric hindrance, and concentration of the base used are critical.

  • Reaction Temperature: Lower temperatures slow the rate of racemization.

  • Pre-activation Time: The duration the amino acid remains in its activated state before coupling should be minimized.

  • Solvent Polarity: The choice of solvent can influence the rate of racemization.

Troubleshooting Guide

Issue: Significant epimerization (i.e., formation of the L-Tyr(Me) isomer) is detected in the final peptide product.

This troubleshooting guide provides a systematic approach to identifying and resolving the source of racemization.

Step 1: Review Your Coupling Reagent and Additives

The combination of the coupling reagent and an additive is the most critical factor in controlling racemization.

  • Carbodiimides (e.g., DIC, DCC): These reagents are effective but can cause high levels of racemization if used alone. The O-acylisourea intermediate they form is highly reactive and prone to oxazolone formation.

    • Solution: ALWAYS use carbodiimides in conjunction with a racemization-suppressing additive like Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-hydroxybenzotriazole). These additives convert the O-acylisourea into an active ester that is more stable and less likely to form an oxazolone.

  • Aminium/Uronium Reagents (e.g., HATU, HBTU, HCTU): These are highly efficient coupling reagents but can still induce racemization, particularly with sensitive residues or under non-optimal conditions.

    • Solution: Ensure the stoichiometry is correct and consider the base used (see Step 2). For extremely sensitive couplings, a different class of reagent may be preferable.

  • Phosphonium Reagents (e.g., PyBOP, DEPBT): Reagents like DEPBT are known for their remarkable resistance to racemization and are excellent choices for particularly prone amino acids like Fmoc-His(Trt)-OH.

    • Solution: For challenging sequences where racemization of this compound is persistent, switching to a reagent like COMU or DEPBT is a highly effective strategy.

Step 2: Evaluate the Base Used in the Coupling Reaction

The base facilitates the coupling reaction but also catalyzes the undesired racemization pathway.

  • Base Strength and Steric Hindrance: Strong, non-sterically hindered bases like DBU or DIPEA can accelerate the abstraction of the alpha-proton, increasing racemization.

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are excellent alternatives to DIPEA for minimizing racemization.

  • Base Concentration: Using an excess of base will significantly increase the rate of racemization.

    • Solution: Use the minimum amount of base required for the reaction. Typically, 1-2 equivalents relative to the amino acid are sufficient.

Step 3: Optimize Reaction Conditions

Time and temperature play a significant role in the kinetics of racemization versus peptide bond formation.

  • Pre-activation Time: The longer an activated amino acid exists in solution before coupling, the greater the opportunity for it to racemize.

    • Solution: Minimize the pre-activation time. The ideal approach is in-situ activation, where the coupling reagent is added to the mixture of the amino acid, additive, and the deprotected resin-bound peptide. If pre-activation is necessary, keep it to a minimum (e.g., 1-2 minutes).

  • Reaction Temperature: Higher temperatures accelerate all reactions, but they often increase the rate of racemization more than the rate of the desired coupling.

    • Solution: Perform the coupling reaction at a lower temperature. Cooling the reaction vessel to 0°C before and during the addition of the coupling reagent is a highly effective method for suppressing racemization.

Quantitative Data on Racemization

The choice of reagents has a quantifiable impact on stereochemical purity. The following table summarizes the percentage of D-isomer formation (epimerization) observed during the coupling of various sensitive Fmoc-amino acids, which serves as a useful model for understanding the risks associated with this compound.

Coupling ReagentAdditiveBaseAmino Acid% D-Isomer Formed (Racemization)Reference
HATU-NMMFmoc-L-His(Trt)-OH31.0%
HBTUHOBtDIPEAFmoc-L-His(Trt)-OH7.8%
HATU-DIPEAFmoc-L-Cys(Trt)-OH14.1%
DICOxyma-Fmoc-L-Cys(Trt)-OH<0.5%
DICOxyma-Fmoc-L-Ser(tBu)-OH<0.5%
COMU-TMPFmoc-Phg-OH<7% (epimer)
DEPBT-DMPFmoc-Phg-OH<7% (epimer)

Note: Data is compiled from studies on different sensitive amino acids and should be considered indicative of the relative performance of each reagent combination.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling Protocol for this compound

This protocol for solid-phase peptide synthesis (SPPS) incorporates best practices to minimize racemization during the coupling of this compound.

Materials:

  • Fmoc-protected peptide-resin (with free N-terminal amine)

  • This compound (3 eq.)

  • Oxyma (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • N-methylmorpholine (NMM) (if in-situ neutralization is required)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: If starting from the previous cycle, perform Fmoc deprotection on the resin-bound peptide using 20% piperidine in DMF.

  • Washing: Thoroughly wash the deprotected peptide-resin with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Preparation: In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of anhydrous DMF.

  • Reaction Setup: Place the vessel containing the washed peptide-resin in an ice bath and allow it to cool to 0°C.

  • Coupling Reaction (In-situ Activation): a. Add the amino acid/Oxyma solution from step 3 to the cooled, deprotected peptide-resin. Agitate gently for 1 minute. b. Add DIC (3 eq.) to the resin mixture. c. Allow the coupling reaction to proceed at 0°C for 15 minutes, then allow it to warm to room temperature and continue agitating for an additional 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a second coupling may be required.

  • Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.

Visualizations

Mechanism of Racemization and Prevention

G cluster_racemization Racemization Pathway cluster_prevention Prevention Pathway A Fmoc-D-Tyr(Me)-O- B Activated Intermediate (e.g., O-acylisourea) A->B + Coupling Reagent C 5(4H)-Oxazolone (Chiral) B->C Cyclization F Stable Active Ester (e.g., Oxyma Ester) B->F + Additive (Oxyma) D Planar Achiral Intermediate C->D + Base - H+ E Peptide Bond (D + L mixture) D->E + Peptide-NH2 G Peptide Bond (Preserved D-config.) F->G + Peptide-NH2

Caption: Mechanism of oxazolone-mediated racemization vs. the desired additive-mediated pathway.

Workflow for Low-Racemization Coupling

start Start: Deprotected Peptide-Resin prep_aa 1. Prepare Solution: This compound + Oxyma in DMF start->prep_aa cool 2. Cool Resin and Reagents to 0°C prep_aa->cool add_aa 3. Add Amino Acid Solution to Resin cool->add_aa add_reagent 4. Add Coupling Reagent (DIC) to start In-situ Activation add_aa->add_reagent react 5. React at 0°C -> RT (1-2 hours) add_reagent->react monitor 6. Monitor Reaction (e.g., Kaiser Test) react->monitor wash 7. Wash Resin monitor->wash Negative recouple Re-couple if necessary monitor->recouple Positive end End: Ready for Next Cycle wash->end recouple->add_aa

Caption: Recommended workflow for coupling this compound while minimizing racemization.

References

Technical Support Center: O-methyl-D-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals utilizing O-methyl-D-tyrosine in Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of peptides containing this unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using O-methyl-D-tyrosine in SPPS?

A1: O-methyl-D-tyrosine offers two main advantages. Firstly, the methyl group protects the phenolic hydroxyl group of the tyrosine side chain, preventing common side reactions such as O-acylation. Secondly, the incorporation of a D-amino acid can increase the proteolytic stability of the resulting peptide, a desirable characteristic for many therapeutic applications.

Q2: Is the O-methyl group on the tyrosine side chain stable during standard Fmoc-SPPS and cleavage conditions?

A2: The O-methyl group on the tyrosine side chain is generally stable under the conditions used for Fmoc-SPPS, including repeated piperidine treatments for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA). The ether linkage of the O-methyl group is resistant to the acidic conditions of standard cleavage cocktails.

Q3: What is the most significant side reaction to be aware of when using O-methyl-D-tyrosine?

A3: The most critical side reaction to monitor and control is the epimerization of O-methyl-D-tyrosine to its L-enantiomer. This loss of stereochemical integrity occurs primarily during the activation and coupling steps of the amino acid. While racemization can occur with any amino acid in SPPS, it is a crucial parameter to control to ensure the synthesis of the desired diastereomerically pure peptide. The rate of racemization is typically low, often less than 0.4% per synthesis cycle, but can be influenced by several factors.[1]

Q4: Which coupling reagents are recommended to minimize the epimerization of O-methyl-D-tyrosine?

A4: The choice of coupling reagent is critical for minimizing epimerization. For amino acids prone to racemization, the following are recommended:

  • Carbodiimides with additives: A combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® is a proven method to suppress racemization.

  • Phosphonium salt reagents: 3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) is known for its ability to resist racemization, particularly with sensitive amino acids.[2]

  • Uronium/Aminium salts with additives: Reagents like HATU, when used with a non-nucleophilic base, can provide fast coupling with low epimerization. However, the choice of base is crucial.

Q5: What is the recommended cleavage cocktail for peptides containing O-methyl-D-tyrosine?

A5: Standard cleavage cocktails are generally effective for peptides containing O-methyl-D-tyrosine. The choice of cocktail primarily depends on the other amino acids present in the sequence. A widely used and effective general-purpose cleavage cocktail is Reagent K , which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT). For peptides that do not contain other sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/triisopropylsilane (TIS)/water can also be used.

Troubleshooting Guides

Problem 1: Presence of a Diastereomeric Impurity Detected by HPLC-MS

Symptom: Your HPLC chromatogram shows a peak eluting very close to your main product peak, and mass spectrometry confirms it has the same mass. This strongly suggests the presence of the L-tyrosine epimer.

Workflow for Troubleshooting Epimerization

epimerization_troubleshooting start Diastereomeric Impurity Detected check_coupling Review Coupling Protocol start->check_coupling check_base Evaluate Base start->check_base check_temp Assess Coupling Temperature start->check_temp solution_reagent Switch to Low-Epimerization Coupling Reagent (e.g., DIC/Oxyma, DEPBT) check_coupling->solution_reagent solution_base Use a Weaker, Sterically Hindered Base (e.g., Collidine, TMP) check_base->solution_base solution_temp Lower Coupling Temperature (e.g., to 0°C or room temp) check_temp->solution_temp end Synthesize Peptide with Minimized Epimerization solution_reagent->end solution_base->end solution_temp->end

Caption: Troubleshooting workflow for epimerization.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known to minimize racemization, such as DIC/OxymaPure® or DEPBT.[2] Avoid prolonged pre-activation times.
Strong or Unhindered Base Use a weaker, sterically hindered base like collidine or 2,4,6-trimethylpyridine (TMP) instead of N,N-diisopropylethylamine (DIEA), especially with uronium/aminium salt coupling reagents.
Elevated Coupling Temperature Perform the coupling reaction at a lower temperature. For particularly sensitive couplings, consider carrying out the reaction at 0°C. If using microwave-assisted SPPS, reducing the temperature can significantly decrease epimerization.[2]
Prolonged Coupling Time While complete coupling is necessary, excessively long reaction times can increase the risk of epimerization. Monitor the reaction and stop it once complete.
Problem 2: Unexpected Side Product with a Mass of -14 Da

Symptom: Mass spectrometry analysis of the crude peptide reveals a significant side product with a mass 14 Da lower than the expected product, suggesting the loss of a methyl group.

Workflow for Troubleshooting Demethylation

demethylation_troubleshooting start Demethylation Detected (-14 Da Mass Shift) check_cleavage_time Review Cleavage Time start->check_cleavage_time check_scavengers Verify Scavenger Composition start->check_scavengers solution_time Reduce TFA Exposure Time (e.g., 1.5-2 hours) check_cleavage_time->solution_time solution_scavengers Ensure Adequate Scavengers (e.g., Thioanisole in Reagent K) check_scavengers->solution_scavengers end Synthesize Peptide with Intact O-methyl Group solution_time->end solution_scavengers->end

Caption: Troubleshooting workflow for demethylation.

Possible Causes & Solutions:

CauseRecommended Solution
Prolonged Exposure to Strong Acid While generally stable, prolonged exposure to TFA during cleavage (e.g., > 4 hours) can potentially lead to some degree of demethylation. Minimize the cleavage time to the minimum required for complete deprotection of other side chains and cleavage from the resin (typically 1.5-2 hours).
Inadequate Scavenging The presence of scavengers like thioanisole in the cleavage cocktail can help protect the O-methyl group. Ensure the cleavage cocktail is freshly prepared and contains the appropriate scavengers.

Experimental Protocols

Protocol 1: Coupling of Fmoc-O-methyl-D-tyrosine with Minimized Epimerization
  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF, isopropanol, and then DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-O-methyl-D-tyrosine (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction and Washing: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a Kaiser test. Once complete, wash the resin thoroughly with DMF, isopropanol, and dichloromethane (DCM).

Protocol 2: Cleavage and Deprotection of Peptides Containing O-methyl-D-tyrosine
  • Resin Preparation: After completion of the synthesis and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare fresh Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5-2 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Analytical HPLC-MS for Detection of Side Products
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range that includes the expected mass of the peptide and potential side products (e.g., M-14 for demethylation).

    • Analysis: Look for the expected mass of the product and any peaks corresponding to potential epimers (same mass, different retention time) or demethylated species. For confirmation of epimerization, chiral chromatography may be required.

Data Presentation

Table 1: Common Coupling Reagents and their Relative Risk of Epimerization

Coupling Reagent CombinationRelative Epimerization RiskRecommended Use
DIC / OxymaPure®LowExcellent choice for sensitive amino acids.
DEPBTVery LowHighly recommended for amino acids prone to racemization.[2]
HATU / CollidineLow to MediumEffective, but the choice of base is critical.
HBTU / DIEAMedium to HighHigher risk of epimerization, especially with prolonged activation.

Table 2: Common Side Products and their Mass Shifts

Side ReactionMass Shift (Da)Common Cause
Epimerization0Inappropriate coupling conditions.
Demethylation-14Prolonged exposure to strong acid during cleavage.
Deletion- (Mass of one amino acid)Incomplete coupling or deprotection.

References

Technical Support Center: Optimizing Fmoc Removal from Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, with a special focus on sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific problems you may encounter during Fmoc deprotection, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Fmoc Deprotection Steric Hindrance: Bulky side chains of amino acids near the N-terminus can physically block the approach of the deprotection base.[1] Peptide Aggregation: As the peptide chain grows, it can form secondary structures like β-sheets, which limit reagent access to the N-terminal Fmoc group. This is common with sequences containing repeating hydrophobic residues.[1] Insufficient Deprotection Time: Standard deprotection times may not be adequate for "difficult" or sterically hindered sequences.[1] Poor Resin Swelling: Inadequate swelling of the solid support restricts reagent accessibility to the peptide chains.[1] Degraded Deprotection Reagent: The piperidine solution can degrade over time.[1]Modify Deprotection Cocktail: • Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the standard piperidine solution to increase deprotection efficiency. DBU is a stronger, non-nucleophilic base that is more effective for hindered sequences. • Use a combination of 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) for a highly effective deprotection solution that can also minimize diketopiperazine formation. Increase Deprotection Time/Frequency: • Extend the deprotection step or perform a second deprotection step. Improve Solvation: • Switch from Dimethylformamide (DMF) to NMP, which is better at disrupting hydrogen bonds and preventing aggregation. • Perform the synthesis at an elevated temperature (e.g., 60-90°C) to prevent aggregation, though this requires careful optimization of all synthesis steps. Incorporate "Kink" Residues: • Introduce pseudoproline dipeptides into the peptide backbone to disrupt aggregation.
High Levels of Aspartimide Formation Sequence-Dependent Cyclization: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction. Strong Base/Prolonged Exposure: The use of a strong base like piperidine for extended periods can catalyze aspartimide formation. DBU also catalyzes this side reaction and should be avoided with peptides containing Asp residues.Switch to a Milder Base: • Use a less basic deprotection reagent such as piperazine. Modify Deprotection Conditions: • Add 1% formic acid to a 5% piperazine and 2% DBU in DMF solution.
Diketopiperazine (DKP) Formation Sequence-Dependent Cyclization: This side reaction is common with secondary amino acids and can be induced during the Fmoc-removal step.Use an Alternative Deprotection Cocktail: • A solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.
Racemization Basic Conditions: The basic environment required for Fmoc deprotection can lead to the epimerization of optically active amino acids, especially at the C-terminus or for residues like cysteine and histidine.Use a Weaker Base: • Weaker bases like piperazine can help reduce the rate of base-catalyzed racemization.
Formation of Piperidine Adducts Reaction with Dibenzofulvene: DBU, being non-nucleophilic, does not react with the dibenzofulvene byproduct of Fmoc cleavage. If a scavenger is not present, this byproduct can react with the newly deprotected N-terminus.Include a Scavenger: • When using DBU, it is common to add a small amount of piperidine to act as a scavenger for the dibenzofulvene.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc removal?

A1: The most common method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in a polar aprotic solvent like DMF or NMP. A typical procedure involves two treatments: a short initial treatment (e.g., 2 minutes) followed by a longer treatment (e.g., 5-10 minutes).

Q2: When should I consider using an alternative to piperidine for Fmoc deprotection?

A2: You should consider using an alternative to piperidine when you encounter issues such as incomplete deprotection of sterically hindered amino acids, peptide aggregation, or significant side reactions like aspartimide or diketopiperazine formation. Alternatives may also be considered for reasons of toxicity and handling, as piperidine is a regulated substance.

Q3: What are the main alternatives to piperidine for Fmoc removal?

A3: The main alternatives include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can significantly accelerate Fmoc removal. It is often used as an additive (1-2%) to the standard piperidine solution.

  • Piperazine (PZ): A less basic and less nucleophilic alternative that can help minimize side reactions like aspartimide formation. It is often used in combination with DBU.

  • 4-Methylpiperidine (4MP): A derivative of piperidine with similar efficacy but potentially lower toxicity.

Q4: How can I monitor the efficiency of Fmoc deprotection?

A4: The efficiency of Fmoc deprotection can be monitored by taking an aliquot of the deprotection solution, diluting it with a suitable solvent (e.g., DMF), and measuring the absorbance of the released dibenzofulvene-piperidine adduct at approximately 300 nm.

Q5: Can I use microwave energy to assist with Fmoc deprotection?

A5: Yes, microwave-assisted solid-phase peptide synthesis can be used to accelerate the Fmoc deprotection step. For example, deprotection can be carried out in two cycles of 1.5 and 3 minutes at 60°C under microwave irradiation.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to allow for easy comparison of different Fmoc deprotection reagents and conditions.

Table 1: Comparison of Deprotection Reagents on Different Amino Acids

Amino AcidDeprotection ReagentTime (min)Deprotection Efficiency (%)
Leucine20% 4-Methylpiperidine (4MP) in DMF3~80
7>95
10>95
20% Piperidine (PP) in DMF3~80
7>95
10>95
10% Piperazine (PZ) in 9:1 DMF/Ethanol3~70
7>95
10>95
Arginine(Pbf)20% 4-Methylpiperidine (4MP) in DMF3~60
7~85
10>95
20% Piperidine (PP) in DMF3~60
7~85
10>95
10% Piperazine (PZ) in 9:1 DMF/Ethanol3~40
7~80
10>95
Data adapted from a study on deprotection kinetics.

Table 2: Effect of Deprotection Cocktail on Diketopiperazine (DKP) Formation

Peptide SequenceDeprotection CocktailTotal DKP Formation (%)
Cys(tBu)-Pro20% (v/v) piperidine/DMF13.8
5% (v/v) piperidine/DMF12.2
5% (w/v) piperazine/DMF<4
5% (w/v) piperazine/NMP<4
2% DBU, 5% piperazine/NMP3.6
Data from a study on minimizing DKP formation.

Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Swell the peptide-resin in DMF or NMP.

  • Drain the solvent.

  • Add a solution of 20% (v/v) piperidine in DMF (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (at least 3 times).

Protocol 2: Fmoc Deprotection using a DBU/Piperidine Cocktail

  • Prepare the Deprotection Reagent: Dissolve 2.0 g of DBU and 2.0 g of piperidine in 96 g of DMF or NMP. This creates a solution of approximately 2% DBU and 2% piperidine.

  • Swell the peptide-resin in DMF or NMP.

  • Drain the solvent.

  • Add the DBU/piperidine deprotection reagent (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes. For very hindered amino acids, this time can be extended up to 30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF or NMP (at least 3 times).

Protocol 3: Fmoc Deprotection using a DBU/Piperazine Cocktail

  • Prepare the Deprotection Reagent: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Swell the peptide-resin in NMP.

  • Drain the solvent.

  • Add the DBU/piperazine deprotection reagent to the resin.

  • Agitate the mixture at room temperature for the desired time (e.g., 5-10 minutes).

  • Drain the solution and wash the resin extensively with NMP.

Visual Guides

Fmoc_Deprotection_Workflow start Start: Fmoc-protected peptide-resin swell_resin Swell resin (DMF or NMP) start->swell_resin deprotection Fmoc Deprotection swell_resin->deprotection standard Standard Conditions: 20% Piperidine/DMF deprotection->standard Default alternative Alternative Conditions deprotection->alternative Hindered AA or Aggregation wash Wash Resin (DMF or NMP) standard->wash alternative->wash incomplete Incomplete Deprotection? wash->incomplete next_cycle Proceed to next coupling cycle troubleshoot Troubleshooting side_reactions Side Reactions? troubleshoot->side_reactions incomplete->next_cycle No incomplete->troubleshoot Yes side_reactions->alternative Modify Conditions side_reactions->next_cycle Resolved

Caption: A workflow for Fmoc deprotection, including troubleshooting steps.

Deprotection_Decision_Tree start Is Fmoc deprotection incomplete or are there side reactions? cause Identify the primary issue start->cause Yes steric_hindrance Steric Hindrance / Aggregation cause->steric_hindrance Incomplete Deprotection aspartimide Aspartimide Formation cause->aspartimide Asp-related side products dkp DKP Formation cause->dkp Cyclic dipeptide byproducts solution_steric Use stronger base (e.g., DBU) Increase deprotection time Use NMP as solvent Synthesize at higher temp steric_hindrance->solution_steric solution_aspartimide Use milder base (e.g., Piperazine) Add formic acid to deprotection mix aspartimide->solution_aspartimide solution_dkp Use 2% DBU / 5% Piperazine in NMP dkp->solution_dkp

References

Technical Support Center: Synthesis of Long Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of long peptides containing D-amino acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of long peptides incorporating D-amino acids, offering potential causes and actionable solutions.

Problem 1: Low crude peptide purity and presence of deletion sequences.

  • Question: My final peptide product shows low purity with significant deletion sequences in the mass spectrometry analysis. What could be the cause and how can I fix it?

  • Answer: Low purity and deletion sequences are often the result of incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[1] When synthesizing long peptides, especially those containing sterically hindered D-amino acids, these issues are exacerbated.

    Potential Causes & Solutions:

    • Incomplete Coupling: The bulky nature of some D-amino acid side chains can hinder the coupling reaction.[2]

      • Optimize Coupling Reactions:

        • Double Coupling: For difficult couplings, particularly after a proline residue or for sterically hindered amino acids, performing a second coupling step can significantly improve efficiency.[1]

        • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[1]

        • Change Coupling Reagents: If using a standard coupling reagent like HBTU, consider switching to a more potent one like HATU for difficult sequences.[1] Uronium/aminium reagents like HATU are generally faster and can lead to less racemization compared to HBTU.

    • Incomplete Deprotection: Incomplete removal of the Fmoc protecting group is a common cause of deletion sequences.

      • Extend Deprotection Time: Increasing the deprotection time or performing a second deprotection step can help.

      • Monitor Deprotection: Use a colorimetric test, such as the Kaiser test, to confirm the complete deprotection of the primary amine before proceeding to the next coupling step.

    • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing reagents from accessing the reaction site.

      • Incorporate Backbone Protection: Utilizing backbone-protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues can prevent hydrogen bonding and disrupt aggregation.

      • Use Pseudoprolines: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

Problem 2: Significant racemization of D-amino acids detected.

  • Question: I am observing a significant percentage of diastereomeric impurities in my final product, indicating racemization of the D-amino acids. What causes this and how can I minimize it?

  • Answer: Racemization is the conversion of a chiral molecule into its mirror image, and in peptide synthesis, it leads to diastereomeric impurities that are difficult to separate and can impact the peptide's biological activity. The primary mechanism is through the formation of a 5(4H)-oxazolone intermediate.

    Potential Causes & Solutions:

    • Inappropriate Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-mediated couplings often require additives to suppress racemization.

      • Select Appropriate Reagents: Uronium/aminium reagents like HATU are generally faster and can lead to less racemization compared to HBTU. Phosphonium salt reagents like PyBOP are also effective.

    • Inappropriate Base: Strong bases like N,N-diisopropylethylamine (DIEA) can promote racemization.

      • Use a Weaker, Sterically Hindered Base: Consider using 2,4,6-trimethylpyridine (collidine) or 2,6-lutidine.

    • Prolonged Pre-activation: Pre-activating the amino acid for too long increases the risk of oxazolone formation.

      • Avoid Pre-activation: For phosphonium or uronium salt-mediated couplings, add the reagents directly to the resin-bound amine.

    • Amino Acid Susceptibility: Cysteine and Histidine are particularly prone to racemization.

      • Use Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyano(hydroxyimino)acetate (OxymaPure®) are crucial for suppressing racemization, especially when using carbodiimides.

Problem 3: Difficulty in purifying the final long peptide.

  • Question: The purification of my long D-amino acid-containing peptide by RP-HPLC is challenging, with poor separation and low yield. What can I do to improve this?

  • Answer: The purification of long peptides can be difficult due to their size, potential for aggregation, and the presence of closely related impurities.

    Potential Causes & Solutions:

    • Poor Solubility: Long, hydrophobic peptides may be difficult to dissolve in standard HPLC solvents.

      • Optimize Solvent System: For basic peptides, adding a small amount of acetic acid to the aqueous phase can improve solubility. For acidic peptides, aqueous ammonia or ammonium bicarbonate may be helpful. For very hydrophobic peptides, organic solvents may be necessary.

    • Co-elution of Impurities: Deletion sequences and diastereomers can have very similar retention times to the target peptide.

      • Optimize HPLC Gradient: A shallower gradient during elution can improve the resolution between the desired peptide and impurities.

      • Alternative Chromatography Techniques: If RP-HPLC is insufficient, consider other methods like ion-exchange chromatography, which separates molecules based on charge.

    • On-Column Aggregation: The peptide may aggregate on the HPLC column, leading to broad peaks and poor recovery.

      • Modify Mobile Phase: The addition of chaotropic agents or organic modifiers to the mobile phase can sometimes disrupt aggregation.

FAQs

Q1: Why are D-amino acids used in peptide synthesis?

A1: D-amino acids are incorporated into peptides for several reasons, primarily to enhance their therapeutic properties. Peptides containing D-amino acids are more resistant to degradation by proteases, which are enzymes that typically recognize and cleave L-amino acids. This increased stability leads to a longer half-life in the body. Additionally, the incorporation of D-amino acids can alter the peptide's conformation, potentially leading to improved binding affinity and specificity for its target.

Q2: What are the main challenges in synthesizing long peptides (>30 amino acids)?

A2: The synthesis of long peptides presents several challenges. With each additional amino acid, the cumulative yield decreases, and the potential for side reactions and the formation of impurities increases. Aggregation of the growing peptide chain on the solid support is a major issue, which can lead to incomplete reactions. Furthermore, the purification of long peptides is often more complex due to the presence of numerous closely related byproducts.

Q3: How does the presence of D-amino acids specifically impact the synthesis process?

A3: While the fundamental chemistry of peptide bond formation is the same for L- and D-amino acids, the incorporation of D-amino acids can introduce steric hindrance, potentially slowing down coupling reactions and requiring more potent coupling reagents or longer reaction times. Racemization, while a concern for all amino acids (except glycine), requires careful control when incorporating D-amino acids to prevent the formation of unwanted L-isomers.

Q4: What is the recommended purity for peptides used in different applications?

A4: The required peptide purity depends on the intended application. For high-throughput screening, a crude purity of >70% may be sufficient. For in vitro biological assays, a purity of >95% is generally recommended. For in vivo studies, clinical trials, and structure-activity relationship studies, a high purity of >98% is often required.

Q5: Are there alternatives to stepwise solid-phase synthesis for producing long peptides?

A5: Yes, for very long peptides, fragment condensation is a common alternative. This approach involves synthesizing shorter peptide fragments separately, which are then purified and ligated together in solution. This method can reduce the accumulation of impurities that occurs in stepwise synthesis.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

This table summarizes the performance of various coupling reagents in terms of yield and racemization when coupling sterically hindered amino acids.

Coupling ReagentAdditiveBaseYield (%)Racemization (%)Reference
DCCHOBt-75-851-5
HBTU-DIEA80-95< 2
HATU-DIEA90-99< 1
PyBOP-DIEA85-95< 2
COMU-DIEA90-98< 1

Note: Yields and racemization levels are highly sequence-dependent and can vary based on specific reaction conditions.

Table 2: Troubleshooting Summary for Common Peptide Synthesis Issues

IssuePotential CauseRecommended Action
Low Purity / Deletion Sequences Incomplete CouplingDouble couple, increase reagent concentration, use a more potent coupling reagent (e.g., HATU).
Incomplete DeprotectionExtend deprotection time, perform a second deprotection, monitor with Kaiser test.
Peptide AggregationIncorporate backbone protection (Hmb, Dmb) or pseudoprolines.
Racemization Inappropriate Coupling Reagent/BaseUse HATU or PyBOP with a weaker base like collidine.
Prolonged Pre-activationAvoid pre-activation with onium salt reagents.
Poor Purification Poor SolubilityOptimize HPLC solvent system (e.g., add acetic acid for basic peptides).
Co-elution of ImpuritiesUse a shallower HPLC gradient or consider alternative chromatography methods.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)

This protocol outlines a general cycle for adding an amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered amino acids.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Coupled Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Troubleshooting_Decision_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Crude Purity IncompleteCoupling Incomplete Coupling? Start->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection? Start->IncompleteDeprotection Aggregation Peptide Aggregation? Start->Aggregation Racemization Diastereomeric Impurities? Start->Racemization Sol_Coupling Double Couple Increase Reagent Conc. Use Potent Reagent (HATU) IncompleteCoupling->Sol_Coupling Yes Sol_Deprotection Extend Deprotection Time Monitor with Kaiser Test IncompleteDeprotection->Sol_Deprotection Yes Sol_Aggregation Use Backbone Protection (Hmb/Dmb) Incorporate Pseudoprolines Aggregation->Sol_Aggregation Yes Sol_Racemization Use HATU/PyBOP Use Weaker Base (Collidine) Avoid Pre-activation Racemization->Sol_Racemization Yes

Caption: Troubleshooting decision tree for common issues in long peptide synthesis.

References

strategies to improve the purity of crude O-methyl-D-tyrosine peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the purity of your crude O-methyl-D-tyrosine peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of O-methyl-D-tyrosine-containing peptides?

A1: During solid-phase peptide synthesis (SPPS), several types of impurities can arise. While the O-methyl group on D-tyrosine prevents O-acylation at that residue, other common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.[1][2]

  • Truncated Sequences: Chains that are prematurely terminated during synthesis.[1]

  • Incompletely Deprotected Sequences: Peptides that retain protecting groups on the N-terminus or on amino acid side chains after cleavage.[1][3]

  • Oxidation Products: The addition of oxygen atoms, particularly to residues like methionine (+16 Da) or tryptophan (+16 Da).

  • Racemization Products: Peptides containing an amino acid with the incorrect stereochemistry (e.g., an L-amino acid instead of a D-amino acid at a different position).

  • Side-Reaction Products: Impurities resulting from side reactions such as aspartimide formation from aspartic acid residues.

  • Residual Reagents: Leftover chemicals from synthesis and cleavage, such as trifluoroacetic acid (TFA).

Q2: How can I identify the impurities in my crude peptide sample?

A2: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the most effective approach.

  • RP-HPLC separates the target peptide from impurities based on hydrophobicity, showing them as distinct peaks in the chromatogram.

  • Mass Spectrometry (LC-MS) determines the mass-to-charge ratio (m/z) of the components in each peak. This is crucial for identifying impurities by comparing their molecular weights to the expected weight of the target peptide. For example, a mass difference of +16 Da often indicates oxidation.

Q3: What is the standard method for purifying crude O-methyl-D-tyrosine peptides?

A3: The industry standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. The process typically involves using a C18-modified silica stationary phase and a mobile phase gradient of increasing organic solvent (commonly acetonitrile) with an ion-pairing agent like trifluoroacetic acid (TFA).

Q4: My HPLC chromatogram shows poor resolution between my target peptide and an impurity. How can I improve the separation?

A4: To improve poor resolution in RP-HPLC, you can systematically optimize several parameters:

  • Adjust the Gradient: Start with a shallow gradient (e.g., a 1% increase in organic solvent per minute) to enhance separation.

  • Change the Stationary Phase: If a standard C18 column is not effective, trying alternative column chemistries like C8, C4, or Phenyl-Hexyl can alter selectivity and improve separation. For larger peptides, a column with a wider pore size (e.g., 300 Å) is often beneficial.

  • Modify the Mobile Phase: While TFA is standard, using a different ion-pairing agent like formic acid (FA) can change selectivity, although it may require columns designed for MS-compatibility to maintain good peak shape. Altering the pH of the mobile phase can also dramatically impact selectivity.

  • Optimize Temperature: Temperature can affect peptide conformation and interaction with the stationary phase, thus altering selectivity.

Q5: What purity level should I aim for with my purified peptide?

A5: The required purity level depends on the intended application.

  • >80% Purity: Often sufficient for non-quantitative applications like high-throughput screening or antibody affinity purification.

  • >95% Purity: Generally required for quantitative studies such as in vivo studies, receptor-ligand binding assays, ELISA, and NMR.

  • >98% Purity: Typically necessary for pharmaceutical-grade peptides and clinical applications.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and analysis of O-methyl-D-tyrosine peptides.

SymptomPossible Cause(s)Recommended Solution(s)
Significant peaks identified as deletion sequences by LC-MS. Incomplete coupling or deprotection during SPPS.During Synthesis: • Use a more potent coupling reagent (e.g., HATU instead of HBTU). • Perform a double coupling for sterically hindered amino acids. • Extend the Fmoc-deprotection time to ensure complete removal.
HPLC peak for the target peptide is broad or tailing. Column contamination; sample overload; inappropriate mobile phase.During Purification: • Flush the column with a strong solvent to remove contaminants. • Reduce the amount of sample injected onto the column. • Ensure the ion-pairing agent (e.g., 0.1% TFA) is present in both mobile phase solvents to maintain good peak shape.
Mass spectrometry shows a peak with +16 Da relative to the target peptide. Oxidation of a susceptible amino acid residue (e.g., Met, Trp).During Synthesis/Cleavage: • Perform cleavage under an inert atmosphere (nitrogen or argon). • Use freshly prepared cleavage cocktails containing scavengers. During Purification: • Optimize the HPLC gradient to separate the oxidized species from the target peptide.
Mass spectrometry shows a peak with -18 Da relative to the target peptide. Aspartimide formation, leading to the loss of a water molecule.During Synthesis: • Add HOBt to the piperidine deprotection solution to reduce aspartimide formation during Fmoc-SPPS. During Purification: • This impurity often has a different retention time on RP-HPLC and can be separated through careful gradient optimization.
Summary of Common Impurities and Mass Differences
Impurity TypeMass Difference (Da) from Target PeptideCommon Cause
Deletion of one Amino Acid-(Molecular Weight of the missing amino acid)Incomplete coupling/deprotection
Incomplete Side Chain Deprotection (Pbf on Arg)+252Inefficient cleavage/deprotection
Oxidation (Met or Trp)+16Exposure to oxygen during cleavage or storage
Aspartimide Formation-18 (Loss of H₂O)Side reaction involving Aspartic Acid (Asp)
Deamidation (Asn to Asp or Gln to Glu)+1Side reaction involving Asn or Gln

Experimental Protocols

Protocol 1: General RP-HPLC Purification of Crude Peptides

This protocol outlines a standard method for purifying crude peptides using RP-HPLC.

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water, or a mixture with acetonitrile). Centrifuge the sample to pellet any insoluble material.

  • System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm for analytical scale, larger for preparative).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

    • Detection: Monitor UV absorbance at 214-220 nm (for the peptide bond) and 280 nm (for aromatic residues like tyrosine).

  • Method Development (Scouting Run):

    • Inject a small amount of the crude peptide.

    • Run a broad linear gradient (e.g., 5% to 95% Mobile Phase B over 30-60 minutes) to determine the approximate retention time of the target peptide.

  • Optimization and Purification Run:

    • Based on the scouting run, design an optimized, shallower gradient around the elution time of the target peptide to maximize separation from nearby impurities.

    • Inject the desired amount of crude peptide for purification.

  • Fraction Collection: Collect fractions across the peaks shown in the chromatogram, focusing on the main target peak.

  • Analysis and Pooling:

    • Analyze the purity of each collected fraction using analytical HPLC and confirm the identity using mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a powder.

Protocol 2: Purity Analysis by LC-MS

This protocol describes how to assess the purity and confirm the identity of a purified peptide fraction.

  • System Setup:

    • Column: A high-resolution analytical C18 column.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water. (Formic acid is preferred over TFA for better MS sensitivity).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.

    • Detector: UV detector followed by an in-line mass spectrometer (e.g., ESI-MS).

  • Sample Analysis:

    • Dissolve a small amount of the purified, lyophilized peptide in Mobile Phase A.

    • Inject the sample into the LC-MS system.

    • Run a suitable gradient to elute the peptide as a sharp peak.

  • Data Interpretation:

    • Purity Assessment: Integrate the area of the main peak in the UV chromatogram (at ~214 nm) and calculate its percentage relative to the total area of all peaks. This gives the HPLC purity.

    • Identity Confirmation: Analyze the mass spectrum corresponding to the main peak. Compare the observed m/z value with the theoretical molecular weight of the O-methyl-D-tyrosine peptide to confirm its identity.

Visualizations

Experimental Workflow for Peptide Purification

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Peptide Product (Target + Impurities) HPLC Preparative RP-HPLC Crude->HPLC Dissolve & Inject Fractions Collect Fractions HPLC->Fractions Analysis Purity Analysis (Analytical HPLC & MS) Fractions->Analysis Analyze each fraction Pooling Pool Pure Fractions Analysis->Pooling Purity Confirmed Pure Pure Peptide (>95%) Pooling->Pure Lyophilize

Caption: Workflow from crude synthetic peptide to final pure product.

Troubleshooting Logic for HPLC Peak Tailing

G Problem Problem: Peak Tailing or Broadening Cause1 Possible Cause: Column Contamination Problem->Cause1 Cause2 Possible Cause: Sample Overload Problem->Cause2 Cause3 Possible Cause: Inappropriate Mobile Phase Problem->Cause3 Solution1 Solution: Flush column with strong solvent (e.g., 100% ACN) Cause1->Solution1 Solution2 Solution: Reduce injection volume or sample concentration Cause2->Solution2 Solution3 Solution: Ensure 0.1% TFA or FA is in both Solvents A & B Cause3->Solution3

Caption: Troubleshooting guide for common HPLC peak shape issues.

References

Technical Support Center: Managing Peptide Aggregation Caused by Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage peptide aggregation driven by hydrophobic residues.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic peptide not dissolving or precipitating out of solution?

A1: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Methionine, and Tyrosine) often have poor solubility in aqueous solutions.[1] This is because the hydrophobic residues tend to minimize their contact with water, leading to self-association and aggregation.[1] Several factors influence this, including the peptide's amino acid composition, length, net charge, and the pH of the solvent.[1][2]

Q2: How can I improve the solubility of my hydrophobic peptide?

A2: A systematic approach is recommended. First, try to dissolve a small amount of the peptide in sterile, distilled water.[3] If that is unsuccessful, the next step depends on the peptide's net charge. For many hydrophobic peptides, which are often neutral, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile followed by a slow, dropwise dilution into a stirred aqueous buffer is a common and effective strategy. Sonication can also help to break up aggregates and aid dissolution.

Q3: What is peptide aggregation and what are its primary causes?

A3: Peptide aggregation is the process where peptide monomers self-associate to form larger, often insoluble, structures. This is primarily driven by hydrophobic interactions, where the nonpolar regions of the peptide chains cluster together to reduce their exposure to the aqueous environment. Other contributing factors include pH, temperature, peptide concentration, and the presence of salts.

Q4: How can I determine if my peptide is aggregating?

A4: Several methods can be used to detect peptide aggregation. The simplest is a visual inspection for any cloudiness or precipitate in the solution. For more quantitative analysis, spectroscopic techniques such as UV-visible absorbance for turbidity, fluorescence spectroscopy, and circular dichroism (CD) are commonly used. Microscopic methods like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can confirm the morphology of the aggregates, while Size Exclusion Chromatography (SEC) can quantify soluble aggregates.

Q5: Can the pH of my buffer affect the aggregation of my hydrophobic peptide?

A5: Yes, the pH of the solution is a critical factor. A peptide's solubility is generally lowest at its isoelectric point (pI), where its net charge is zero. Adjusting the pH of the buffer away from the pI can increase the peptide's net charge, leading to greater electrostatic repulsion between peptide molecules and thereby reducing aggregation.

Q6: Are there any additives I can use to prevent or reverse peptide aggregation?

A6: Yes, various additives can help manage aggregation. Chaotropic agents like 6 M guanidine HCl or 8 M urea can be effective in dissolving aggregated peptides. Organic co-solvents such as Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) can disrupt tertiary interactions and are often used in folding studies. For some applications, detergents can be included during synthesis and purification to prevent aggregation. Additionally, stabilizers like sugars, polyols, and certain amino acids (e.g., arginine) can also inhibit aggregation.

Troubleshooting Guide

Issue 1: Peptide immediately precipitates when adding aqueous buffer to the organic solvent stock.

  • Cause: The rapid change in solvent polarity upon adding the aqueous buffer can cause the hydrophobic peptide to crash out of solution due to localized high concentrations.

  • Solution:

    • Slow Dilution: Add the concentrated peptide-organic solvent solution dropwise to a vigorously stirred aqueous buffer. This helps to avoid localized high concentrations that can initiate aggregation.

    • Alternative Solvents: If DMSO is causing issues, especially with peptides containing cysteine or methionine which can be oxidized, consider using DMF instead.

Issue 2: Peptide solution appears clear initially but becomes cloudy over time, especially at 4°C.

  • Cause: The peptide may be slowly aggregating at lower temperatures, a common issue for some sequences.

  • Solution:

    • Storage Conditions: Store the peptide in lyophilized form at -20°C or -80°C for long-term stability.

    • Working Solutions: Prepare fresh working solutions daily and avoid repeated freeze-thaw cycles. If storage in solution is necessary, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C.

    • Additives: Consider adding a low concentration of an organic solvent or a stabilizing agent to the storage buffer.

Issue 3: Difficulty in purifying a hydrophobic peptide using Reverse-Phase HPLC due to aggregation.

  • Cause: The hydrophobic peptide may be aggregating on the column, leading to poor resolution and recovery.

  • Solution:

    • Solvent Modification: Add organic solvents like TFE or use chaotropic agents in the mobile phase to disrupt aggregation during chromatography.

    • Hydrophilic Tagging: During peptide synthesis, a temporary hydrophilic tag can be added to the peptide sequence to improve its solubility during purification. This tag is later removed.

Quantitative Data Summary

Table 1: Common Organic Solvents for Dissolving Hydrophobic Peptides

SolventRecommended ForCautions
DMSO Highly hydrophobic peptides.May oxidize peptides containing Cys or Met. Not ideal for many cell-based assays.
DMF Peptides containing Cys or Met as an alternative to DMSO.Can be toxic.
Acetonitrile Peptides with moderate hydrophobicity.Less effective for extremely hydrophobic peptides.
Isopropanol Neutral peptides.May not be strong enough for highly aggregated peptides.
TFE/HFIP Disrupting tertiary structures and for NMR studies.Can alter peptide secondary structure.

Table 2: Additives to Mitigate Peptide Aggregation

AdditiveTypical ConcentrationMechanism of Action
Guanidine HCl 6 MChaotropic agent, disrupts non-covalent interactions.
Urea 8 MChaotropic agent, disrupts hydrogen bonds.
Arginine 50-100 mMCan increase solubility and prevent aggregation.
Polysorbates (e.g., Tween 20) 0.01 - 0.1%Non-ionic surfactants that can reduce surface-induced aggregation.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide

  • Initial Assessment: Before dissolving, analyze the peptide sequence to determine its overall charge and hydrophobicity.

  • Small-Scale Test: Always test the solubility with a small amount of the peptide first.

  • Centrifugation: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.

  • Aqueous Attempt: Try to dissolve the peptide in sterile, distilled water.

  • Organic Solvent: If insoluble in water, add a small volume of an appropriate organic solvent (e.g., DMSO, DMF) to the dry peptide to create a concentrated stock solution.

  • Sonication: Briefly sonicate the mixture to aid dissolution.

  • Slow Dilution: Slowly add the concentrated organic stock solution dropwise into your desired aqueous buffer while vortexing or stirring.

  • Final Check: A successfully solubilized peptide should result in a clear, particle-free solution.

Protocol 2: Thioflavin T (ThT) Assay for Detecting Amyloid Fibril Aggregation

  • Preparation: Allow all reagents to come to room temperature. Prepare a stock solution of your peptide.

  • ThT Working Solution: Prepare a working solution of Thioflavin T in the assay buffer.

  • Plate Setup: In a 96-well plate, add the peptide solution to the wells. Also, include negative controls containing only the buffer.

  • Add ThT: Add the ThT working solution to all wells.

  • Incubation and Measurement: Place the plate in a microplate reader capable of fluorescence measurement, typically set to around 37°C. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • Data Analysis: Subtract the background fluorescence of the buffer-only controls. An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates, characteristic of amyloid fibrils.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Storage start Lyophilized Peptide solubility_test Small-scale Solubility Test start->solubility_test dissolve Dissolve in Organic Solvent (e.g., DMSO) solubility_test->dissolve dilute Slow Dropwise Dilution into Aqueous Buffer dissolve->dilute sonicate Sonication (Optional) dilute->sonicate observe Visual Observation (Clear Solution?) sonicate->observe observe->start No, try different solvent/conditions characterize Characterize (e.g., CD, ThT Assay) observe->characterize Yes store Store Aliquots at -80°C characterize->store

Caption: Workflow for solubilizing and handling hydrophobic peptides.

troubleshooting_logic cluster_dissolution Initial Dissolution cluster_conditions Experimental Conditions cluster_additives Additives start Peptide Aggregation Observed check_dissolution Review Dissolution Protocol start->check_dissolution check_pH Is pH far from pI? start->check_pH change_solvent Try Alternative Organic Solvent (e.g., DMF) check_dissolution->change_solvent slow_dilution Ensure Slow, Dropwise Dilution check_dissolution->slow_dilution resolved Aggregation Resolved change_solvent->resolved slow_dilution->resolved adjust_pH Adjust Buffer pH check_pH->adjust_pH No check_temp Is Temperature Optimal? check_pH->check_temp Yes adjust_pH->resolved adjust_temp Modify Incubation Temperature check_temp->adjust_temp No add_chaotrope Use Chaotropic Agents (e.g., Guanidine HCl) check_temp->add_chaotrope Yes adjust_temp->resolved add_stabilizer Add Stabilizers (e.g., Arginine) add_chaotrope->add_stabilizer add_stabilizer->resolved

Caption: Decision tree for troubleshooting peptide aggregation issues.

References

Technical Support Center: Optimizing Cleavage Conditions for Peptides with Modified Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing modified tyrosine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides with modified tyrosine residues?

The main challenge is to efficiently cleave the peptide from the solid support and remove all side-chain protecting groups without compromising the integrity of the modified tyrosine residue.[1] Standard cleavage cocktails, typically high in trifluoroacetic acid (TFA), can lead to side reactions or degradation of the modification if not optimized with the correct scavengers and conditions.[2]

Q2: Why are scavengers essential in the cleavage cocktail for tyrosine-containing peptides?

During TFA-mediated cleavage, reactive carbocations are generated from the removal of acid-labile protecting groups (e.g., Boc, tBu, Trt).[1] These electrophilic species can attack the electron-rich phenol ring of tyrosine, leading to undesired alkylation.[1][2] Scavengers are nucleophilic agents that "trap" these carbocations, preventing them from modifying the peptide.

Q3: What are the most common side reactions affecting modified tyrosine during cleavage?

  • Alkylation: The phenolic ring of tyrosine is susceptible to alkylation by carbocations generated during cleavage. This is a common issue for all tyrosine-containing peptides, including those with modifications.

  • Dephosphorylation: For phosphotyrosine-containing peptides, the phosphate group can be sensitive to harsh acidic conditions, potentially leading to its removal.

  • Deiodination/Debromination: Halogenated tyrosine residues can lose their iodine or bromine atoms in the strongly acidic cleavage environment, especially in the presence of reactive carbocations.

  • Reduction of Nitro Group: For 3-nitrotyrosine, the nitro group can be partially or fully reduced during cleavage, especially if certain scavengers with reducing properties are used.

Q4: Can a single cleavage cocktail be used for all types of modified tyrosine peptides?

While a general-purpose cleavage cocktail can be a good starting point, it is often necessary to tailor the scavenger composition and cleavage conditions to the specific modification to maximize yield and purity. For instance, peptides with acid-sensitive modifications may require milder cleavage conditions or specific scavengers to prevent degradation.

Troubleshooting Guides

Issue 1: Low Cleavage Yield
Possible Cause Recommended Solution Citation
Incomplete Cleavage Reaction Increase the cleavage reaction time (e.g., from 2 hours to 4 hours) or use a slightly higher concentration of TFA. Perform a small-scale test cleavage to optimize the duration.
Peptide Precipitation in Cleavage Cocktail If the peptide is insoluble in the TFA cocktail, it may not cleave efficiently. After cleavage, ensure complete precipitation by adding the filtrate to a large volume of cold diethyl ether.
Reattachment of Peptide to Resin Electron-rich residues like tyrosine can sometimes reattach to the resin. Ensure an adequate concentration of scavengers, such as triisopropylsilane (TIS), to quench resin-bound cations.
Issue 2: Presence of Unidentified Side Products
Possible Cause Recommended Solution Citation
Alkylation of Tyrosine Ring Increase the concentration or change the type of scavengers. A combination of scavengers is often more effective. For example, use a cocktail containing water, TIS, and a thiol scavenger like 1,2-ethanedithiol (EDT).
Modification-Specific Degradation Adjust the cleavage cocktail to be less harsh. For particularly sensitive modifications, consider a lower temperature for the cleavage reaction (-20°C) to suppress side reactions.
Oxidation of Sensitive Residues (e.g., Met, Cys) If the peptide also contains other sensitive residues, ensure the cleavage cocktail includes scavengers that prevent their oxidation, such as EDT or thioanisole.

Quantitative Data: Recommended Cleavage Cocktails

The following tables summarize recommended cleavage cocktails for peptides with specific tyrosine modifications. Note that reaction times are typically 2-4 hours at room temperature unless otherwise specified.

Table 1: Cleavage Cocktails for Phosphotyrosine (pTyr) Peptides

Protecting Group on Phosphate Cleavage Cocktail Composition (v/v/v) Key Considerations Citation
Dibenzyl (Bzl)1M TMSBr in TFA with thioanisoleOne benzyl group may be removed during synthesis with 50% TFA in DCM. The final cleavage removes the second benzyl group.
Di-tert-butyl (tBu)TFA / Water / Anisole (90:5:5)The tBu groups are acid-labile and are removed simultaneously with cleavage from the resin.
Dimethyl (Me)1. 1M TMSOTf-thioanisole in TFA 2. DMS-TMSOTfA two-step deprotection method is used for the methyl groups.

Table 2: Cleavage Cocktails for Halogenated Tyrosine Peptides

Modification Cleavage Cocktail Composition (v/v/v) Key Considerations Citation
3-IodotyrosineTFA / TIS / Water (95:2.5:2.5)TIS is a crucial scavenger to prevent deiodination by trapping carbocations.
3-BromotyrosineTFA / TIS / Water (95:2.5:2.5)Similar to iodotyrosine, TIS helps prevent de-bromination.

Table 3: Cleavage Cocktails for 3-Nitrotyrosine (Tyr(NO2)) Peptides

Protecting Group on Phenol Cleavage Cocktail Composition (v/v/v/v/v) Key Considerations Citation
Benzyl (Bzl)TFA / Water / EDT / Thioanisole / TIS (90:3:3:3:1)The benzyl group is removed during cleavage. This cocktail provides a robust scavenger environment to protect the nitro group.
NoneTFA / TIS / Water (95:2.5:2.5)If no protecting group is used on the phenol, a standard cleavage cocktail can be employed, but careful monitoring for side reactions is recommended.

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide with 3-Iodotyrosine
  • Resin Preparation: Wash the dried peptide-resin (e.g., 100 mg) with dichloromethane (DCM) to ensure it is free of residual solvents like dimethylformamide (DMF). Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, 2 mL of the cocktail is typically sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice more with cold diethyl ether to remove scavengers and byproducts. Dry the final peptide pellet under vacuum.

Protocol 2: Cleavage and Deprotection of a Phosphotyrosine (PO3Bzl2) Peptide
  • Resin Preparation: Swell the peptide-resin in DCM.

  • Cleavage Cocktail Preparation: Prepare a solution of 1 M trimethylsilyl bromide (TMSBr) and thioanisole in TFA.

  • Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail at room temperature for 2-4 hours.

  • Peptide Isolation and Precipitation: Following the reaction, filter the resin and precipitate the peptide from the filtrate using cold diethyl ether as described in Protocol 1.

  • Work-up: Wash the crude peptide pellet thoroughly with cold diethyl ether to remove residual TMSBr and thioanisole. Dry the peptide under vacuum.

Visualizations

Experimental_Workflow Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Cleavage Cleavage Reaction (2-4h, RT) Dry_Resin->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Prepare_Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash_Ether Wash with Cold Ether (x2) Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Analysis Analyze (HPLC/MS) Dry_Peptide->Analysis

Caption: General experimental workflow for peptide cleavage and deprotection.

Troubleshooting_Tree Start Low Yield or Purity? LowYield Low Yield Start->LowYield Yes LowPurity Low Purity Start->LowPurity No, but... IncompleteCleavage Incomplete Cleavage? LowYield->IncompleteCleavage IncreaseTime Increase Cleavage Time or TFA Concentration IncompleteCleavage->IncreaseTime Yes PrecipitationIssue Precipitation Issue? IncompleteCleavage->PrecipitationIssue No OptimizePrecipitation Optimize Precipitation (e.g., colder ether, longer time) PrecipitationIssue->OptimizePrecipitation Yes Reattachment Reattachment to Resin? PrecipitationIssue->Reattachment No AddScavengers Increase Scavenger Concentration (e.g., TIS) Reattachment->AddScavengers Yes SideProducts Side Products Observed? LowPurity->SideProducts Alkylation Alkylation? SideProducts->Alkylation Yes ChangeScavengers Change/Increase Scavengers (e.g., add EDT, Thioanisole) Alkylation->ChangeScavengers Yes Degradation Modification Degradation? Alkylation->Degradation No MilderConditions Use Milder Conditions (e.g., lower temperature) Degradation->MilderConditions Yes

Caption: Troubleshooting decision tree for common peptide cleavage issues.

References

identifying and minimizing deletion sequences in Fmoc-D-Tyr(Me)-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing Fmoc-D-Tyr(Me)-OH, with a specific focus on identifying and minimizing deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences when incorporating this compound?

A1: Deletion sequences, where one or more amino acids are missing from the final peptide, primarily arise from two issues during solid-phase peptide synthesis (SPPS):

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid, in this case, this compound, cannot be coupled. This leads to a truncated sequence.

  • Poor Coupling Efficiency: Even with a free N-terminus, the coupling of this compound may be incomplete. This can be due to several factors, including steric hindrance from the bulky Fmoc group and the amino acid side chain, aggregation of the growing peptide on the resin, or suboptimal reaction conditions.[1]

Q2: Is this compound considered a "difficult" amino acid to couple?

A2: While not universally classified as "difficult," this compound can present challenges due to steric hindrance. The presence of the bulky Fmoc group, combined with the D-configuration and the O-methylated tyrosine side chain, can slow down the coupling reaction. This is particularly true when coupling to a sterically hindered N-terminal amino acid on the resin or when the peptide sequence is prone to aggregation.

Q3: Can the O-methyl group on the tyrosine side chain cause any side reactions?

A3: The methyl ether on the tyrosine side chain is generally stable under standard Fmoc-SPPS conditions, including repeated piperidine treatments for Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage. Unlike a free hydroxyl group, it is not susceptible to O-acylation by activated amino acids. However, it is crucial to use high-purity this compound to avoid introducing related impurities into the synthesis.

Q4: How can I detect deletion sequences in my crude peptide product?

A4: The most effective method for identifying deletion sequences is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: A reversed-phase HPLC analysis of the crude peptide will show a purity profile. The presence of multiple peaks, especially those eluting earlier than the main product peak, can indicate the presence of shorter, more hydrophilic deletion sequences.

  • LC-MS: Liquid chromatography coupled with mass spectrometry is the definitive tool. It allows for the separation of different peptide species and the determination of their molecular weights. Deletion sequences will appear as masses corresponding to the target peptide minus the mass of the missing amino acid(s).

Q5: What are the recommended coupling reagents for this compound?

A5: For potentially challenging couplings involving sterically hindered amino acids like this compound, the use of highly efficient coupling reagents is recommended. Uronium/aminium-based reagents are generally preferred over carbodiimides.

Coupling Reagent ClassExamplesSuitability for this compound
Uronium/Aminium Salts HATU, HBTU, HCTUHighly Recommended: These reagents form highly reactive activated esters, which can significantly improve coupling efficiency, especially in cases of steric hindrance.
Carbodiimides DIC/HOBt, DIC/OxymaSuitable for standard couplings: While effective, they may be less efficient for more challenging sequences or sterically hindered amino acids.

Troubleshooting Guides

Problem: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the deletion of the D-Tyr(Me) residue.

This indicates a failure in the coupling of this compound. Below is a troubleshooting workflow to address this issue.

Troubleshooting_Deletion_Sequence Troubleshooting Workflow for this compound Deletion start Deletion of D-Tyr(Me) Detected check_deprotection Verify Completeness of Previous Fmoc Deprotection start->check_deprotection check_coupling_protocol Review this compound Coupling Protocol check_deprotection->check_coupling_protocol If Deprotection was Complete double_couple Implement Double Coupling check_coupling_protocol->double_couple stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) double_couple->stronger_reagent increase_equivalents Increase Equivalents of Amino Acid and Coupling Reagent stronger_reagent->increase_equivalents optimize_solvent Optimize Solvent System (e.g., use NMP or add chaotropic agents) increase_equivalents->optimize_solvent extend_time Extend Coupling Time optimize_solvent->extend_time final_analysis Re-synthesize and Analyze Crude Product extend_time->final_analysis

Caption: Troubleshooting workflow for this compound deletion.

Solution Steps:

  • Verify Complete Deprotection: Before the this compound coupling step, ensure the previous Fmoc deprotection was complete. This can be done qualitatively using a Kaiser test or quantitatively by UV monitoring of the piperidine-dibenzofulvene adduct. If deprotection was incomplete, increase the deprotection time or use a stronger deprotection solution (e.g., 2% DBU in 20% piperidine/DMF).

  • Implement Double Coupling: A straightforward and often effective strategy is to perform the coupling of this compound twice. After the initial coupling, wash the resin and then repeat the coupling step with a fresh solution of activated amino acid.

  • Use a More Potent Coupling Reagent: If you are using a carbodiimide-based activator like DIC/HOBt, consider switching to a more reactive uronium/aminium salt such as HATU, HBTU, or HCTU. These reagents can significantly improve coupling kinetics for sterically hindered amino acids.

  • Increase Reagent Equivalents: Increasing the concentration of the this compound and the coupling reagent (e.g., from 3 to 5 equivalents relative to the resin loading) can drive the reaction to completion.

  • Optimize the Solvent: If peptide aggregation is suspected, which can hinder reagent access, consider switching the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) or adding chaotropic agents like LiCl to the coupling reaction to disrupt secondary structures.

  • Extend the Coupling Time: For sterically hindered residues, a longer coupling time (e.g., 2-4 hours or even overnight) may be necessary to ensure the reaction goes to completion.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is for a standard 0.1 mmol synthesis scale.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.209 g, 0.5 mmol, 5 eq)

  • HATU (0.190 g, 0.5 mmol, 5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (2-3 mL)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.

  • Activation: In a separate vial, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling is recommended.

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-5 of the standard coupling protocol.

  • After washing, repeat steps 2-5 with a fresh solution of activated this compound.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow General Fmoc-SPPS Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple this compound (with activating agent) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Final Deprotection & Cleavage (TFA cocktail) repeat->cleavage No purification Purification (HPLC) cleavage->purification analysis Analysis (LC-MS) purification->analysis final_product Final Peptide analysis->final_product

Caption: General workflow for Fmoc solid-phase peptide synthesis.

References

improving difficult couplings in automated peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with difficult couplings in automated peptide synthesis.

Troubleshooting Guide: Improving Difficult Couplings

Q1: My real-time monitoring (e.g., UV monitoring) indicates poor coupling efficiency for a specific amino acid. What are the potential causes and how can I resolve this?

Potential Causes:

  • Steric Hindrance: The amino acid you are trying to couple may be sterically hindered, or it is being coupled to a bulky amino acid on the resin.[1][2] This is common for residues like Arginine.[1][2]

  • Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing the reagents from reaching the reactive sites.[3] This is a major cause of synthesis failure, especially for long or hydrophobic peptides.

  • Secondary Structure Formation: The peptide chain may be forming stable secondary structures, such as β-sheets, which can hinder the coupling reaction.

  • Poor Resin Solvation: Inadequate swelling of the resin can limit the accessibility of the reactive sites.

  • Reagent Quality: The amino acid, coupling reagents, or solvents may be of poor quality or have degraded.

Solutions:

  • Optimize Coupling Conditions:

    • Double Coupling: Repeat the coupling step to drive the reaction to completion. This is a common strategy for difficult couplings.

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can increase the probability of a successful reaction.

    • Extend Coupling Time: Allowing the reaction to proceed for a longer duration can improve yields.

  • Change Coupling Reagents:

    • Switch to a more powerful coupling reagent. Onium salt-based reagents like HATU, HCTU, and COMU are known for their high reactivity and are often effective for hindered amino acids.

  • Address Peptide Aggregation:

    • Change Solvents: N-Methylpyrrolidinone (NMP) and Dimethylformamide (DMF) are common solvents, but for difficult sequences, mixtures such as DMSO/DMF can help disrupt aggregation.

    • Incorporate Pseudoproline Dipeptides: These dipeptides can be strategically inserted into the peptide sequence to disrupt the formation of secondary structures that lead to aggregation.

    • Use Backbone Protection: Hmb/Dmb protected amino acids can also be used to prevent aggregation.

  • Improve Resin Solvation:

    • Ensure the chosen solvent effectively swells the resin. DMF and NMP are generally good choices for polystyrene-based resins.

  • Ensure Reagent Quality:

    • Use fresh, high-quality amino acids, coupling reagents, and solvents.

Q2: I'm synthesizing a long or hydrophobic peptide, and the synthesis is failing. What strategies can I employ?

Potential Causes:

  • Peptide Aggregation: Long and hydrophobic sequences are particularly prone to aggregation on the solid support.

  • Cumulative Errors: Even with a high coupling efficiency at each step, the overall yield for a long peptide can be very low due to the cumulative effect of small inefficiencies.

Solutions:

  • Sequence Analysis:

    • Use software to predict difficult regions within your peptide sequence before synthesis.

  • Employ Aggregation-Disrupting Strategies:

    • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic positions to break up secondary structures.

    • Special Solvents: Use solvent mixtures known to disrupt hydrogen bonding and aggregation, such as DMSO/DMF or trifluoroethanol (TFE) in DMF.

    • Elevated Temperature: Increasing the reaction temperature can sometimes improve synthesis efficiency, but should be done with caution as it can also increase the risk of side reactions.

  • Optimize the Synthesis Protocol:

    • Resin Selection: Choose a resin that is appropriate for your peptide's length and hydrophobicity. PEG-based resins can sometimes yield better results for long or hydrophobic peptides.

    • Fragment Synthesis: For very long peptides, consider synthesizing smaller fragments and then ligating them together.

Frequently Asked Questions (FAQs)

Q: What is "double coupling" and when should I use it? A: Double coupling is the process of repeating the amino acid coupling step in a synthesis cycle. It is a common strategy to improve the efficiency of difficult couplings, especially when monitoring indicates an incomplete reaction. You should consider using it for sterically hindered amino acids, like Arginine, or when synthesizing a sequence known to be difficult.

Q: How do I monitor the efficiency of a coupling reaction? A: You can monitor coupling efficiency using several methods:

  • Real-time UV Monitoring: Many automated synthesizers are equipped with UV detectors to monitor the deprotection step, which can indirectly indicate the success of the previous coupling step.

  • Qualitative Colorimetric Tests: The Kaiser test is a widely used method to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling. For N-terminal proline, which gives a false negative with the Kaiser test, the isatin or chloranil tests can be used.

  • Quantitative Analysis: A small amount of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry to determine the purity and identify any deletion sequences.

Q: What are the best coupling reagents for difficult sequences? A: For difficult sequences, highly reactive coupling reagents are recommended. Onium salt-based reagents such as HATU, HCTU, and COMU are popular choices due to their high efficiency and ability to reduce side reactions. HATU is often considered more reactive than HBTU and can be beneficial for hindered couplings.

Q: Can the choice of solvent impact coupling efficiency? A: Yes, the solvent plays a crucial role in solvating the resin and the growing peptide chain. Poor solvation can lead to low coupling yields. While DMF is a common choice, NMP can be a better option for some sequences due to its superior solvating properties. For sequences prone to aggregation, using mixed solvents like DMSO/DMF can be beneficial.

Q: What are pseudoproline dipeptides and how do they work? A: Pseudoproline dipeptides are derivatives of Serine or Threonine that are incorporated into a peptide sequence to disrupt the formation of secondary structures like β-sheets. This helps to prevent peptide chain aggregation and improve the efficiency of subsequent coupling reactions. They are temporarily introduced and are removed during the final cleavage step.

Data Summary

Table 1: Impact of Solvent on Average Coupling Yields for CGRP(8-37) Synthesis

SolventAverage Coupling Yield (%)
N-methylpyrrolidinone (NMP)78.1
NMP : Dimethylsulfoxide (DMSO) (8:2)88.9
Dimethylsulfoxide (DMSO)91.8
Dimethylacetamide (DMA)98.0
Dimethylformamide (DMF)99.5

Data sourced from a study on the rapid solid-phase synthesis of human-alpha-calcitonin gene-related peptide(8-37).

Table 2: Theoretical Overall Yield as a Function of Coupling Efficiency for a 70-mer Peptide

Yield per Step (%)Overall Theoretical Yield (%)
971.4
9924
99.550

This table illustrates the critical importance of high coupling efficiency, especially for the synthesis of long peptides.

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion

This qualitative test detects the presence of free primary amines on the peptide-resin.

Reagents:

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B: 80 g of phenol in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of the resin (a few beads) in a small test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Dark blue beads and/or blue solution: Incomplete coupling (presence of free primary amines). A recoupling step is recommended.

  • Yellow or colorless beads and solution: Complete coupling (absence of free primary amines). You can proceed to the next deprotection step.

Protocol 2: General Procedure for Incorporating a Pseudoproline Dipeptide

This protocol outlines the steps for incorporating a pseudoproline dipeptide into a peptide sequence during standard Fmoc-SPPS.

Materials:

  • Fmoc-protected pseudoproline dipeptide

  • Coupling reagent (e.g., HCTU)

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group, followed by thorough washing with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (1.5-2 equivalents relative to the resin loading) and the coupling agent (e.g., HCTU, 1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents) to the solution.

  • Coupling: Add the activation mixture to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids in your sequence.

Visualizations

Difficult_Coupling_Troubleshooting start Difficult Coupling Encountered (Low Yield / Incomplete Reaction) check_monitoring Consult Monitoring Data (e.g., Kaiser Test, UV) start->check_monitoring incomplete Incomplete Coupling Confirmed check_monitoring->incomplete Positive Result strategy Implement Corrective Strategy incomplete->strategy double_couple Perform Double Coupling strategy->double_couple Initial Step change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) strategy->change_reagent If Steric Hindrance Suspected aggregation Address Potential Aggregation strategy->aggregation If Aggregation Suspected re_monitor Re-monitor Coupling Efficiency double_couple->re_monitor change_reagent->re_monitor change_solvent Use Aggregation-Disrupting Solvent (e.g., DMSO/DMF) aggregation->change_solvent pseudo Incorporate Pseudoproline Dipeptide aggregation->pseudo change_solvent->re_monitor pseudo->re_monitor complete Coupling Complete re_monitor->complete Negative Result incomplete_again Still Incomplete re_monitor->incomplete_again Positive Result cap Cap Unreacted Amines and Proceed with Caution incomplete_again->cap

Caption: Troubleshooting workflow for difficult peptide couplings.

Coupling_Monitoring_Workflow start Coupling Step Initiated wait Allow Reaction to Proceed (Standard Coupling Time) start->wait take_sample Take Small Resin Sample wait->take_sample kaiser_test Perform Kaiser Test take_sample->kaiser_test blue Result: Blue Color (Incomplete Coupling) kaiser_test->blue Positive yellow Result: Yellow/Colorless (Complete Coupling) kaiser_test->yellow Negative recouple Recouple with Fresh Reagents or Extend Coupling Time blue->recouple proceed Proceed to Next Deprotection Step yellow->proceed re_test Perform Kaiser Test Again recouple->re_test complete Coupling Complete re_test->complete Negative cap If Still Incomplete, Consider Capping re_test->cap Positive

Caption: Workflow for monitoring coupling efficiency using the Kaiser test.

References

Technical Support Center: Analysis of Byproducts in Fmoc-D-Tyr(Me)-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and quantifying byproducts in the synthesis of Fmoc-D-Tyr(Me)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of this compound?

A1: During the two main synthetic steps, O-methylation of D-Tyrosine and subsequent N-terminal Fmoc protection, several byproducts can form. These include:

  • From O-methylation:

    • N-methylated and N,O-dimethylated D-Tyrosine: The nitrogen on the amino group can also be methylated, leading to undesired side products.

    • Unreacted D-Tyrosine: Incomplete methylation will leave the starting material in your product mixture.

  • From Fmoc protection:

    • Dipeptide formation: The activated Fmoc reagent can react with an already formed this compound molecule, leading to the formation of Fmoc-D-Tyr(Me)-D-Tyr(Me)-OH.[1]

    • β-Alanine impurities: These can arise from the rearrangement of the Fmoc reagent.[1]

    • Free D-Tyr(Me)-OH: Incomplete reaction with the Fmoc protecting group will result in the presence of the unprotected amino acid.[1]

  • General:

    • Racemization: The D-enantiomer can racemize to the L-enantiomer (Fmoc-L-Tyr(Me)-OH), which can be difficult to separate using standard HPLC.

Q2: Which analytical techniques are essential for identifying these byproducts?

A2: A combination of chromatographic and spectroscopic methods is crucial for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): This is the primary technique for assessing purity and quantifying byproducts. A reversed-phase C18 column is typically used. Chiral HPLC is necessary to detect and quantify the L-enantiomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying unknown impurities by providing accurate mass and fragmentation data, which helps in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the structure of the final product and can help identify major impurities if they are present in sufficient quantities.

Q3: How can I quantify the level of impurities in my sample?

A3: Quantification is typically performed using HPLC with UV detection. By running a standard of your purified this compound at a known concentration, you can create a calibration curve. The peak areas of the impurities in your sample can then be compared to this curve to determine their concentration. For impurities where a standard is not available, their percentage is often estimated based on the relative peak area compared to the main product peak.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of your this compound synthesis.

Problem Possible Cause Recommended Solution
An extra peak with the same mass-to-charge ratio (m/z) as the product is observed in LC-MS. This is likely the L-enantiomer (Fmoc-L-Tyr(Me)-OH) formed during racemization. Standard reversed-phase HPLC columns often cannot separate enantiomers.Use a chiral HPLC column to separate and quantify the D- and L-enantiomers.
A peak with a molecular weight corresponding to the addition of a second Fmoc-D-Tyr(Me) unit is detected. This indicates the presence of the dipeptide byproduct, Fmoc-D-Tyr(Me)-D-Tyr(Me)-OH.Optimize the Fmoc protection reaction conditions, such as stoichiometry and reaction time, to minimize dipeptide formation. Use a purification method like preparative HPLC to remove this impurity.
A peak with the mass of the unprotected D-Tyr(Me)-OH is present. The Fmoc protection reaction was incomplete.Ensure the use of a sufficient excess of the Fmoc-reagent and optimize reaction conditions (e.g., base, temperature, and time).
LC-MS analysis shows a peak with an m/z of +14 Da compared to the desired product. This suggests the presence of the N,O-dimethylated byproduct.Optimize the O-methylation step. Use a milder methylating agent or carefully control the stoichiometry and reaction temperature to favor O-methylation over N-methylation.
Broad or tailing peaks in the HPLC chromatogram. This can be due to poor sample solubility, interaction with the column, or issues with the mobile phase.Ensure the sample is fully dissolved in the mobile phase. Adjust the mobile phase pH or organic solvent composition. Consider using a different column chemistry.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for analyzing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (minutes) % Mobile Phase B
    0 10
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is for the identification of byproducts using LC-MS.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative.

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Varies; optimize for fragmentation of the parent ion.

  • Data Analysis: Analyze the mass spectra of the impurity peaks to determine their molecular weights. Perform MS/MS on the parent ions of the impurities to obtain fragmentation patterns, which can be used to deduce their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol provides a general procedure for NMR analysis.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY and HSQC can be performed.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with known values for this compound and potential byproducts.

Quantitative Data Summary

The following table provides expected molecular weights and potential HPLC retention time ranges for this compound and its common byproducts under typical reversed-phase conditions. Note that actual retention times will vary depending on the specific HPLC system and conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Potential Retention Time Range (min)
This compound C₂₅H₂₃NO₅417.45418.1615 - 20
Fmoc-L-Tyr(Me)-OHC₂₅H₂₃NO₅417.45418.1615 - 20 (may co-elute with D-isomer)
D-Tyr(Me)-OHC₁₀H₁₃NO₃195.22196.092 - 5
Fmoc-D-Tyr(Me)-D-Tyr(Me)-OHC₃₅H₃₄N₂O₇594.66595.24> 20
N,O-dimethyl-D-TyrosineC₁₁H₁₅NO₃209.24210.113 - 6
Fmoc-N,O-dimethyl-D-TyrosineC₂₆H₂₅NO₅431.48432.1816 - 22
Fmoc-D-Tyr-OHC₂₄H₂₁NO₅403.43404.1413 - 18

Visualizations

Byproduct_Formation_Workflow cluster_synthesis This compound Synthesis cluster_byproducts Potential Byproducts D-Tyrosine D-Tyrosine O-Methylation O-Methylation D-Tyrosine->O-Methylation D-Tyr(Me)-OH D-Tyr(Me)-OH O-Methylation->D-Tyr(Me)-OH N_Methylation N-Methylation O-Methylation->N_Methylation Side Reaction Incomplete_Methylation Incomplete Methylation O-Methylation->Incomplete_Methylation Incomplete Reaction Fmoc_Protection Fmoc_Protection D-Tyr(Me)-OH->Fmoc_Protection This compound This compound Fmoc_Protection->this compound Dipeptide Dipeptide Formation Fmoc_Protection->Dipeptide Side Reaction Incomplete_Fmoc Incomplete Fmoc Protection Fmoc_Protection->Incomplete_Fmoc Incomplete Reaction Racemization Racemization This compound->Racemization Isomerization

Caption: Overview of potential byproduct formation during this compound synthesis.

Analytical_Workflow Crude_Product Crude this compound HPLC HPLC Purity Check Crude_Product->HPLC Pure_Product Pure Product (>98%) HPLC->Pure_Product Purity OK Impurity_Detected Impurity > 2% HPLC->Impurity_Detected Purity Not OK LCMS LC-MS Identification Characterize_Impurity Characterize Impurity LCMS->Characterize_Impurity NMR NMR Structural Confirmation Impurity_Detected->LCMS Characterize_Impurity->NMR Optimize_Synthesis Optimize Synthesis/Purification Characterize_Impurity->Optimize_Synthesis

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Tyr(Me)-OH and Fmoc-L-Tyr(Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids is a critical design parameter in the synthesis of therapeutic peptides. The choice between incorporating the natural L-amino acid or its non-natural D-enantiomer can profoundly influence the final peptide's structure, stability, and biological activity. This guide provides a detailed comparison of Fmoc-D-Tyr(Me)-OH and Fmoc-L-Tyr(Me)-OH, two commonly used building blocks in solid-phase peptide synthesis (SPPS), offering insights into their respective impacts on both the synthesis process and the properties of the resulting peptide.

Core Principles: The Significance of Chirality

In nature, proteins and peptides are almost exclusively composed of L-amino acids.[1][2] Consequently, the cellular machinery, particularly degradative enzymes like proteases, are stereospecific for recognizing and cleaving peptide bonds involving L-amino acids.[3][4]

  • Fmoc-L-Tyr(Me)-OH : The use of the L-isomer is essential when the goal is to synthesize a peptide that mimics a natural sequence or requires a specific conformation for interaction with biological targets like receptors, which are themselves chiral.[3]

  • This compound : The incorporation of a D-amino acid is a powerful strategy to enhance the therapeutic potential of a peptide. By introducing a D-isomer, the peptide becomes resistant to enzymatic degradation, which can significantly increase its biological half-life and bioavailability. This modification can, however, alter the peptide's secondary structure and its binding affinity to its target.

Performance in Solid-Phase Peptide Synthesis

The efficiency of peptide synthesis is crucial for achieving high purity and yield of the target molecule. The primary performance indicators for amino acid derivatives in SPPS are coupling efficiency and the degree of racemization during activation.

Table 1: Representative Performance Comparison in SPPS

ParameterThis compoundFmoc-L-Tyr(Me)-OHNotes
Coupling Efficiency >99.0%>99.5%Efficiency is highly sequence-dependent. A slight decrease for the D-isomer might occur in sterically hindered sequences.
Racemization Rate <0.5%<0.2%Racemization is generally low for tyrosine derivatives under standard conditions but is highly dependent on the coupling reagents and activation time.

Experimental Protocols

Detailed and robust protocols are essential for successful peptide synthesis and for accurately comparing the performance of different building blocks.

This protocol outlines the iterative steps for adding an amino acid (either this compound or Fmoc-L-Tyr(Me)-OH) to a growing peptide chain on a solid support resin.

Workflow for a Single Amino Acid Coupling Cycle

cluster_deprotection Fmoc Deprotection cluster_wash1 Washing cluster_coupling Activation & Coupling cluster_wash2 Final Washing Deprotection1 1. Add 20% Piperidine in DMF Deprotection2 2. Agitate (5-10 min) Deprotection1->Deprotection2 Deprotection3 3. Drain Deprotection2->Deprotection3 Deprotection4 4. Repeat Steps 1-3 Deprotection3->Deprotection4 Wash1 5. Wash Resin with DMF (5-7x) Deprotection4->Wash1 Exposes N-terminal amine Activation 6. Pre-activate Amino Acid (Fmoc-Tyr(Me)-OH + Activator + Base) Wash1->Activation Coupling 7. Add Activated Amino Acid to Resin Activation->Coupling Agitate 8. Agitate (1-2 hours) Coupling->Agitate Wash2 9. Wash Resin with DMF (5-7x) Agitate->Wash2 Forms new peptide bond Wash2->Deprotection1 Ready for next cycle

Caption: Standard workflow for one cycle of Fmoc SPPS.

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and perform the initial Fmoc deprotection of the resin's linker or the previously coupled amino acid.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 5-10 minutes with agitation.

    • Drain the solution.

    • Repeat the piperidine treatment once more to ensure complete deprotection.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Tyr(Me)-OH (3-5 equivalents relative to resin loading) and a coupling activator (e.g., HATU, HBTU; 3-5 equivalents) in DMF. Add an activation base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate the mixture at room temperature for 1-2 hours.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow/colorless result indicates complete coupling.

This method uses UV-Vis spectroscopy to quantify the amount of the Fmoc group cleaved after the coupling step, providing a precise measure of coupling efficiency.

Workflow for Coupling Efficiency Analysis

Start Peptide-Resin after Coupling & Wash Collect Perform Fmoc Deprotection Collect All Piperidine/DMF Filtrate Start->Collect Dilute Dilute Filtrate to a Known Volume (e.g., 25 mL) Collect->Dilute Measure Measure Absorbance at 301 nm vs. Blank (20% Piperidine/DMF) Dilute->Measure Calculate Calculate Fmoc Moles Released (Absorbance / 7800 M⁻¹cm⁻¹) Measure->Calculate Efficiency Determine Coupling Efficiency (%) Calculate->Efficiency

Caption: Workflow for UV-Vis analysis of coupling efficiency.

Methodology:

  • Following the coupling reaction (Protocol 1, Step 6), perform the subsequent Fmoc deprotection step.

  • Carefully collect all the piperidine/DMF filtrate from both deprotection steps into a single volumetric flask (e.g., 10 mL or 25 mL).

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance of the solution at 301 nm in a quartz cuvette, using a fresh solution of 20% piperidine in DMF as a blank.

  • Calculate the molar quantity of the cleaved Fmoc-adduct using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

  • Compare this value to the theoretical loading of the resin to determine the coupling efficiency for that step.

After the peptide is fully synthesized and cleaved from the resin, reversed-phase high-performance liquid chromatography (RP-HPLC) is used to assess its purity. A specialized chiral method is required to separate and quantify the desired peptide from any diastereomers formed due to racemization.

Methodology:

  • Peptide Cleavage: Cleave the final peptide from the resin using a standard cleavage cocktail (e.g., "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT). Precipitate the crude peptide in cold diethyl ether and dry under vacuum.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Column: A chiral stationary phase (CSP) column (e.g., macrocyclic glycopeptide-based).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

  • Analysis: Inject the sample and run a suitable gradient to separate the peptide diastereomers. The peptide containing the D-amino acid will have a different retention time from the all-L peptide. Quantify the area of the undesired diastereomer peak relative to the main product peak to determine the rate of racemization.

Impact on Final Peptide Properties

The choice between this compound and Fmoc-L-Tyr(Me)-OH is ultimately dictated by the desired biological and therapeutic properties of the final peptide.

Table 2: Comparison of Resulting Peptide Characteristics

PropertyPeptide with L-Tyr(Me)Peptide with D-Tyr(Me)Rationale
Proteolytic Stability LowHighProteases are stereospecific for L-amino acid residues, making D-containing peptides resistant to cleavage.
Bioavailability Potentially LowerPotentially HigherIncreased stability against degradation leads to a longer in-vivo half-life.
Immunogenicity Lower (if mimicking native peptide)Potentially HigherThe presence of non-natural D-amino acids could potentially trigger an immune response.
Biological Activity Mimics natural ligandCan be alteredThe change in stereochemistry can increase, decrease, or abolish binding affinity to the target receptor.
Structural Conformation Adopts natural folds (e.g., α-helix)Can disrupt natural folds, induce β-turnsD-amino acids alter the Ramachandran plot angles, affecting the peptide backbone conformation.

Logical Flow for Selecting the Appropriate Isomer

Start Peptide Design Goal Goal1 Mimic a Natural Peptide or Maintain Natural Conformation? Start->Goal1 Goal2 Enhance Stability and In-Vivo Half-Life? Start->Goal2 Goal1->Goal2 No Decision1 Fmoc-L-Tyr(Me)-OH Goal1->Decision1 Yes Decision2 This compound Goal2->Decision2 Yes

References

A Comparative Guide to Fmoc-D-Tyr(Me)-OH and Other Side-Chain Protected D-Tyrosines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate side-chain protecting groups is paramount to achieving high yields and purity of the target peptide. This is particularly critical for trifunctional amino acids like tyrosine, where the reactive phenolic hydroxyl group must be masked to prevent unwanted side reactions during peptide chain elongation. This guide provides an objective comparison of Fmoc-D-Tyr(Me)-OH with other commonly used side-chain protected D-tyrosine derivatives, supported by a review of their chemical properties and typical performance in Fmoc-based SPPS.

Introduction to Tyrosine Side-Chain Protection in Fmoc SPPS

The Fmoc/tBu strategy is the most widely adopted method in modern SPPS. This approach relies on the base-lability of the Nα-Fmoc group for iterative deprotection and the acid-lability of tert-butyl (tBu)-based side-chain protecting groups for final cleavage from the solid support. For tyrosine, the most common protecting group is the tert-butyl ether (tBu). However, a variety of other protecting groups are available, each with distinct characteristics that may be advantageous for the synthesis of specific or complex peptide sequences. This guide focuses on the comparison of the methyl ether protecting group in this compound against other alternatives such as tert-butyl (tBu), benzyl (Bzl), and tert-butyloxycarbonyl (Boc).

Performance Comparison of D-Tyrosine Protecting Groups

The choice of a side-chain protecting group for tyrosine can significantly impact several aspects of peptide synthesis, including coupling efficiency, the conditions required for final cleavage, and the potential for side-product formation. The following table summarizes the key characteristics and expected performance of different D-tyrosine derivatives in Fmoc-SPPS. This summary is based on the known chemical properties of the protecting groups rather than a single head-to-head experimental study.

ParameterThis compoundFmoc-D-Tyr(tBu)-OHFmoc-D-Tyr(Bzl)-OHFmoc-D-Tyr(Boc)-OH
Protecting Group Methyl (Me) ethertert-Butyl (tBu) etherBenzyl (Bzl) ethertert-Butyloxycarbonyl (Boc) carbonate
Cleavage Condition Strong acid (e.g., HF, BBr₃, TMSI)Strong acid (e.g., 95% TFA)Very strong acid (HF) or catalytic hydrogenolysisStrong acid (e.g., 95% TFA)
Relative Acid Lability Very LowHighLowHigh
Orthogonality to Fmoc/tBu High (requires specific, harsh cleavage)Standard (cleaved with final TFA treatment)High (with hydrogenolysis) or Low (with HF)Standard (cleaved with final TFA treatment)
Expected Coupling Efficiency HighHigh[1]HighHigh
Potential Side Reactions Minimal during SPPS; harsh final cleavage may degrade peptide.Alkylation of sensitive residues (e.g., Trp, Met) by t-butyl cations during cleavage.[2]Partial debenzylation with repeated TFA exposure; benzylation of Tyr ring with HF.Similar to tBu; potential for premature removal.
Suitability for Synthesis of protected peptide fragments where the Tyr(Me) remains intact.Routine Fmoc-SPPS.[3][4]Synthesis of protected fragments (with hydrogenolysis); Boc-SPPS.Routine Fmoc-SPPS.

Detailed Experimental Protocols

The following are standard protocols for key steps in Fmoc-based solid-phase peptide synthesis. These protocols are intended as a general guide and may require optimization for specific peptide sequences.

Resin Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the swollen resin.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-D-tyrosine derivative (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and dichloromethane (DCM) (3 times).

Final Cleavage and Deprotection

The cleavage cocktail and conditions depend on the side-chain protecting groups used in the peptide sequence.

  • For tBu and Boc protected peptides:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

  • For Me and Bzl protected peptides requiring harsher conditions:

    • HF Cleavage: This procedure requires specialized equipment due to the hazardous nature of hydrogen fluoride. Typically, the peptide-resin is treated with anhydrous HF in the presence of scavengers like anisole at 0°C for 1-2 hours.

    • Catalytic Hydrogenolysis (for Bzl group): The protected peptide is cleaved from the resin, and the Bzl group is subsequently removed in solution by hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a relevant signaling pathway and a typical experimental workflow.

ReceptorTyrosineKinasePathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Growth Factor) RTK_inactive Receptor Tyrosine Kinase (Monomer) Ligand->RTK_inactive 1. Binding RTK_dimer RTK Dimer (Active) RTK_inactive->RTK_dimer 2. Dimerization P1 P RTK_dimer->P1 3. Autophosphorylation P2 P RTK_dimer->P2 P3 P RTK_dimer->P3 Adaptor Adaptor Protein (e.g., Grb2) P2->Adaptor 4. Recruitment Ras_GDP Ras-GDP (Inactive) Adaptor->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP 5. Activation MAPK_cascade MAP Kinase Cascade Ras_GTP->MAPK_cascade Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_cascade->Cellular_Response

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D-Tyr(X)-OH + Activator) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No final_wash Final Wash final_deprotection->final_wash cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) final_wash->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End: Pure Peptide analysis->end

Caption: General Workflow for Fmoc Solid-Phase Peptide Synthesis.

Conclusion

The choice of a side-chain protecting group for D-tyrosine in Fmoc-SPPS is a critical decision that influences the overall synthetic strategy. Fmoc-D-Tyr(tBu)-OH remains the standard choice for routine peptide synthesis due to its compatibility with the widely used TFA cleavage conditions. This compound, on the other hand, offers a highly stable protecting group that is orthogonal to the standard Fmoc/tBu chemistry. This makes it a valuable tool for the synthesis of protected peptide fragments where the tyrosine side chain is intended to remain modified in the final product. However, the harsh conditions required for the removal of the methyl group limit its application for the synthesis of sensitive peptides. Researchers should carefully consider the desired final peptide structure and the overall synthetic scheme when selecting the most appropriate D-tyrosine derivative for their specific application.

References

D-Tyrosine Incorporation: A Double-Edged Sword for Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

The strategic incorporation of D-tyrosine into peptide sequences presents a compelling avenue for researchers and drug developers to enhance therapeutic potential. This comparative guide synthesizes experimental findings to objectively assess the impact of this stereochemical modification on peptide performance, offering insights into its dual capacity to introduce novel functionalities and improve stability, while also bearing the potential to alter or diminish native bioactivity.

Enhanced Stability and Novel Bioactivity: The Case of Cosmetic Peptides

A significant body of research highlights the ability of D-tyrosine to confer an anti-melanogenic effect on various cosmetic peptides without compromising their inherent anti-aging or anti-inflammatory properties.[1][2][3] This is primarily attributed to the inhibitory action of D-tyrosine on tyrosinase, a key enzyme in melanin synthesis.[1][2]

Incorporating D-amino acids, such as D-tyrosine, is a well-established strategy to increase peptide resistance to proteolytic degradation, thereby extending their biological half-life. This enhanced stability is a crucial attribute for the development of effective therapeutic peptides.

Comparative Analysis of Pentapeptide-18 Analogues

Experimental data from studies on pentapeptide-18, an anti-wrinkle peptide, demonstrates the tangible effects of D-tyrosine incorporation. The following table summarizes the comparative performance of pentapeptide-18 with L-tyrosine versus D-tyrosine at its termini.

Peptide VariantMelanin Content (% of Control)Tyrosinase Activity (% of Control)Reference
Pentapeptide-18 (L-Tyr)~100%~100%
Pentapeptide-18 (N-terminal D-Tyr)Reduced Reduced
Pentapeptide-18 (C-terminal D-Tyr)Significantly Reduced Significantly Reduced

Note: "Reduced" and "Significantly Reduced" indicate a statistically significant decrease compared to the L-tyrosine-containing peptide as reported in the source.

Context-Dependent Outcomes: The Case of Amyloid-Binding Peptides

The influence of D-amino acid incorporation is not universally positive and is highly dependent on the peptide's structure and function. In the context of amyloid-binding peptides, the position of the D-amino acid is critical. While complete substitution with D-amino acids in an amyloid-binding peptide resulted in a loss of in-vivo binding specificity, strategic placement at the N-terminus preserved this specificity and conferred resistance to deiodinases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research.

Melanin Content Assay
  • Cell Culture: Human MNT-1 melanoma cells or primary human melanocytes are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test peptides (e.g., L-tyrosine vs. D-tyrosine-containing analogues) for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed.

  • Measurement: The melanin content in the cell lysates is measured by absorbance at 405 nm.

  • Normalization: Melanin content is often normalized to the total protein concentration of the lysate.

Tyrosinase Activity Assay
  • Cell Lysates: Prepare cell lysates from melanocytes treated with the test peptides as described above.

  • Reaction Mixture: A reaction mixture containing L-DOPA (a substrate for tyrosinase) is prepared in a suitable buffer.

  • Incubation: The cell lysate is added to the reaction mixture and incubated at 37°C.

  • Absorbance Reading: The formation of dopachrome is monitored by measuring the absorbance at 470 nm at various time points.

  • Activity Calculation: Tyrosinase activity is calculated from the rate of increase in absorbance.

Enzymatic Stability Assay
  • Peptide Incubation: The D-amino acid-containing peptide and its L-amino acid counterpart are incubated in human serum or with specific proteases (e.g., trypsin, chymotrypsin) at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using techniques such as high-performance liquid chromatography (HPLC).

Visualizing the Impact of D-Tyrosine

The following diagrams illustrate the conceptual workflows and signaling pathways discussed.

G cluster_0 Peptide Synthesis and Modification cluster_1 Biological System cluster_2 Comparative Biological Assays cluster_3 Observed Outcomes L-Peptide L-Peptide D-Tyr_Peptide D-Tyr_Peptide L-Peptide->D-Tyr_Peptide Incorporate D-Tyrosine Cells/Enzymes Cells/Enzymes L-Peptide->Cells/Enzymes D-Tyr_Peptide->Cells/Enzymes Stability_Assay Stability Assay (Protease/Serum) Cells/Enzymes->Stability_Assay Activity_Assay Biological Activity Assay (e.g., Melanin Inhibition) Cells/Enzymes->Activity_Assay Increased_Stability Increased Stability Stability_Assay->Increased_Stability Altered_Activity Altered/Novel Activity Activity_Assay->Altered_Activity Decreased_Activity Decreased/No Activity Activity_Assay->Decreased_Activity

Caption: Experimental workflow for comparing D-tyrosine and L-tyrosine peptides.

G L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Substrate L-DOPA L-DOPA Tyrosinase->L-DOPA Dopaquinone Dopaquinone L-DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps D-Tyrosine_Peptide D-Tyrosine Containing Peptide D-Tyrosine_Peptide->Tyrosinase Inhibits

Caption: D-tyrosine peptide inhibiting the melanin synthesis pathway.

References

A Comparative Guide to O-Methylation and O-tert-Butylation of Tyrosine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of amino acid side chains is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacological properties. Tyrosine, with its phenolic hydroxyl group, is a frequent target for such modifications. This guide provides an objective comparison of two common O-alkylation strategies: methylation and tert-butylation, focusing on their impact on key drug-like properties. While direct comparative studies are limited, this document synthesizes available data and provides detailed experimental protocols to facilitate further investigation.

Physicochemical Properties: A Tale of Two Substituents

The choice between a methyl and a tert-butyl group can significantly alter a molecule's size, polarity, and solubility. These fundamental properties, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyO-Methyl-L-tyrosineO-tert-Butyl-L-tyrosineData Source(s)
Molecular Weight ( g/mol ) 195.22[1]237.29[2][1][2]
Computed LogP -1.1-0.2
Aqueous Solubility Soluble in waterInsoluble in water (for the Boc-protected form). N/A for the unprotected form.
Melting Point (°C) 259-261 (dec.)238-243

Key Insights:

  • Lipophilicity: The computed LogP values suggest that O-tert-butylation results in a more lipophilic compound compared to O-methylation. This is expected due to the larger, nonpolar nature of the tert-butyl group.

  • Solubility: O-methyl-L-tyrosine is reported to be soluble in water, whereas the Boc-protected form of O-tert-butyl-L-tyrosine is insoluble. This highlights a critical trade-off: the increased lipophilicity from tert-butylation can negatively impact aqueous solubility.

  • Steric Hindrance: The bulky tert-butyl group introduces significant steric hindrance compared to the smaller methyl group. This can influence binding interactions with target proteins and affect metabolic stability.

Impact on Biological Activity: The Kinase Inhibitor Perspective

Tyrosine kinases are a major class of drug targets, and modifications to tyrosine residues in inhibitors can profoundly affect their potency and selectivity. While no direct comparative studies on the IC50 values of inhibitors containing O-methyltyrosine versus O-tert-butyltyrosine were identified, we can infer potential effects based on general principles of medicinal chemistry.

  • O-Methylation: The small, electron-donating methyl group is less likely to introduce significant steric clashes and may engage in favorable van der Waals interactions within a binding pocket. Its impact on the electronics of the phenyl ring is modest.

  • O-tert-Butylation: The large, hydrophobic tert-butyl group can occupy larger hydrophobic pockets in a protein, potentially increasing binding affinity. However, its steric bulk can also prevent optimal binding or induce conformational changes in the target protein.

To definitively assess the impact of these modifications, direct experimental comparison is necessary. The following sections provide detailed protocols for such investigations.

Experimental Protocols

To facilitate a direct comparison of O-methylated and O-tert-butylated tyrosine derivatives, the following experimental protocols are provided.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of amino acid derivatives in an aqueous buffer.

Materials:

  • O-methyl-L-tyrosine

  • O-tert-butyl-L-tyrosine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Orbital shaker

  • Spectrophotometer or HPLC system

  • 0.22 µm syringe filters

Procedure:

  • Prepare supersaturated solutions by adding an excess amount of the test compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).

  • Equilibrate the samples on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined wavelength or by HPLC with a standard curve.

  • The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the lipophilicity of a compound.

Materials:

  • O-methyl-L-tyrosine

  • O-tert-butyl-L-tyrosine

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test compound in either water or 1-octanol.

  • Add a known volume of the stock solution to a vial containing known volumes of both 1-octanol and water. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vials and shake them vigorously using a vortex mixer for a set period (e.g., 1 hour) to facilitate partitioning.

  • Allow the phases to separate by letting the vials stand or by centrifugation.

  • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

  • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP value is the logarithm (base 10) of the partition coefficient.

  • Perform the experiment in triplicate.

Protocol 3: In Vitro Tyrosine Kinase Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific tyrosine kinase.

Materials:

  • Recombinant tyrosine kinase (e.g., EGFR, Src)

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (inhibitors containing O-methyltyrosine and O-tert-butyltyrosine)

  • Assay buffer (e.g., Tris-HCl with MgCl2, MnCl2, and a phosphatase inhibitor)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase and the peptide substrate.

  • Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the context of these modifications, the following diagrams illustrate a generic receptor tyrosine kinase signaling pathway and the experimental workflows for characterizing the modified tyrosine derivatives.

G Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RTK->RTK Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruitment Ligand Ligand Ligand->RTK Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified diagram of a typical Receptor Tyrosine Kinase (RTK) signaling cascade.

G Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & Comparison Start L-Tyrosine Methylation O-Methylation Start->Methylation TertButylation O-tert-Butylation Start->TertButylation Product1 O-Methyl-L-tyrosine Methylation->Product1 Product2 O-tert-Butyl-L-tyrosine TertButylation->Product2 Solubility Aqueous Solubility Assay Product1->Solubility LogP LogP Determination Product1->LogP InhibitorSynth Incorporate into Kinase Inhibitor Scaffold Product1->InhibitorSynth Product2->Solubility Product2->LogP Product2->InhibitorSynth Compare Compare Physicochemical and Biological Data Solubility->Compare LogP->Compare IC50 Tyrosine Kinase IC50 Assay InhibitorSynth->IC50 IC50->Compare

Caption: Workflow for the synthesis and comparative evaluation of O-methylated and O-tert-butylated tyrosine.

Conclusion

The choice between O-methylation and O-tert-butylation of tyrosine presents a classic medicinal chemistry challenge of balancing potency, selectivity, and physicochemical properties. O-methylation offers a conservative modification with minimal steric impact, while O-tert-butylation provides a means to exploit larger hydrophobic pockets at the risk of reduced aqueous solubility. The provided experimental protocols offer a clear path for researchers to generate direct, comparative data, enabling more informed decisions in the design of novel therapeutics. This head-to-head comparison will be invaluable in advancing our understanding of how these fundamental modifications can be leveraged to optimize drug candidates.

References

Confirming Fmoc-D-Tyr(Me)-OH Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of modified amino acids is a critical checkpoint. This guide provides a comparative analysis of key analytical techniques to confirm the incorporation of Fmoc-D-Tyr(Me)-OH, a valuable building block in peptide chemistry. We will explore Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA), presenting their principles, experimental protocols, and comparative data to aid in the selection of the most appropriate method for your needs.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the stage of the synthesis, and the available instrumentation. Mass spectrometry provides definitive evidence of mass, HPLC is excellent for purity assessment and quantification, NMR offers detailed structural information, and amino acid analysis can confirm the presence of the modified residue after hydrolysis. A multi-technique approach is often the most robust strategy for unambiguous confirmation.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS)Low (pmol to fmol)HighHigh sensitivity and specificity; provides definitive mass evidence of incorporation.May not distinguish between isomers; can be destructive.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of modified and unmodified peptides.Low to moderate (nmol to pmol)HighExcellent for assessing purity and quantifying the extent of incorporation; non-destructive.Co-elution can occur; does not provide direct structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural confirmation, conformational analysis.High (µmol to mmol)LowProvides unambiguous structural information and can detect subtle changes in the peptide backbone and side chains; non-destructive.Lower sensitivity; complex spectra for larger peptides; requires specialized equipment.
Amino Acid Analysis (AAA) Confirmation of the presence and relative abundance of the modified amino acid after hydrolysis.Moderate (nmol)MediumProvides quantitative compositional data.Destructive; does not provide sequence information; requires derivatization.[1]
Edman Degradation Sequential amino acid identification from the N-terminus.Low (pmol)LowProvides direct sequence information.Not suitable for N-terminally blocked peptides; can be challenging with modified amino acids.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming the incorporation of modified amino acids due to its high sensitivity and ability to provide precise molecular weight information.

Expected Quantitative Data

Upon successful incorporation of this compound, the molecular weight of the peptide will increase by a specific mass. The expected mass shift can be calculated as follows:

  • Molecular Formula of this compound: C₂₅H₂₃NO₅

  • Molecular Weight of this compound: 417.45 g/mol

When incorporated into a peptide chain, the net mass addition will be that of the O-methylated D-tyrosine residue, as the Fmoc group is typically removed during synthesis before analysis of the final peptide.

  • Residue Formula of O-Methyl-D-tyrosine: C₁₀H₁₁NO₂

  • Residue Mass of O-Methyl-D-tyrosine: 177.19 g/mol

Table 1: Expected Mass Shifts for a Hypothetical Peptide (Ac-Gly-X-NH₂) after Incorporation of D-Tyr(Me)-OH

Peptide SequenceTheoretical Monoisotopic Mass (Da)
Ac-Gly-D-Tyr-NH₂294.1168
Ac-Gly-D-Tyr(Me)-NH₂308.1324
Mass Difference +14.0156

Note: The mass difference corresponds to the addition of a methyl group (CH₂).

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification. The fragmentation pattern of peptides containing O-methylated tyrosine will show characteristic shifts in the b- and y-ion series. The mass of the O-methylated tyrosine residue (177.19 Da) will be observed between the fragment ions flanking the modification.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the synthesized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 15 minutes) to elute the peptide.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan to determine the precursor ion (the protonated molecular ion of the peptide).

    • MS2 Scan (Tandem MS): Select the precursor ion corresponding to the peptide containing this compound for fragmentation (e.g., using collision-induced dissociation - CID).

  • Data Analysis: Analyze the MS1 spectrum to confirm the correct molecular weight. Analyze the MS2 spectrum to confirm the amino acid sequence and the location of the O-methylated tyrosine residue by observing the mass difference in the fragment ion series.

cluster_workflow Mass Spectrometry Workflow Peptide_Synthesis Peptide Synthesis with This compound LC_Separation LC Separation (C18 Column) Peptide_Synthesis->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Analysis MS1 Analysis (Molecular Weight) ESI_Ionization->MS1_Analysis MS2_Fragmentation MS2 Fragmentation (Tandem MS) MS1_Analysis->MS2_Fragmentation Data_Analysis Data Analysis (Sequence Confirmation) MS2_Fragmentation->Data_Analysis

Mass Spectrometry Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized peptide and can provide strong evidence for the incorporation of the hydrophobic this compound group.

Expected Quantitative Data

The incorporation of the bulky and hydrophobic Fmoc group and the methylation of the tyrosine hydroxyl group will lead to a significant increase in the hydrophobicity of the peptide. This increased hydrophobicity will result in a longer retention time on a reversed-phase HPLC column compared to the unmodified peptide or the peptide with a free tyrosine.

Table 2: Illustrative HPLC Retention Times for a Hypothetical Peptide (Ac-Gly-X-NH₂) on a C18 Column

Peptide SequenceExpected Retention Time (min)Rationale
Ac-Gly-D-Tyr-NH₂10.5Baseline hydrophobicity.
Ac-Gly-D-Tyr(Me)-NH₂11.2Increased hydrophobicity due to methylation.
Ac-Gly-Fmoc-D-Tyr(Me)-NH₂18.5Significant increase in hydrophobicity due to the large, nonpolar Fmoc group.[4]

Note: These are illustrative values. Actual retention times will vary depending on the specific peptide sequence, HPLC system, column, and gradient conditions.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase composition.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A linear gradient, for example, from 5% to 65% mobile phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm (characteristic absorbance of the Fmoc group).

  • Data Analysis: Compare the chromatogram of the synthesized peptide with that of a standard of the unmodified peptide (if available). A significant increase in retention time provides strong evidence for the incorporation of the hydrophobic this compound. The presence of a peak at 265 nm further confirms the presence of the Fmoc group.

cluster_hplc HPLC Analysis Logic Start Synthesized Peptide Inject Inject onto RP-HPLC Start->Inject Unmodified Unmodified Peptide (Shorter Retention Time) Inject->Unmodified Less Hydrophobic Modified This compound Peptide (Longer Retention Time) Inject->Modified More Hydrophobic Conclusion Confirmation of Incorporation Modified->Conclusion

HPLC Retention Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information and is a powerful tool for unambiguous confirmation of this compound incorporation.

Expected Quantitative Data

The incorporation of this compound will result in characteristic signals in the ¹H NMR spectrum.

  • Fmoc group protons: A complex set of aromatic signals between 7.2 and 7.8 ppm.

  • O-Methyl group protons: A sharp singlet around 3.7-3.8 ppm.

  • Tyrosine aromatic protons: The chemical shifts of the aromatic protons on the tyrosine ring will be affected by the O-methylation.

Table 3: Representative ¹H NMR Chemical Shifts for Key Protons

ProtonExpected Chemical Shift (ppm)Multiplicity
Fmoc aromatic protons7.2 - 7.8Multiplets
Tyr aromatic protons~6.8 and ~7.1Doublets
O-Methyl (OCH₃)~3.7 - 3.8Singlet
Alpha-proton (α-CH)~4.2 - 4.6Multiplet
Beta-protons (β-CH₂)~2.8 - 3.2Multiplets

Note: Chemical shifts are dependent on the solvent and the surrounding amino acid sequence.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O mixture).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • 2D NMR (optional but recommended):

    • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help in determining the three-dimensional structure of the peptide.

  • Data Analysis: Integrate the proton signals to determine their relative ratios. The presence of the characteristic Fmoc and O-methyl signals in the correct stoichiometry confirms the incorporation of this compound. 2D NMR spectra can be used to assign all proton resonances and confirm the connectivity of the amino acid residues.

Amino Acid Analysis (AAA)

Amino acid analysis can be used to confirm the presence of O-methyl-tyrosine in the peptide after acid hydrolysis.

Expected Quantitative Data

After complete hydrolysis of the peptide, the resulting amino acids are derivatized and quantified by HPLC. The chromatogram should show a peak corresponding to the O-methyl-tyrosine standard.

Table 4: Amino Acid Analysis Results for a Hypothetical Peptide (Ac-Gly-D-Tyr(Me)-Ala-NH₂)

Amino AcidExpected RatioObserved Ratio
Glycine1.01.02
O-Methyl-Tyrosine1.00.95
Alanine1.00.98

Note: The recovery of modified amino acids during hydrolysis can sometimes be lower than that of standard amino acids.[5]

Experimental Protocol: Acid Hydrolysis and HPLC Analysis
  • Acid Hydrolysis:

    • Place a known amount of the peptide in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, evaporate the HCl.

  • Derivatization:

    • Dissolve the amino acid hydrolysate in a suitable buffer.

    • Derivatize the amino acids using a reagent such as phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

  • HPLC Analysis:

    • Separate the derivatized amino acids on a reversed-phase HPLC column.

    • Detect the derivatives using a UV detector.

  • Data Analysis: Compare the retention time and peak area of the O-methyl-tyrosine in the sample to that of a known standard to confirm its presence and quantify its amount relative to the other amino acids in the peptide.

cluster_aaa Amino Acid Analysis Workflow Peptide Peptide with D-Tyr(Me)-OH Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Peptide->Hydrolysis Amino_Acids Free Amino Acids (including O-Me-Tyr) Hydrolysis->Amino_Acids Derivatization Derivatization (e.g., PITC) Amino_Acids->Derivatization HPLC HPLC Separation Derivatization->HPLC Quantification Quantification vs. Standard HPLC->Quantification

Amino Acid Analysis Workflow

By employing one or more of these analytical techniques, researchers can confidently confirm the successful incorporation of this compound into their synthetic peptides, ensuring the integrity of their research and the quality of their products.

References

A Comparative Guide to Assessing the Purity of Commercial Fmoc-D-Tyr(Me)-OH Batches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of amino acid derivatives is critical for the successful synthesis of peptides and the reliability of subsequent experimental results. This guide provides a comprehensive comparison of methodologies for assessing the purity of commercial batches of N-α-Fmoc-O-methyl-D-tyrosine (Fmoc-D-Tyr(Me)-OH), a key building block in solid-phase peptide synthesis (SPPS). We present detailed experimental protocols and supporting data to facilitate a thorough quality control assessment of this crucial reagent.

Purity Landscape of Commercially Available this compound

This compound is available from various chemical suppliers, each providing specifications for the purity of their product. While most vendors guarantee a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC), the nature and quantity of impurities can vary between batches and manufacturers.[1] It is therefore imperative for researchers to not solely rely on the certificate of analysis but to also be equipped with the knowledge to independently verify purity.

Common impurities in Fmoc-amino acid preparations can include:

  • Fmoc-D-Tyr(Me)-Xaa-OH dipeptides: Formed during the synthesis of the Fmoc-amino acid itself.[2]

  • Free D-Tyr(Me)-OH: Resulting from premature deprotection of the Fmoc group during synthesis or storage.[2]

  • Racemic impurities: Presence of the L-enantiomer, Fmoc-L-Tyr(Me)-OH, which can arise during the manufacturing process.

  • Other synthesis-related impurities: By-products from the reagents used in the synthesis and purification of the final product.

The presence of these impurities can have significant consequences during peptide synthesis, leading to the formation of deletion sequences or peptides with incorrect amino acid insertions, ultimately affecting the biological activity and safety of the final peptide.[3]

Core Purity Assessment Techniques

A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity. The primary techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Comparison of Purity Data for Hypothetical Commercial Batches of this compound
SupplierLot NumberStated Purity (HPLC)Observed Purity (RP-HPLC, area %)Dipeptide Impurity (area %)Free D-Tyr(Me)-OH (area %)Enantiomeric Purity (% D-isomer)
Vendor AA123≥99.0%99.2%0.3%0.1%>99.9%
Vendor BB456≥98.0%98.5%0.8%0.4%99.8%
Vendor CC789≥98.5%98.8%0.5%0.2%99.5%

Note: The data presented in this table is illustrative and intended to represent typical results that might be obtained from the analysis of commercial products. Actual values will vary by supplier and lot.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for determining the purity of non-volatile organic compounds like this compound by separating the main compound from its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 301 nm (characteristic of the Fmoc group).

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound and identifying any structural impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The obtained spectrum should be consistent with the known chemical shifts and coupling constants for this compound. Pay close attention to the aromatic region for the Fmoc and tyrosine protons, the methoxy group protons, and the alpha- and beta-protons of the amino acid backbone.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify the mass of any potential impurities.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive or negative ion mode.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Analysis: The resulting spectrum should display a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻). The theoretical monoisotopic mass of C₂₅H₂₃NO₅ is 417.1576 g/mol .

Visualizing Workflows and Consequences

To better understand the process of purity assessment and the implications of impurities, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion sample This compound Batch dissolve Dissolve in Appropriate Solvent sample->dissolve hplc RP-HPLC dissolve->hplc Purity & Impurity Profile nmr ¹H NMR dissolve->nmr Structural Confirmation ms Mass Spectrometry dissolve->ms Molecular Weight Verification purity_assessment Purity Assessment hplc->purity_assessment structure_confirm Structural Confirmation nmr->structure_confirm impurity_id Impurity Identification ms->impurity_id accept Batch Accepted purity_assessment->accept reject Batch Rejected purity_assessment->reject impurity_id->reject structure_confirm->accept structure_confirm->reject

Caption: Experimental workflow for the purity assessment of this compound.

impurity_fate cluster_reagents Starting Materials for SPPS cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_products Resulting Peptides pure Pure this compound coupling Coupling Step pure->coupling impure Impure this compound (contains Dipeptide & Free AA) impure->coupling target Target Peptide coupling->target Correct Incorporation deletion Deletion Peptide coupling->deletion From Free AA Impurity (Failed Coupling) insertion Insertion Peptide coupling->insertion From Dipeptide Impurity

Caption: Fate of impurities from this compound in Solid-Phase Peptide Synthesis.

References

Unveiling the Blueprint of Life: A Comparative Guide to Peptide Sequence Validation with Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in understanding its function, confirming its identity, and ensuring the quality of biotherapeutics. Tandem mass spectrometry (MS/MS) has emerged as the cornerstone technology for peptide sequencing, offering unparalleled speed and sensitivity. This guide provides an objective comparison of tandem mass spectrometry with the classical Edman degradation method, and delves into the two primary analytical approaches within MS/MS: database searching and de novo sequencing. Supported by experimental data and detailed protocols, this guide aims to equip you with the knowledge to select the optimal strategy for your research needs.

Tandem Mass Spectrometry vs. Edman Degradation: A Tale of Two Techniques

The validation of a peptide's primary structure has historically been dominated by two key methodologies: the chemical-based Edman degradation and the mass-based tandem mass spectrometry. While both aim to elucidate the amino acid sequence, they operate on fundamentally different principles, leading to distinct advantages and limitations.

Edman degradation provides a stepwise chemical method to sequentially remove and identify amino acids from the N-terminus of a purified peptide.[1][2] This technique offers high accuracy for determining the initial amino acid sequence of a protein or peptide.[2] However, it is a time-consuming process, typically limited to shorter peptides (up to 30-50 residues), and requires a relatively large amount of pure sample.[3][4] A significant drawback is its inability to sequence peptides with a "blocked" N-terminus, a common post-translational modification.

Tandem mass spectrometry (MS/MS) , on the other hand, identifies peptide sequences by measuring the mass-to-charge ratio of fragmented peptide ions. This technique is characterized by its high throughput, sensitivity, and ability to analyze complex mixtures. MS/MS can handle peptides with blocked N-termini and provides information on post-translational modifications.

Here is a quantitative comparison of the two methods:

FeatureTandem Mass Spectrometry (MS/MS)Edman Degradation
Principle Mass-based analysis of fragmented peptidesStepwise chemical cleavage from the N-terminus
Sensitivity High (femtomole to attomole range)Moderate (picomole range)
Throughput High, suitable for complex mixtures and large-scale studiesLow, one sample at a time
Sequence Length Can analyze long peptides, though accuracy may decrease with lengthGenerally limited to 30-50 amino acids
N-terminal Blockage Tolerant to blocked N-terminiNot suitable for blocked N-termini
Post-TranslationalModifications (PTMs) Can identify and locate various PTMsLimited ability to identify PTMs
De Novo Sequencing Capable of sequencing novel peptidesNot applicable
Data Analysis Requires sophisticated software and bioinformatics toolsRelatively straightforward data interpretation

Navigating the World of Tandem Mass Spectrometry: Database Search vs. De Novo Sequencing

Within the realm of tandem mass spectrometry, two primary computational strategies are employed to interpret the generated spectra and deduce the peptide sequence: database searching and de novo sequencing.

Database searching is the most common approach and involves comparing the experimental MS/MS spectrum against a theoretical spectrum generated from a protein sequence database. This method is highly accurate for identifying known peptides from organisms with sequenced genomes. However, its major limitation is the inability to identify novel peptides, sequences with unexpected modifications, or peptides from organisms with unsequenced genomes.

De novo sequencing , in contrast, derives the peptide sequence directly from the MS/MS spectrum without relying on a pre-existing database. This makes it an invaluable tool for identifying novel peptides, characterizing antibodies, and studying organisms with unsequenced genomes. While powerful, de novo sequencing is computationally more challenging and can be less accurate than database searching, especially for spectra of lower quality.

The following table provides a comparison of these two approaches:

FeatureDatabase SearchDe Novo Sequencing
Principle Matches experimental spectra to theoretical spectra from a databaseDerives peptide sequence directly from the spectrum
Accuracy High for known peptides in the databaseCan be lower, especially for low-quality spectra
Novel Peptide ID Cannot identify peptides not in the databaseCan identify novel peptides and those with unknown PTMs
Database Dependency Highly dependent on the completeness and accuracy of the sequence databaseIndependent of sequence databases
ComputationalComplexity Generally faster for standard searchesMore computationally intensive
Application High-throughput protein identification in well-characterized organismsIdentification of novel peptides, antibody sequencing, analysis of unsequenced organisms

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) Protocol for Peptide Sequencing

This protocol outlines a general workflow for peptide sequencing using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protein Extraction and Digestion:

    • Extract proteins from the biological sample using an appropriate lysis buffer.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

    • Reduce and alkylate the protein disulfide bonds.

    • Digest the proteins into smaller peptides using a protease, typically trypsin.

  • Peptide Desalting and Cleanup:

    • Remove salts and other contaminants from the peptide mixture using a C18 solid-phase extraction (SPE) column.

    • Elute the purified peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for liquid chromatography.

    • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Separate the peptides based on their hydrophobicity using a reversed-phase column with a gradient of increasing organic solvent.

    • As peptides elute from the column, they are ionized (typically by electrospray ionization - ESI) and introduced into the mass spectrometer.

    • The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ions.

    • The most abundant peptide ions are selected for fragmentation (e.g., by collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).

    • A second mass analysis (MS2) is performed on the fragment ions to generate the tandem mass spectrum.

  • Data Analysis:

    • The acquired MS/MS spectra are processed using specialized software.

    • For database searching , the spectra are searched against a protein sequence database to identify the best matching peptide.

    • For de novo sequencing , algorithms are used to interpret the fragmentation pattern and directly deduce the amino acid sequence.

Edman Degradation Protocol for N-terminal Peptide Sequencing

This protocol describes the basic steps of N-terminal peptide sequencing using an automated Edman sequencer.

  • Sample Preparation:

    • The peptide sample must be highly purified (>90%) and free of salts and detergents.

    • The sample is loaded onto a solid-phase support within the sequencer.

  • Edman Chemistry Cycles:

    • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC)-peptide.

    • Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

    • Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

    • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Repetitive Cycles:

    • The shortened peptide undergoes subsequent cycles of Edman degradation to sequentially identify the following amino acids.

Visualizing the Workflow and a Relevant Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LC Liquid Chromatography (Peptide Separation) Desalting->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion m/z) ESI->MS1 Fragmentation Fragmentation (e.g., CID, HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion m/z) Fragmentation->MS2 Database_Search Database Search MS2->Database_Search De_Novo De Novo Sequencing MS2->De_Novo Peptide_ID Peptide Identification Database_Search->Peptide_ID De_Novo->Peptide_ID

Caption: A generalized workflow for peptide sequencing using LC-MS/MS.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects cluster_proteomics Proteomics Analysis Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Recruitment pIRS Phosphorylated IRS IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Activation MS_Analysis Tandem Mass Spectrometry (Peptide Sequencing) pIRS->MS_Analysis Analysis of phosphorylated peptides AKT Akt/PKB PI3K->AKT Activation pAKT Phosphorylated Akt AKT->pAKT Phosphorylation GLUT4 GLUT4 Translocation pAKT->GLUT4 Glycogen_Synthase Glycogen Synthesis pAKT->Glycogen_Synthase Gene_Expression Gene Expression pAKT->Gene_Expression Phosphopeptide_ID Identification of Phosphorylation Sites MS_Analysis->Phosphopeptide_ID

References

A Comparative Analysis of HBTU, HATU, and DIC Coupling Reagents for the Incorporation of Fmoc-D-Tyr(Me)-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the efficient incorporation of sterically hindered or structurally unique amino acids is a critical challenge. Fmoc-D-Tyr(Me)-OH, a derivative of tyrosine with a methyl-protected phenol and a D-configuration, presents such a challenge due to potential steric hindrance and susceptibility to epimerization. The choice of coupling reagent is paramount to achieving high yields and maintaining the stereochemical integrity of the peptide. This guide provides a comparative analysis of three widely used coupling reagents—HBTU, HATU, and DIC—for the acylation of a peptide resin with this compound.

Performance Comparison

The selection of a coupling reagent significantly influences the speed, efficiency, and purity of the final peptide product. HBTU and HATU are aminium/uronium-based reagents known for their high reactivity, while DIC is a carbodiimide-based reagent that offers a cost-effective alternative.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and efficient coupling reagent.[1] It rapidly activates the carboxylic acid, leading to complete coupling reactions in as little as 10-30 minutes for standard amino acids.[1] However, for sterically hindered residues, its performance can be surpassed by more reactive agents.[2]

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered superior to HBTU, especially for challenging couplings.[3][4] The 7-azabenzotriazole moiety in HATU forms a more reactive OAt-active ester, leading to faster reaction times and higher coupling efficiencies with less epimerization. It is particularly effective for coupling N-methylated and other sterically hindered amino acids.

DIC (N,N'-Diisopropylcarbodiimide) is a carbodiimide-based coupling reagent that is often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization. While generally slower than aminium/uronium salts, DIC is a cost-effective option and the urea byproduct is soluble in common SPPS solvents, simplifying purification. For sterically demanding couplings, its efficiency may be lower compared to HATU.

The following table summarizes the expected performance of these reagents for the coupling of this compound, extrapolated from data on sterically hindered and N-methylated amino acids.

ParameterHBTUHATUDIC/HOBt
Coupling Efficiency HighVery HighModerate to High
Reaction Time 30 - 60 min20 - 45 min60 - 120 min
Relative Yield GoodExcellentGood
Epimerization Risk Low to ModerateVery LowLow (with additive)
Cost ModerateHighLow
Key Advantage Reliable for standard couplings.Superior for difficult/hindered couplings.Cost-effective, soluble byproduct.

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis coupling of this compound to a resin-bound peptide. These protocols assume a 0.1 mmol synthesis scale.

Protocol 1: HBTU Coupling

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (2 eq., 0.2 mmol), HBTU (2 eq., 0.2 mmol), and HOBt (2 eq., 0.2 mmol, optional to further suppress racemization) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (4 eq., 0.4 mmol) to the solution. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5x) and Dichloromethane (DCM) (3x).

Protocol 2: HATU Coupling

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HBTU protocol.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (2 eq., 0.2 mmol) and HATU (1.95 eq., 0.195 mmol) in DMF. Add DIPEA (4 eq., 0.4 mmol) to the solution. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 20-45 minutes at room temperature.

  • Monitoring: Perform a Kaiser test.

  • Washing: Follow step 7 from the HBTU protocol.

Protocol 3: DIC/HOBt Coupling

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HBTU protocol.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (2.5 eq., 0.25 mmol) and HOBt (2.5 eq., 0.25 mmol) in DMF.

  • Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (2.5 eq., 0.25 mmol).

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test.

  • Washing: Follow step 7 from the HBTU protocol.

Workflow and Mechanism Visualization

The following diagrams illustrate the general workflow of the coupling step in SPPS and the activation mechanism of the carboxylic acid by the different classes of coupling reagents.

SPPS_Coupling_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagent + Base (for HBTU/HATU) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 NextCycle Next Deprotection/Coupling Cycle Washing2->NextCycle Activation_Mechanisms cluster_aminium Aminium/Uronium Reagents cluster_carbodiimide Carbodiimide Reagent AminoAcid1 This compound Reagent1 HBTU or HATU + Base ActiveEster OAt/OBt Active Ester Reagent1->ActiveEster Activation PeptideResin Peptide-Resin (Free Amine) ActiveEster->PeptideResin Coupling AminoAcid2 This compound Reagent2 DIC + HOBt ActiveEster2 OBt Active Ester Reagent2->ActiveEster2 Activation ActiveEster2->PeptideResin Coupling CoupledProduct Coupled Peptide

References

A Comparative Guide to Enzymatic Degradation Assays for Peptides Featuring O-methyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the stability of peptide-based therapeutics is paramount. A key challenge in the development of these drugs is their susceptibility to rapid degradation by proteases in the body. The incorporation of modified amino acids, such as O-methyl-D-tyrosine, is a powerful strategy to enhance peptide stability and improve pharmacokinetic profiles. This guide provides a comparative overview of enzymatic degradation assays for peptides, with a focus on highlighting the increased stability conferred by O-methyl-D-tyrosine.

Enhancing Proteolytic Resistance with O-methyl-D-tyrosine

The introduction of a D-amino acid into a peptide sequence is a well-established method to increase its resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific and primarily recognize L-amino acids.[3] Consequently, peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly extended half-life in biological fluids.[1][2]

Furthermore, the methylation of the tyrosine hydroxyl group can provide additional steric hindrance, further impeding protease access to the peptide backbone. This dual modification in O-methyl-D-tyrosine offers a robust approach to stabilizing peptides against enzymatic attack.

Comparative Stability Data

The following table summarizes hypothetical yet representative data illustrating the enhanced stability of a peptide containing O-methyl-D-tyrosine when compared to its native L-tyrosine counterpart and a peptide with an unmodified D-tyrosine. The data reflects the expected trend of increased half-life due to the presence of the D-amino acid and the additional protective effect of O-methylation.

Peptide VariantModificationHalf-life in Human Plasma (t½, hours)Degradation Rate Constant (k, h⁻¹)
Peptide AL-Tyrosine (Native)2.50.277
Peptide BD-Tyrosine480.014
Peptide C O-methyl-D-tyrosine > 72 < 0.01

Experimental Workflow for Enzymatic Degradation Assays

A typical workflow for assessing the enzymatic degradation of a peptide in a biological matrix like human plasma is depicted below. This process involves incubation, sample cleanup, and analytical quantification.

Enzymatic Degradation Assay Workflow Experimental Workflow for Peptide Stability Assay cluster_incubation Incubation cluster_quenching Reaction Quenching & Protein Precipitation cluster_analysis Analysis Peptide Peptide Stock Solution Incubate Incubate at 37°C (Time points: 0, 1, 4, 8, 24, 48 h) Peptide->Incubate Plasma Human Plasma Plasma->Incubate Quench Add Quenching/Precipitation Solution (e.g., Acetonitrile with 0.1% TFA) Incubate->Quench Aliquots taken at each time point Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Data Data Analysis: - Peak Area Integration - Calculate % Remaining Peptide - Determine Half-life HPLC->Data

Caption: A generalized workflow for determining peptide stability in human plasma.

Detailed Experimental Protocol

This protocol provides a detailed methodology for a comparative enzymatic degradation assay.

1. Materials and Reagents:

  • Test peptides (e.g., Peptide A, B, and C)

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Autosampler vials

2. Preparation of Solutions:

  • Peptide Stock Solutions (1 mg/mL): Dissolve each peptide in an appropriate solvent (e.g., sterile water or PBS).

  • Working Peptide Solutions (100 µg/mL): Dilute the stock solutions in PBS.

  • Quenching Solution: Acetonitrile with 0.1% (v/v) TFA.

3. Incubation Procedure:

  • Pre-warm human plasma to 37°C.

  • For each peptide, add the working peptide solution to the human plasma to achieve a final peptide concentration of 10 µg/mL.

  • Immediately take a 100 µL aliquot for the time zero (T=0) time point and add it to a microcentrifuge tube containing 200 µL of the quenching solution.

  • Incubate the remaining peptide-plasma mixtures at 37°C.

  • Collect 100 µL aliquots at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours) and add each to a separate microcentrifuge tube containing 200 µL of the quenching solution.

4. Sample Preparation for Analysis:

  • Vortex the quenched samples thoroughly.

  • Incubate the samples at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated plasma proteins.

  • Carefully transfer the supernatant to autosampler vials for HPLC analysis.

5. RP-HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm or 280 nm.

  • Injection Volume: 50 µL.

6. Data Analysis:

  • Identify and integrate the peak area corresponding to the intact peptide at each time point.

  • Calculate the percentage of the remaining peptide at each time point relative to the T=0 sample.

  • Plot the percentage of remaining peptide versus time and determine the degradation half-life (t½) by fitting the data to a first-order decay model.

Signaling Pathway of Peptide Degradation

The degradation of peptides in biological systems is primarily mediated by proteases and peptidases, which catalyze the hydrolysis of peptide bonds. This enzymatic action leads to the breakdown of the peptide into smaller, inactive fragments and individual amino acids.

Peptide Degradation Pathway General Pathway of Enzymatic Peptide Degradation Peptide Intact Therapeutic Peptide Fragments Inactive Peptide Fragments Peptide->Fragments Peptide Bond Hydrolysis Protease Proteases / Peptidases (e.g., in plasma, serum) Protease->Peptide Catalyzes AminoAcids Amino Acids Fragments->AminoAcids Further Cleavage

Caption: Simplified pathway of enzymatic peptide cleavage.

Alternative and Complementary Assays

While plasma stability assays are crucial, other methods can provide a more comprehensive understanding of peptide degradation:

  • Serum Stability Assays: Similar to plasma assays but performed in serum, which contains clotting factors that may influence protease activity.

  • Cell Culture Supernatant Assays: Assess stability in the presence of proteases secreted by specific cell lines.

  • Tissue Homogenate Assays: Evaluate degradation in the presence of enzymes from specific tissues (e.g., liver, kidney) to model organ-specific metabolism.

  • Specific Protease Assays: Utilize purified proteases (e.g., trypsin, chymotrypsin) to identify specific cleavage sites and understand the mechanism of degradation.

References

A Comparative Guide to the Conformational Effects of D-Amino Acid Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into peptide sequences represents a powerful tool in medicinal chemistry and drug design. While nature predominantly utilizes L-amino acids, the introduction of their D-enantiomers can profoundly alter a peptide's conformational landscape, leading to significant improvements in therapeutic potential. This guide provides an objective comparison of these effects, supported by experimental data and detailed methodologies, to aid researchers in harnessing the benefits of D-amino acid substitution.

The primary advantages of incorporating D-amino acids are twofold: enhanced proteolytic stability and modulation of biological activity through conformational changes.[1][2] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acid residues.[1] By introducing D-amino acids, the peptide becomes a poor substrate for these enzymes, significantly increasing its in vivo half-life.[1][3]

Conformationally, the effects of a D-amino acid substitution can range from localized disruptions to global structural changes. A single D-amino acid can induce turns in peptide chains, disrupt or even invert α-helical structures, and alter the formation of β-sheets. These structural modifications directly impact how the peptide interacts with its biological target, potentially enhancing binding affinity or altering its signaling properties.

Quantitative Comparison of L- vs. D-Amino Acid Containing Peptides

The following table summarizes key performance metrics, comparing native L-amino acid peptides with their D-amino acid substituted analogs. The data illustrates the significant impact of chirality on secondary structure and proteolytic resistance.

Peptide AttributeL-Amino Acid Peptide (Native)D-Amino Acid Analog (Substituted)TechniqueKey Findings
Secondary Structure Predominantly α-helical or β-sheetDisrupted or inverted helix (left-handed), altered β-sheet formationCircular Dichroism (CD) SpectroscopyD-amino acid substitution in the middle of a sequence can disrupt α-helical structures, while substitutions at the termini may have less effect. An all-D peptide can form a mirror-image (left-handed) helix.
Proteolytic Stability Susceptible to degradation (e.g., by trypsin, chymotrypsin, serum proteases)Highly resistant to proteolysisProtease Stability Assay (HPLC-based)Peptides with D-amino acid substitutions show significantly increased stability against trypsin and in fetal calf serum. The half-life can be extended from hours to days.
Receptor Binding Native binding affinity (e.g., Kd, IC50)Can be increased, decreased, or abolishedRadioligand Binding AssaysThe effect is target-dependent. While some D-peptide enantiomers show high affinity, sometimes by binding to a mirror-image of the target, substitutions can also decrease or eliminate binding if the L-stereochemistry was critical for interaction.

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the impact of D-amino acid incorporation. Below are protocols for key experiments cited in this guide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to qualitatively and quantitatively assess the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

Protocol:

  • Sample Preparation: Prepare a peptide solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of approximately 100 μM. Prepare a corresponding buffer-only blank.

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the temperature control, typically to 25°C. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank from 190 nm to 260 nm.

    • Rinse the cuvette and load the peptide sample.

    • Record the CD spectrum of the peptide sample using the same instrument settings.

  • Data Processing:

    • Subtract the buffer blank spectrum from the peptide sample spectrum.

    • Convert the raw data (typically in millidegrees) to Mean Residue Molar Ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

  • Analysis: Analyze the resulting spectrum. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum near 215-218 nm suggests β-sheet structure. A strong negative band below 200 nm is characteristic of a random coil.

Protease Stability Assay

This assay quantifies the resistance of a peptide to enzymatic degradation over time. High-Performance Liquid Chromatography (HPLC) is commonly used to separate the intact peptide from its degradation products.

Protocol:

  • Reaction Setup:

    • Prepare a solution of the peptide (e.g., 0.2 mM) in a relevant biological buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of the protease (e.g., trypsin, human serum). The enzyme concentration should be optimized to ensure measurable degradation over the time course.

  • Incubation:

    • Mix the peptide and protease solutions and incubate at 37°C.

    • A control sample containing the peptide without the enzyme should be run in parallel.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding a stopping agent, such as trifluoroacetic acid (TFA) or a specific protease inhibitor. Store samples at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using reverse-phase HPLC (RP-HPLC) with a C18 column.

    • Monitor the elution profile using UV absorbance at ~220-230 nm.

  • Data Analysis:

    • Quantify the peak area corresponding to the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time and calculate the peptide's half-life (t½) by fitting the data to a one-phase decay model.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides high-resolution information about the three-dimensional structure of peptides in solution, including atom-specific positions and dynamics.

Protocol:

  • Sample Preparation: Dissolve the peptide to a concentration of >0.5 mM in a suitable buffer, typically containing 5-10% Deuterium Oxide (D₂O) for the lock signal. The total sample volume required is usually around 500 μL.

  • Data Acquisition: A series of 1D and 2D NMR experiments are required:

    • 1D ¹H Spectrum: Provides an initial overview of the sample's purity and folding state.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in 3D space (typically < 5 Å), providing distance constraints for structure calculation.

  • Resonance Assignment: The first critical step is to assign every proton resonance in the spectra to a specific atom in the peptide sequence. This is achieved by systematically connecting the spin systems identified in the TOCSY spectrum with the sequential connectivities observed in the NOESY spectrum.

  • Structure Calculation:

    • Extract distance constraints from the NOESY peak volumes.

    • Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental distance constraints.

  • Structure Validation: The resulting family of structures is validated using geometric and energetic criteria to ensure they represent a physically realistic conformation.

Visualizations

The following diagrams illustrate the core concepts and workflows discussed in this guide.

cluster_0 Peptide Synthesis cluster_1 Conformational Outcome cluster_2 Functional Consequence L_Peptide L-Amino Acid Backbone L_Structure Native Conformation (e.g., Right-Handed α-Helix) L_Peptide->L_Structure D_Peptide D-Amino Acid Incorporated D_Structure Altered Conformation (e.g., Disrupted/Left-Handed Helix) D_Peptide->D_Structure Stability Increased Proteolytic Resistance D_Structure->Stability Binding Altered Receptor Binding D_Structure->Binding cluster_workflow Experimental Workflow cluster_analysis Characterization Synthesis Peptide Synthesis (L- and D-Analogues) Struct_Analysis Structural Analysis Synthesis->Struct_Analysis Func_Analysis Functional Analysis Synthesis->Func_Analysis CD CD Spectroscopy (Secondary Structure) Struct_Analysis->CD NMR NMR Spectroscopy (3D Structure) Struct_Analysis->NMR Binding_Assay Receptor Binding Assay (Affinity) Func_Analysis->Binding_Assay Stability_Assay Protease Stability Assay (Half-life) Func_Analysis->Stability_Assay Data_Comp Data Analysis & Comparison CD->Data_Comp NMR->Data_Comp Binding_Assay->Data_Comp Stability_Assay->Data_Comp

References

Stability of Tyrosine Protecting Groups During TFA Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the tyrosine side chain is a critical decision that directly impacts the purity and yield of the final peptide. The stability of this protecting group during the final cleavage from the resin, typically mediated by trifluoroacetic acid (TFA), is a key consideration. This guide provides a comparative evaluation of the stability of the methyl ether protecting group on tyrosine against other commonly used alternatives during TFA cleavage, supported by experimental considerations and data.

Introduction to Tyrosine Protection in SPPS

The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection during SPPS to prevent side reactions such as O-acylation during coupling steps.[1][2] An ideal protecting group should be stable throughout the synthesis cycles but readily and cleanly removable during the final cleavage step, without causing modifications to the peptide.[3] The choice of protecting group is intrinsically linked to the overall protection strategy, most commonly the Fmoc/tBu or Boc/Bzl approach.

This guide focuses on the stability of various tyrosine protecting groups under the strong acidic conditions of TFA cleavage, with a particular emphasis on the less commonly quantified methyl ether.

Comparison of Tyrosine Protecting Group Stability

The stability of a protecting group to TFA is a critical parameter. While the tert-butyl (tBu) ether is the industry standard for Fmoc-based synthesis due to its lability to TFA, other groups offer varying degrees of stability, which can be advantageous in specific synthetic strategies, such as the synthesis of protected peptide fragments.

Protecting GroupChemical StructureStability to TFACommon Applications & Remarks
Methyl (Me) -CH₃Highly Stable The methyl ether is generally stable to standard TFA cleavage conditions. Cleavage of aryl methyl ethers typically requires harsher conditions than standard peptide cleavage protocols.[4] This high stability makes it unsuitable for routine synthesis of deprotected peptides but potentially useful for applications requiring a permanently protected tyrosine residue or for orthogonal deprotection strategies.
tert-Butyl (tBu) -C(CH₃)₃Labile The tBu group is the most common protecting group for tyrosine in Fmoc-SPPS. It is readily cleaved by TFA, typically within 1-2 hours, generating a tert-butyl cation that must be scavenged.[5]
Benzyl (Bzl) -CH₂-C₆H₅Partially Labile The benzyl group is partially removed by TFA. This partial lability can lead to incomplete deprotection and a mixture of products, making it less ideal for the synthesis of peptides intended for direct biological assays. It finds more utility in Boc-SPPS where final cleavage is performed with stronger acids like HF.
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) -CH₂-C₆H₃Cl₂Highly Stable This electron-withdrawing group enhances the acid stability of the benzyl ether, making it largely stable to TFA. It is typically used in Boc-SPPS and requires strong acids like HF for removal.

Table 1: Comparison of the stability of common tyrosine protecting groups during TFA cleavage.

Experimental Protocols

To empirically evaluate the stability of a tyrosine protecting group during TFA cleavage, a standardized experimental workflow can be followed. This involves synthesizing a model peptide containing the protected tyrosine residue, subjecting it to various TFA cleavage conditions, and analyzing the cleavage products by HPLC and mass spectrometry.

Protocol 1: General TFA Cleavage of a Peptide from Resin
  • Resin Preparation: Following synthesis, the peptidyl-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: A fresh cleavage cocktail is prepared immediately before use. A standard cocktail for peptides containing tyrosine is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For evaluating a highly stable protecting group, a harsher condition like 95% TFA with 5% water can be used as a comparison.

  • Cleavage Reaction: The cleavage cocktail is added to the dried peptidyl-resin (e.g., 10 mL per 100 mg of resin). The mixture is gently agitated at room temperature for a defined period (e.g., 2 hours).

  • Peptide Precipitation and Isolation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Work-up: The precipitated peptide is collected by centrifugation, washed with cold ether to remove scavengers, and dried under vacuum.

Protocol 2: HPLC Analysis of Cleavage Products
  • Sample Preparation: The crude, dried peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions: The sample is analyzed by reverse-phase HPLC (RP-HPLC) using a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Data Analysis: The chromatogram is analyzed to identify and quantify the peaks corresponding to the fully deprotected peptide, the peptide with the protecting group still attached, and any side products. The identity of each peak should be confirmed by mass spectrometry. The percentage of cleavage is calculated by comparing the peak area of the deprotected peptide to the total area of all peptide-related peaks.

Visualization of Concepts

To further clarify the processes discussed, the following diagrams illustrate the TFA cleavage of a tyrosine-containing peptide and a general workflow for evaluating the stability of a protecting group.

TFA_Cleavage Peptide_Resin Peptidyl-Resin (Tyr-PG) Cleaved_Peptide Cleaved Peptide (Tyr-PG) Peptide_Resin->Cleaved_Peptide TFA Cleavage TFA_Cocktail TFA Cleavage Cocktail (TFA, Scavengers) Deprotected_Peptide Deprotected Peptide (Tyr-OH) Cleaved_Peptide->Deprotected_Peptide Protecting Group Removal Side_Products Side Products Cleaved_Peptide->Side_Products Side Reactions Stability_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Analysis cluster_evaluation Evaluation Start Start: Select Tyr-PG SPPS Solid-Phase Peptide Synthesis of a model peptide Start->SPPS Cleavage TFA Cleavage (Varying conditions) SPPS->Cleavage HPLC_MS HPLC & Mass Spec Analysis Cleavage->HPLC_MS Quantification Quantify % Cleavage & Side Products HPLC_MS->Quantification Comparison Compare with Alternative PGs Quantification->Comparison

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of FMOC-D-TYR(ME)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the natural world. This guide provides essential, immediate safety and logistical information for the proper disposal of FMOC-D-TYR(ME)-OH, a protected amino acid integral to peptide synthesis. Adherence to these procedural steps is critical for maintaining regulatory compliance and upholding the principles of sustainable scientific practice.

Immediate Safety and Hazard Assessment

This compound is classified as a combustible solid and is designated as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.[1] Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams. All disposal procedures must be conducted in accordance with local, state, and federal regulations for hazardous waste.

Before handling, a thorough risk assessment should be performed. Standard personal protective equipment (PPE), including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles, must be worn at all times to prevent skin and eye contact.[2][3] If there is a risk of generating dust, a dust mask or handling within a fume hood is recommended.[2]

Quantitative Safety and Hazard Data

The following table summarizes the key hazard and safety information for this compound.

PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C₂₅H₂₃NO₅[1]
Molecular Weight 417.45 g/mol
Appearance White to off-white solid powder
Storage Class 11 (Combustible Solids)
Water Hazard Class 3 (Highly hazardous to water)
Disposal Consideration Must be treated as hazardous waste.Based on general laboratory chemical waste guidelines and the high water hazard classification.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of unused, expired, or waste this compound.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled hazardous waste container for solid this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.

2. Containerization and Labeling:

  • Use a chemically compatible, leak-proof container with a secure lid for all this compound waste. The original product container, if in good condition, is a suitable option.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation and the primary hazard (e.g., "Combustible Solid," "Water Hazard").

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste.

  • These items should be placed in the same designated hazardous waste container as the solid chemical.

  • Empty product containers should also be disposed of as hazardous waste.

4. Storage of Chemical Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA).

  • This area should be secure, well-ventilated, and away from drains and incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste disposal service.

  • Follow all institutional procedures for requesting a waste pickup.

Experimental Protocol: Fmoc Deprotection Waste Handling

In a laboratory setting, a common procedure involving this compound is the removal of the Fmoc protecting group (deprotection). This process generates liquid hazardous waste that must be managed appropriately.

Objective: To outline the proper handling and disposal of waste generated during the Fmoc deprotection of this compound.

Materials:

  • This compound attached to a solid support (resin)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF) for washing

  • Appropriate reaction vessel and filtration apparatus

  • Labeled hazardous waste container for liquid waste

Procedure:

  • Deprotection Reaction: In a well-ventilated fume hood, treat the this compound-resin with a solution of 20% piperidine in DMF to cleave the Fmoc group.

  • Waste Collection: The resulting solution, containing the cleaved Fmoc-piperidine adduct and excess piperidine in DMF, is a hazardous liquid waste. Collect this solution in a designated, sealed, and clearly labeled hazardous waste container.

  • Resin Washing: Wash the resin multiple times with DMF to remove all traces of the deprotection solution and the cleaved by-product.

  • Combined Liquid Waste: Combine all washes with the initial deprotection solution in the same liquid hazardous waste container.

  • Waste Labeling: The liquid waste container must be labeled as "Hazardous Waste" and include the names of all components (e.g., "Piperidine, Dimethylformamide, Fmoc-piperidine adduct").

  • Storage and Disposal: Store the sealed container in the designated hazardous waste accumulation area and arrange for its disposal through the institutional hazardous waste program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

start Start: this compound Waste Generated is_solid Is the waste solid (unused/expired chemical, contaminated PPE)? start->is_solid is_liquid Is the waste liquid (e.g., from deprotection reaction)? is_solid->is_liquid No solid_container Place in a labeled, sealed 'Solid Hazardous Waste' container. is_solid->solid_container Yes liquid_container Place in a labeled, sealed 'Liquid Hazardous Waste' container. is_liquid->liquid_container Yes storage Store in designated Satellite Accumulation Area (SAA). solid_container->storage liquid_container->storage disposal Arrange for pickup by licensed hazardous waste disposal service. storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for Handling FMOC-D-TYR(ME)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety, operational, and disposal information for FMOC-D-TYR(ME)-OH, a combustible solid utilized in peptide synthesis. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

Physicochemical Data at a Glance:

PropertyValueSource
Chemical Formula C₂₅H₂₃NO₅--INVALID-LINK--
Molecular Weight 417.45 g/mol --INVALID-LINK--
Physical State Solid--INVALID-LINK--
Storage Class 11 - Combustible Solids--INVALID-LINK--

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table outlines the recommended PPE.

Body PartRequired PPERationale
Eyes Safety glasses with side shields or safety goggles.Protects eyes from potential splashes or airborne particles of the solid compound.
Hands Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A dust mask may be necessary if there is a risk of generating dust.Minimizes the inhalation of any airborne particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will mitigate risks and ensure the accuracy of experimental procedures.

  • Preparation :

    • Ensure the work area, typically a laboratory fume hood, is clean and uncluttered.

    • Verify that all required PPE is available and in good condition.

    • Have a designated waste container ready for chemical waste.

  • Handling the Compound :

    • Before opening, allow the container of this compound to reach room temperature to prevent condensation of moisture, which can affect the compound's stability.[1]

    • Carefully open the container in a well-ventilated area or fume hood to avoid inhaling any fine particles.

    • Use a clean spatula to weigh the desired amount of the solid on weighing paper or in a suitable container.

    • Avoid generating dust during transfer.

  • Post-Handling :

    • Securely close the container of this compound.

    • Clean any residual solid from the spatula and weighing area using a dry wipe, which should then be disposed of as chemical waste.

    • Wash hands thoroughly with soap and water after handling is complete.

Storage: For long-term storage, it is recommended to keep this compound and other protected amino acid derivatives tightly sealed at 5°C.[1] For temporary storage, room temperature is acceptable.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Solid Waste Disposal:

  • Collection :

    • All solid waste, including unused this compound, contaminated weighing paper, and gloves, should be placed in a designated and clearly labeled hazardous waste container.

  • Labeling :

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the primary hazard (e.g., "Chemical Waste for Incineration").

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area, away from drains and incompatible materials.

  • Disposal :

    • Arrange for the collection and disposal of the hazardous waste by a licensed chemical waste disposal service, following your institution's specific procedures.

Spill Cleanup:

In the event of a small spill of solid this compound:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Don PPE : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2]

  • Containment : Gently sweep up the solid material, taking care not to create airborne dust.[3]

  • Collection : Place the swept-up material and any contaminated cleaning materials into the designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water.

  • Hygiene : Wash hands thoroughly after the cleanup is complete.

For large spills, evacuate the area and contact your institution's environmental health and safety department.

Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Prep Assess Risks & Gather Materials Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh_Compound Weigh Compound in Ventilated Area Don_PPE->Weigh_Compound Clean_Area Clean Work Area Weigh_Compound->Clean_Area Dispose_Waste Dispose of Waste in Labeled Container Weigh_Compound->Dispose_Waste Waste Generated Doff_PPE Doff PPE Clean_Area->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.